molecular formula C8H6Cl2N2O4 B173298 Ethyl 4,6-dichloro-5-nitronicotinate CAS No. 154012-15-4

Ethyl 4,6-dichloro-5-nitronicotinate

Cat. No.: B173298
CAS No.: 154012-15-4
M. Wt: 265.05 g/mol
InChI Key: VMNMZVKEDHEOEJ-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-5-nitronicotinate is a useful research compound. Its molecular formula is C8H6Cl2N2O4 and its molecular weight is 265.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O4/c1-2-16-8(13)4-3-11-7(10)6(5(4)9)12(14)15/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNMZVKEDHEOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617963
Record name Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
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Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154012-15-4
Record name Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4,6-dichloro-5-nitronicotinate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4,6-dichloro-5-nitronicotinate is a substituted pyridine derivative characterized by the presence of two chlorine atoms, a nitro group, and an ethyl ester attached to the pyridine core. While specific research and application literature for this compound is limited, its structure suggests significant potential as a versatile building block in synthetic organic chemistry. The electron-deficient nature of the pyridine ring, exacerbated by the presence of three electron-withdrawing groups (two chloro, one nitro), makes it a highly reactive substrate for a variety of chemical transformations. This guide provides a comprehensive overview of its known properties and infers its reactivity and potential applications based on established principles of heterocyclic chemistry, aiming to serve as a valuable resource for researchers in drug discovery and agrochemical development.

Physicochemical Properties

The fundamental physicochemical properties of this compound, compiled from chemical supplier data, are presented below. These properties are essential for its handling, storage, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 154012-15-4[1][2][3][4][5][6]
Molecular Formula C₈H₆Cl₂N₂O₄[1][2][3][4]
Molecular Weight 265.05 g/mol [1][2][3]
IUPAC Name ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Synonyms 4,6-dichloro-5-nitronicotinic acid ethyl ester, ethyl 4,6-dichloro-5-nitro-3-pyridinecarboxylate[5]
SMILES CCOC(=O)c1cnc(Cl)c(c1Cl)=O[1][3]
Molecular Structure

The structure of this compound is depicted below, illustrating the arrangement of the functional groups on the pyridine ring.

cluster_synthesis Hypothesized Synthesis Workflow Start Start Reactant Ethyl 4,6-dichloronicotinate Start->Reactant Nitration Nitration (e.g., HNO3/H2SO4) Reactant->Nitration Workup Aqueous Workup & Extraction Nitration->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

Ethyl 4,6-dichloro-5-nitronicotinate CAS number 154012-15-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4,6-dichloro-5-nitronicotinate: A Strategically Activated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

This compound (CAS Number: 154012-15-4) is a highly functionalized pyridine derivative poised for significant applications in synthetic chemistry.[1][2] Its strategic value stems from a unique convergence of reactive sites within a single, stable scaffold. The presence of two chlorine atoms at the C4 and C6 positions, coupled with a potent electron-withdrawing nitro group at C5, renders the pyridine ring exceptionally electron-deficient. This electronic profile dramatically activates the molecule for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).

This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the core properties, logical synthesis, and anticipated reactivity of this powerful chemical intermediate. We will delve into the mechanistic principles governing its utility and propose experimental frameworks to leverage its potential in the design of novel therapeutics and agrochemicals. While direct experimental literature on this specific CAS number is limited, we will apply established principles of physical organic chemistry, drawing authoritative parallels from closely related and well-documented analogs, to provide a robust and scientifically grounded guide.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. It is crucial to note that while core identifiers are established, extensive experimental data such as melting and boiling points are not widely published. The predicted values are derived from computational models and should be used as a guideline pending empirical verification.

PropertyValueSource(s)
CAS Number 154012-15-4[1]
Molecular Formula C₈H₆Cl₂N₂O₄[1]
Molecular Weight 265.05 g/mol [1]
Appearance Expected to be a crystalline solidGeneral Knowledge
Purity Commercially available up to 97%[1]
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF)General Knowledge
Storage Store in a cool, dry, dark place under an inert atmosphere[3]

Synthesis Pathway Analysis

A robust and scalable synthesis is paramount for the utility of any chemical building block. While a specific, published route for this compound is not detailed in the provided search results, a highly logical and chemically sound pathway can be constructed from its non-nitrated precursor, Ethyl 4,6-dichloronicotinate (CAS: 40296-46-6).

Synthesis of the Precursor: Ethyl 4,6-dichloronicotinate

The precursor is reliably synthesized from Ethyl 4,6-dihydroxynicotinate via a robust chlorination reaction using phosphorus oxychloride (POCl₃).[4][5][6] This is a standard and high-yielding transformation.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate [5][7]

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with phosphorus oxychloride (POCl₃, 500 mL).

  • Reagent Addition: Slowly and portion-wise, add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirred POCl₃. The addition may be exothermic and should be controlled.

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 105 °C) and maintain for a minimum of 2 hours. Reaction progress can be monitored by TLC (Hexane/Ethyl Acetate mobile phase), observing the disappearance of the polar starting material.[8]

  • Work-up: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure. Causality Note: This step is critical for safety and to simplify the subsequent aqueous work-up. Cautiously pour the concentrated residue onto crushed ice with vigorous stirring.

  • Extraction: Extract the resulting aqueous slurry with ethyl acetate (3 x 200 mL).

  • Isolation: Combine the organic layers, wash with saturated brine (1 x 150 mL) to remove residual water-soluble impurities, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under vacuum to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved via vacuum distillation or column chromatography. A typical yield is around 90%.[7]

Proposed Synthesis: Nitration of Ethyl 4,6-dichloronicotinate

The introduction of the C5-nitro group can be achieved via electrophilic aromatic substitution on the Ethyl 4,6-dichloronicotinate precursor. The pyridine nitrogen and the two chlorine atoms are deactivating, but the reaction is feasible under forcing conditions using a standard nitrating mixture.

Synthesis_Pathway Precursor Ethyl 4,6-dihydroxynicotinate Intermediate Ethyl 4,6-dichloronicotinate (CAS: 40296-46-6) Precursor->Intermediate POCl₃, Reflux (Chlorination) Product This compound (CAS: 154012-15-4) Intermediate->Product HNO₃ / H₂SO₄ (Nitration)

Caption: Proposed two-step synthesis of this compound.

Proposed Experimental Protocol: Nitration

  • Reaction Setup: In a fume hood, charge a clean, dry flask with concentrated sulfuric acid (H₂SO₄) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Ethyl 4,6-dichloronicotinate to the cold sulfuric acid with stirring until fully dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃) to concentrated sulfuric acid at 0 °C. Add this mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product should precipitate as a solid.

  • Isolation & Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr).

The Principle of SNAr Activation

The pyridine ring is inherently electron-deficient. This effect is amplified by three key features of the target molecule:

  • Two Chlorine Atoms: As inductive electron-withdrawing groups, they lower the electron density of the ring.

  • The Nitro Group: This is one of the most powerful electron-withdrawing groups, acting through both induction and resonance. Its placement at C5 significantly depletes electron density at the C4 and C6 positions.

  • Pyridine Nitrogen: The nitrogen atom itself acts as an electron sink.

This extreme electron deficiency makes the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.

Regioselectivity

In related dichloropyridine systems, the chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 6-position.[9] This preference is driven by the ability of the pyridine nitrogen to better stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4. The presence of the C5-nitro group is expected to further enhance this inherent regioselectivity, making the C4 position the primary site for substitution.[10] This allows for a controlled, sequential functionalization of the scaffold.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start Substrate + Nu⁻ Intermediate Meisenheimer Intermediate (Resonance Stabilized) Start->Intermediate Attack at C4 Intermediate_2 Meisenheimer Intermediate Product Substituted Product + Cl⁻ Intermediate_2->Product Loss of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Potential Applications in Discovery Programs

The true value of a building block is realized in its applications. By leveraging the predictable reactivity of this compound, researchers can access novel chemical matter for drug discovery and agrochemical development.

Medicinal Chemistry: Kinase Inhibitor Scaffolds

The parent compound, Ethyl 4,6-dichloronicotinate, is a known precursor for synthesizing potent kinase inhibitors targeting key oncogenic pathways like EGFR and Pim-1.[11] Our target molecule provides an even more versatile platform. The C4-chloro can be selectively displaced by an amine to install a key pharmacophore, while the C6-chloro remains available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. The nitro group can be retained for its electronic properties or reduced to an amine, which can then be used as a handle for further derivatization.

Drug_Discovery_Logic Core Ethyl 4,6-dichloro- 5-nitronicotinate Step1 Selective SₙAr at C4 (e.g., with Ar-NH₂) Core->Step1 Step2 Cross-Coupling at C6 (e.g., Suzuki, Sonogashira) Step1->Step2 Step3 Nitro Group Reduction (e.g., to -NH₂) Step2->Step3 Final Diverse Bioactive Kinase Inhibitors Step3->Final

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-5-nitronicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its unique arrangement of electron-withdrawing groups and reactive chloro-substituents makes it a versatile scaffold for the synthesis of a diverse array of complex heterocyclic compounds. This guide provides a comprehensive analysis of its molecular structure, supported by spectroscopic data, and delves into its synthesis, reactivity, and applications as a key building block in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: A Strategically Designed Synthetic Intermediate

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this core structure is paramount for modulating a molecule's physicochemical properties and biological activity. This compound (CAS No. 154012-15-4) emerges as a pre-functionalized building block, offering multiple reaction sites for controlled chemical modifications. The presence of two chlorine atoms, a nitro group, and an ethyl ester on the pyridine ring creates a unique electronic and steric environment, dictating its reactivity and making it an invaluable precursor for complex molecular architectures.

Molecular Structure and Characterization

The molecular integrity of a synthetic building block is the foundation of its utility. This section details the structural and spectroscopic properties of this compound.

Core Structure

The foundational structure of this compound is a pyridine ring substituted at the 3, 4, 5, and 6 positions. The IUPAC name is ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate.

Key Structural Features:

  • Pyridine Core: An electron-deficient aromatic heterocycle.

  • Chloro Substituents (C4, C6): Act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and serve as handles for palladium-catalyzed cross-coupling reactions.

  • Nitro Group (C5): A strong electron-withdrawing group that further activates the pyridine ring towards nucleophilic attack.

  • Ethyl Ester Group (C3): Provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 154012-15-4
Molecular Formula C₈H₆Cl₂N₂O₄
Molecular Weight 265.05 g/mol
Appearance White to light yellow solid
Purity ≥95-97%
Spectroscopic Data

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of the related Ethyl 4,6-dichloronicotinate shows characteristic signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group. For this compound, the aromatic region would be further simplified due to the substitution pattern.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would confirm the carbon framework of the molecule, with distinct signals for the pyridine ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group. The chemical shifts would be influenced by the presence of the electronegative chlorine and nitro groups.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. Under electrospray ionization (ESI) conditions, the protonated molecular ion [M+H]⁺ would be expected. The presence of two chlorine atoms would also result in a characteristic isotopic pattern.

2.3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:

  • C=O stretch (ester): A strong absorption band is expected around 1730 cm⁻¹.

  • C-Cl stretch: Absorptions in the fingerprint region (typically 850-750 cm⁻¹) would indicate the presence of the chloro substituents.

  • NO₂ stretch: Asymmetric and symmetric stretching vibrations for the nitro group would be expected.

  • Aromatic C=C and C=N stretches: These would appear in the 1600-1450 cm⁻¹ region.

Synthesis and Mechanistic Insights

The synthesis of substituted nicotinates often involves multi-step sequences. A common and efficient method for the preparation of related dichloronicotinates involves the chlorination of a dihydroxynicotinate precursor.

Synthetic Pathway

While a specific, detailed synthesis for this compound is not widely published in peer-reviewed literature, a general and analogous procedure for the synthesis of Ethyl 4,6-dichloronicotinate from Ethyl 4,6-dihydroxynicotinate is well-established. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Figure 2: General synthetic workflow for the preparation of dichloronicotinates.

3.1.1. Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate (Analogous Procedure)

  • Materials: Ethyl 4,6-dihydroxynicotinate, Phosphorus oxychloride (POCl₃), Ice water, Ethyl acetate, Saturated brine solution, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of phosphorus oxychloride, slowly add ethyl 4,6-dihydroxynicotinate.

    • Heat the reaction mixture to reflux and maintain for a specified period (typically 2 hours).

    • After completion, carefully remove the excess POCl₃ under reduced pressure.

    • The residue is then cautiously quenched by pouring it into ice water.

    • The aqueous mixture is extracted multiple times with ethyl acetate.

    • The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield the crude product.

    • Purification can be achieved through column chromatography or distillation.

Mechanistic Considerations: The Role of POCl₃

The chlorination of the hydroxyl groups on the pyridine ring with phosphorus oxychloride is mechanistically related to the Vilsmeier-Haack reaction. The hydroxyl groups are converted into better leaving groups, which are then displaced by chloride ions. The reaction is driven by the formation of strong P-O bonds.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the differential reactivity of its functional groups, particularly the two chlorine atoms. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than the one at the C6 position. This regioselectivity allows for the sequential and controlled introduction of different nucleophiles. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chloro substituents.

SNAr_Reaction Substrate Ethyl 4,6-dichloro- 5-nitronicotinate Product1 C4-Substituted Product Substrate->Product1 Major Pathway Product2 C6-Substituted Product (minor or under different conditions) Substrate->Product2 Minor Pathway Nucleophile Nucleophile (Nu-H) Nucleophile->Product1 Nucleophile->Product2

Figure 3: Regioselectivity in Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents also serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These methods allow for the formation of C-C and C-N bonds, providing access to a vast chemical space of substituted pyridines. The differential reactivity of the C4 and C6 positions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Application in the Synthesis of Bioactive Molecules

Nitropyridines are valuable precursors in the synthesis of a wide range of biologically active compounds, including antitumor and antiviral agents. This compound is a key starting material in the synthesis of potent kinase inhibitors, which are a major class of targeted cancer therapeutics.

4.3.1. Synthesis of PIM Kinase Inhibitors

The PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers, making them attractive targets for drug development. Substituted pyridopyrimidines are a known class of PIM-1 kinase inhibitors. This compound can serve as a precursor to these scaffolds, where the chloro and nitro groups are strategically manipulated to build the fused heterocyclic system and introduce substituents that interact with the kinase active site.

Conclusion

This compound is a synthetically valuable and highly versatile building block. Its well-defined molecular structure, characterized by multiple reactive sites, allows for a predictable and controlled approach to the synthesis of complex, functionalized pyridine derivatives. The strategic positioning of its chloro, nitro, and ester groups provides a powerful platform for medicinal chemists and drug development professionals to explore novel chemical space in the pursuit of new therapeutic agents, particularly in the realm of kinase inhibition. A thorough understanding of its reactivity is key to unlocking its full potential in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]

An In-Depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis of a Niche Pyridine Derivative

This guide provides a comprehensive overview of the synthesis pathway for Ethyl 4,6-dichloro-5-nitronicotinate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The inherent electronic properties of the pyridine ring, further modulated by chloro and nitro substituents, make this molecule a compelling scaffold for library synthesis and lead optimization. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles that govern the transformation, empowering researchers to troubleshoot and adapt the synthesis as needed.

The synthesis is best approached as a two-stage process. The first stage, the synthesis of the precursor Ethyl 4,6-dichloronicotinate, is a well-established and robust reaction. The second stage, the nitration of this precursor to yield the final product, is presented here as a proposed pathway based on established principles of electrophilic aromatic substitution on substituted pyridines. This proposed step may require experimental optimization to achieve the desired yield and purity.

Stage 1: Synthesis of Ethyl 4,6-dichloronicotinate

The foundational step in this synthesis is the conversion of Ethyl 4,6-dihydroxynicotinate to Ethyl 4,6-dichloronicotinate. This transformation is a classic example of a dehydroxylative chlorination, a common strategy in heterocyclic chemistry to activate the pyridine ring for subsequent nucleophilic substitution reactions.

Reaction Scheme

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl_4_6_dihydroxynicotinate Ethyl 4,6-dihydroxynicotinate Ethyl_4_6_dichloronicotinate Ethyl 4,6-dichloronicotinate Ethyl_4_6_dihydroxynicotinate->Ethyl_4_6_dichloronicotinate POCl3 Phosphorus Oxychloride (POCl₃) Heat Reflux

Caption: Synthesis of Ethyl 4,6-dichloronicotinate.

Causality Behind Experimental Choices

The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is pivotal. POCl₃ is a powerful reagent for converting hydroxyl groups on aromatic rings, particularly electron-deficient rings like pyridine, into chloro groups. The reaction proceeds through the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion. The use of a significant excess of POCl₃ also serves as the reaction solvent, driving the reaction to completion. Refluxing the mixture ensures that the activation energy for the reaction is overcome, leading to a high conversion rate within a reasonable timeframe.[1][2][3]

Detailed Experimental Protocol

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water (deionized)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (500 mL).

  • Slowly and cautiously add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirring POCl₃.[1][2][3] The addition should be done in portions to control any initial exotherm.

  • Heat the reaction mixture to reflux and maintain for 2 hours.[1][2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure. This step should be performed in a well-ventilated fume hood.

  • In a separate large beaker, prepare a mixture of ice and water.

  • Slowly and with vigorous stirring, pour the cooled reaction residue into the ice-water mixture. This quenching step is highly exothermic and should be performed with extreme caution.

  • Stir the resulting mixture for 30 minutes to ensure complete hydrolysis of any remaining POCl₃.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with a saturated brine solution (150 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude Ethyl 4,6-dichloronicotinate can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data
ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)
Ethyl 4,6-dihydroxynicotinate183.16600.328
Phosphorus oxychloride153.33~815~5.32
Product
Ethyl 4,6-dichloronicotinate220.05~65~0.295
Yield ~90%

Stage 2: Proposed Synthesis of this compound

The introduction of a nitro group at the 5-position of the pyridine ring is an electrophilic aromatic substitution. The existing substituents on the ring will direct the incoming electrophile. Both the chloro groups and the ethyl carboxylate group are deactivating and meta-directing. Therefore, the nitration is expected to occur at the position meta to these groups, which is the 5-position.

Proposed Reaction Scheme

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl_4_6_dichloronicotinate Ethyl 4,6-dichloronicotinate Ethyl_4_6_dichloro_5_nitronicotinate This compound Ethyl_4_6_dichloronicotinate->Ethyl_4_6_dichloro_5_nitronicotinate Nitrating_mixture Fuming HNO₃ / Concentrated H₂SO₄ Heat Heat

Caption: Proposed nitration of Ethyl 4,6-dichloronicotinate.

Mechanistic Rationale

The nitration of aromatic rings is a well-understood electrophilic substitution reaction. In this case, the nitronium ion (NO₂⁺), generated in situ from the reaction of fuming nitric acid and concentrated sulfuric acid, acts as the electrophile. The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic substitution than benzene. However, the presence of two deactivating chloro groups and an ester group further reduces its reactivity. Consequently, forcing conditions, such as the use of a strong nitrating mixture and elevated temperatures, are likely necessary to drive the reaction forward.

Proposed Experimental Protocol

Materials:

  • Ethyl 4,6-dichloronicotinate

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Water (deionized)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add Ethyl 4,6-dichloronicotinate to the cold sulfuric acid with stirring, ensuring it fully dissolves.

  • To this solution, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours. The reaction should be monitored by TLC or GC-MS to determine the optimal reaction time.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Safety and Handling

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[3]

  • Fuming Nitric Acid and Concentrated Sulfuric Acid: These are strong acids and powerful oxidizing agents. They can cause severe burns. Handle with extreme care in a fume hood, and always wear appropriate PPE. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Quenching Procedures: The quenching of both reaction mixtures with water/ice is highly exothermic and must be performed slowly and with efficient stirring to dissipate the heat.

Conclusion

The synthesis of this compound is a multi-step process that combines a well-established chlorination reaction with a proposed nitration step. The successful execution of this synthesis requires careful attention to reaction conditions, particularly for the proposed nitration, which may need optimization. This guide provides a solid foundation for researchers to produce this valuable chemical intermediate for further exploration in various fields of chemical and pharmaceutical research.

References

  • Akishina, E. A., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]

  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • ACS Publications. (2019). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Omega. [Link]

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An In-depth Technical Guide to Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate: A Keystone Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, polysubstituted pyridine derivatives represent a class of privileged scaffolds, forming the core of numerous therapeutic agents. Among the vast array of pyridine-based building blocks, ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate stands out as a highly versatile and strategically significant intermediate. Its unique arrangement of reactive sites—two displaceable chlorine atoms, an electron-withdrawing nitro group, and an ethyl ester moiety—offers a rich platform for the controlled and sequential introduction of diverse functionalities.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the IUPAC nomenclature, chemical properties, synthesis, reactivity, and applications of ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate. By delving into the causality behind its synthetic utility and providing detailed experimental insights, this document aims to serve as a valuable resource for harnessing the full potential of this powerful synthetic intermediate.

IUPAC Name and Chemical Properties

The correct IUPAC name for the topic compound is ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate .[1] This nomenclature precisely defines the substitution pattern on the pyridine ring.

A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 154012-15-4
Molecular Formula C₈H₆Cl₂N₂O₄
Molecular Weight 265.05 g/mol
Appearance Varies from white to yellow or light brown solid/liquid
Solubility Soluble in methanol

Synthesis of Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate

The synthesis of ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate typically involves the nitration of its precursor, ethyl 4,6-dichloronicotinate. The presence of the two chlorine atoms deactivates the pyridine ring, necessitating strong nitrating conditions.

Experimental Protocol: Nitration of Ethyl 4,6-dichloronicotinate

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Ethyl 4,6-dichloronicotinate

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add ethyl 4,6-dichloronicotinate to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate by column chromatography on silica gel or recrystallization.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Ethyl 4,6-dichloronicotinate in conc. H₂SO₄ at 0°C nitration Add fuming HNO₃ dropwise (Maintain T < 10°C) start->nitration stir Stir at 0-5°C (Monitor by TLC/HPLC) nitration->stir quench Pour onto crushed ice stir->quench extraction Extract with DCM/EtOAc quench->extraction wash Wash organic layer (H₂O, NaHCO₃, Brine) extraction->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate purify->product

Caption: Workflow for the synthesis of ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate.

Reactivity and Mechanistic Insights

The reactivity of ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate is dominated by nucleophilic aromatic substitution (SₙAr) at the carbon atoms bearing the chlorine atoms. The pyridine nitrogen, the ester group, and particularly the nitro group at the 5-position, are strongly electron-withdrawing, rendering the pyridine ring highly electron-deficient and susceptible to nucleophilic attack.[2]

The initial nucleophilic attack generally occurs at the C4 and C6 positions. The stability of the resulting negatively charged intermediate, known as a Meisenheimer complex, is a key factor in determining the reaction's feasibility and regioselectivity.[3] The electron-withdrawing groups, especially the nitro group, effectively delocalize the negative charge through resonance, stabilizing the intermediate and facilitating the substitution.[2]

The presence of the nitro group at the 5-position significantly influences the relative reactivity of the C4 and C6 positions compared to the parent ethyl 4,6-dichloronicotinate. This allows for selective and sequential displacement of the two chlorine atoms, a crucial feature for building molecular complexity.

Diagram of Nucleophilic Aromatic Substitution (SₙAr) Mechanism

cluster_mech SₙAr Mechanism Reactant Ethyl 4,6-dichloro- 5-nitropyridine-3-carboxylate Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Nucleophile Nu⁻ Product Substituted Product Intermediate->Product Elimination LeavingGroup Cl⁻

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Applications in Drug Discovery and Organic Synthesis

Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential biological activity. Its primary application lies in its use as a scaffold to be elaborated into more complex molecules.

A key transformation is the selective displacement of one of the chloro groups, followed by further functionalization of the remaining chloro group and/or reduction of the nitro group to an amine. This amino group can then be a handle for a variety of subsequent chemical transformations.

1. Synthesis of Substituted Aminopyridines

A common application is the synthesis of ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate through selective amination.

Experimental Protocol: Synthesis of Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate

  • Ammonia (e.g., in ethanol or as ammonium hydroxide)

  • A suitable solvent (e.g., ethanol, dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate in the chosen solvent in a pressure-rated vessel.

  • Add the ammonia source to the solution.

  • Seal the vessel and heat to a temperature that allows for selective displacement of one chlorine (this will require optimization), monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate.

2. Further Transformations and Synthesis of Fused Heterocycles

The resulting aminopyridine is a versatile intermediate. The remaining chlorine atom can be displaced by another nucleophile, and the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems like pyrido[2,3-b]pyrazines, which are of interest in medicinal chemistry.

Diagram of Synthetic Utility

Start Ethyl 4,6-dichloro- 5-nitropyridine-3-carboxylate MonoSub Mono-substituted Intermediate Start->MonoSub SₙAr with Nu₁⁻ DiSub Di-substituted Product MonoSub->DiSub SₙAr with Nu₂⁻ Reduced Reduced Amino Intermediate MonoSub->Reduced Reduction of NO₂ Fused Fused Heterocycle Reduced->Fused Cyclization

Caption: Synthetic pathways from the title compound.

Conclusion

Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate is a synthetically valuable and highly versatile building block. The strategic placement of its functional groups allows for a high degree of control in the synthesis of complex, polysubstituted pyridine derivatives and fused heterocyclic systems. A thorough understanding of its reactivity, particularly the principles of nucleophilic aromatic substitution as modulated by its substituent pattern, is key to leveraging this intermediate for the efficient construction of novel molecular architectures in drug discovery and other areas of chemical science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this potent synthetic tool in their endeavors.

References

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

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An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-5-nitronicotinate is a halogenated and nitrated pyridine derivative that serves as a versatile intermediate in synthetic organic chemistry. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a nitro group on the pyridine ring, make it a valuable building block for the synthesis of a variety of complex heterocyclic compounds. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its characterization, safe handling, and potential applications in drug discovery and materials science.

Core Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes its key identifiers and includes some physical property data for the closely related compound, Ethyl 4,6-dichloronicotinate, to provide a useful point of reference for researchers.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 154012-15-4[1][2][3][4]
Molecular Formula C8H6Cl2N2O4[1][2][4][]
Molecular Weight 265.05 g/mol [2][3][4][]
Appearance Likely a solidInferred from related compounds
Purity Typically ≥95%[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Expected to be soluble in common organic solventsInferred from related compounds

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton on the pyridine ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. The chemical shift of the pyridine proton will be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the ester carbonyl carbon, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • N-O stretch (nitro group): Asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹

  • C-Cl stretch: ~600-800 cm⁻¹

  • Aromatic C=C and C=N stretches: In the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 265.05 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

Experimental Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

Given the importance of verifying the purity and identity of such a specialized reagent, a detailed protocol for its analysis by HPLC-MS is provided below. This method is designed to be a self-validating system for researchers.

Objective: To determine the purity of an this compound sample and confirm its molecular weight.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Mass Range: 100-500 m/z

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the total ion chromatogram (TIC) to determine its purity.

    • Extract the mass spectrum of the main peak and confirm the presence of the [M+H]⁺ ion at m/z 265.05, exhibiting the characteristic isotopic pattern for a molecule with two chlorine atoms.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL ACN (1 mg/mL stock) prep1->prep2 prep3 Dilute to 10 µg/mL in 50:50 ACN/Water prep2->prep3 hplc HPLC Separation (C18 column, gradient elution) prep3->hplc ms Mass Spectrometry (ESI+, 100-500 m/z) hplc->ms data1 Purity Assessment from TIC ms->data1 data2 Molecular Weight Confirmation from Mass Spectrum data1->data2 data3 Isotopic Pattern Analysis data2->data3

Caption: Workflow for the HPLC-MS analysis of this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effects of the two chlorine atoms and the nitro group. This makes the chloro-substituents susceptible to nucleophilic aromatic substitution (SNAr) reactions. The ester group can undergo hydrolysis or transesterification under appropriate conditions.

This compound is a valuable precursor for the synthesis of various heterocyclic systems. For instance, it can be a starting material for the preparation of substituted pyridines with diverse functionalities at the 4, 5, and 6-positions, which are common scaffolds in medicinal chemistry. The nitro group can be reduced to an amino group, providing a handle for further derivatization.

Reactivity_Diagram cluster_reactions Potential Transformations reactant This compound Pyridine Core snar Nucleophilic Aromatic Substitution (SNAr) at C4 and C6 reactant:f0->snar reduction Reduction of Nitro Group to Amino Group reactant:f0->reduction hydrolysis Ester Hydrolysis to Carboxylic Acid reactant:f0->hydrolysis

Caption: Key reactive sites and potential transformations of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6][7][9]

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6][7][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][7][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic chemistry. While comprehensive data on its physical properties are yet to be fully documented, its structural features suggest a high degree of reactivity that can be exploited for the synthesis of novel and complex molecules. Researchers and drug development professionals should approach this compound with a thorough understanding of its likely chemical behavior and with stringent adherence to safety protocols. Further investigation into the properties and applications of this compound is warranted to fully unlock its potential in various scientific domains.

References

  • 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem. ([Link])

  • This compound - [E47908] - Synthonix. ([Link])

  • 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem. ([Link])

  • 2,3-Dichloropyridine Safety Data Sheet - Jubilant Ingrevia. ([Link])

  • Safety Data Sheet - Jubilant Ingrevia. ([Link])

  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. ([Link])

  • Pyrimidine, 4,6-dichloro-5-nitro- - the NIST WebBook. ([Link])

  • 4,6-Dichloro-5-nitro-pyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. ([Link])

  • 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - NIH. ([Link])

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A Technical Guide to the Spectroscopic Characterization of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-5-nitronicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold for the synthesis of novel therapeutic agents. The precise elucidation of its molecular structure is paramount for understanding its reactivity, guiding further chemical modifications, and ensuring the purity and identity of synthesized batches. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. In the absence of directly published spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous compounds to provide a robust predictive framework for its characterization.

Molecular Structure and Key Features

The structure of this compound, with the CAS Number 154012-15-4 and molecular formula C₈H₆Cl₂N₂O₄, presents several key features that will manifest in its spectroscopic signatures. The pyridine ring is highly substituted with electron-withdrawing groups (two chlorine atoms and a nitro group), which will significantly influence the chemical shifts of the aromatic proton and carbons. The ethyl ester group will exhibit characteristic signals in both NMR and IR spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparative analysis.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope (typically 128-1024 scans).

    • A wider spectral width is necessary to encompass the full range of carbon chemical shifts.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the single aromatic proton and the ethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.9-9.1Singlet1HH-2 (Pyridine)The sole proton on the pyridine ring is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the two chlorine atoms, the nitro group, and the ester functionality. For the related compound, Ethyl 4,6-dichloronicotinate, the H-2 and H-5 protons appear at δ 8.80 and 7.95 ppm, respectively[1][2]. The addition of a strong electron-withdrawing nitro group at the 5-position is predicted to shift the remaining H-2 proton further downfield.
~4.4-4.6Quartet2H-OCH₂ CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. The signal will be split into a quartet by the three neighboring methyl protons.
~1.4-1.5Triplet3H-OCH₂CH₃ The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162-164C=O (Ester)The carbonyl carbon of the ester group typically resonates in this region.
~155-158C-4 (Pyridine)Aromatic carbons bearing a chlorine atom are deshielded. The presence of the adjacent nitro group will further influence this shift.
~152-155C-6 (Pyridine)Similar to C-4, this carbon is attached to a chlorine atom and is part of the electron-deficient pyridine ring.
~148-151C-2 (Pyridine)This carbon is adjacent to the nitrogen atom and is expected to be downfield.
~140-143C-5 (Pyridine)The carbon atom bearing the nitro group is expected to be significantly deshielded.
~125-128C-3 (Pyridine)The carbon atom attached to the ester group will have its chemical shift influenced by both the ester and the adjacent chloro and nitro substituents.
~63-65-OCH₂ CH₃The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.
~13-15-OCH₂CH₃ The methyl carbon of the ethyl group will appear in the typical upfield region for alkyl carbons.

The predictions for the chemical shifts are based on the fundamental principles of NMR spectroscopy, where the local electronic environment of a nucleus dictates its resonance frequency[3][4][5]. Electron-withdrawing groups, such as halogens and nitro groups, decrease the electron density around nearby nuclei, causing them to be "deshielded" and to resonate at a higher frequency (downfield). Conversely, electron-donating groups increase electron density, leading to "shielding" and an upfield shift. The predictable nature of these substituent effects allows for the estimation of chemical shifts in novel molecules based on data from structurally similar compounds[6][7][8][9].

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • For liquid/low-melting solids (thin film): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be run first and subtracted from the sample spectrum.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~1730-1750C=O stretchEsterThe carbonyl stretch of an ester is typically a strong, sharp absorption in this region[10][11].
~1530-1560Asymmetric NO₂ stretchAromatic NitroAromatic nitro compounds exhibit a strong, characteristic asymmetric stretching vibration in this range[12][13].
~1340-1370Symmetric NO₂ stretchAromatic NitroA second strong absorption corresponding to the symmetric stretch of the nitro group is expected here[12][13].
~1200-1300C-O stretchEsterThe C-O single bond stretch of the ester will also be present.
~1000-1100C-Cl stretchAryl HalideThe stretching vibrations for carbon-chlorine bonds on an aromatic ring typically appear in this region.
~3000-3100C-H stretchAromaticA weak to medium absorption corresponding to the C-H stretch of the pyridine ring.
~2850-2980C-H stretchAliphaticAbsorptions corresponding to the C-H stretches of the ethyl group.

The following diagram illustrates the key functional groups and their expected vibrational modes that give rise to the characteristic IR absorptions.

Caption: Key functional groups and their predicted IR vibrational frequencies.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often coupled with liquid chromatography (LC-MS).

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.

  • Data Acquisition: The sample is introduced into the ion source, ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The molecular weight of this compound is 265.05 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 265. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with M+2 and M+4 peaks.

Key Predicted Fragmentation Pathways:

  • Loss of the ethoxy group (-OCH₂CH₃): M⁺ - 45 → m/z 220

  • Loss of the ethyl group (-CH₂CH₃): M⁺ - 29 → m/z 236

  • Loss of the nitro group (-NO₂): M⁺ - 46 → m/z 219

  • Loss of a chlorine atom (-Cl): M⁺ - 35 → m/z 230

  • Decarboxylation (-CO₂): This may occur from certain fragment ions.

The fragmentation of nitroaromatic compounds can be complex, often involving rearrangements and the loss of NO or O[14][15][16][17].

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

G M [M]⁺˙ m/z 265 M_minus_C2H5O [M - C₂H₅O]⁺ m/z 220 M->M_minus_C2H5O - •OCH₂CH₃ M_minus_NO2 [M - NO₂]⁺˙ m/z 219 M->M_minus_NO2 - •NO₂ M_minus_Cl [M - Cl]⁺ m/z 230 M->M_minus_Cl - •Cl M_minus_C2H5O->M_minus_NO2 - NO₂ M_minus_C2H5O->M_minus_Cl - Cl M_minus_C2H5 [M - C₂H₅]⁺ m/z 236

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H and ¹³C NMR chemical shifts, the characteristic IR absorptions, and the likely mass spectral fragmentation patterns, researchers can confidently identify and characterize this compound in their synthetic endeavors. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As a Senior Application Scientist, I emphasize the importance of a multi-spectroscopic approach for the unambiguous structural elucidation of novel compounds, which is a cornerstone of scientific integrity and successful drug development.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 967-972. Available at: [Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

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  • 1H NMR chemical and coordination shifts (δ 1H and Δ 1H coord , ppm, in...). ResearchGate. Available at: [Link]

  • IR: nitro groups. University of Calgary. Available at: [Link]

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  • ETHYL 4-AMINO-6-CHLORO-5-NITRONICOTINATE. Chemsrc. Available at: [Link]

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An Inquiry into the Bioactivity of Ethyl 4,6-dichloro-5-nitronicotinate: A Proposed Mechanistic Framework and Research Directive

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-5-nitronicotinate is a halogenated and nitrated pyridine derivative for which, at present, a defined mechanism of action has not been elucidated in publicly accessible scientific literature. Its structural precursor, Ethyl 4,6-dichloronicotinate, is a well-established scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a multitude of bioactive compounds, notably kinase inhibitors.[1][2][3] The introduction of a nitro group at the C5 position of the pyridine ring, however, fundamentally alters the electronic and steric properties of the molecule, suggesting a potentially unique biological activity profile.

This technical guide puts forth a speculative, yet scientifically grounded, framework for the mechanism of action of this compound. It is designed to serve as a foundational document for researchers initiating an investigation into this compound. We will dissect its structural attributes to postulate potential cellular targets and affected signaling pathways. More critically, this guide provides a comprehensive, step-by-step research protocol to systematically investigate, validate, and ultimately define its mechanism of action. This directive is structured to ensure scientific rigor and the generation of a robust, publishable dataset.

Deconstructing the Molecule: A Hypothesis on Bioactivity

The chemical architecture of this compound offers several clues to its potential biological function. The dichlorinated pyridine core is electrophilic, making it susceptible to nucleophilic attack, a common feature in the interaction of small molecules with biological macromolecules.[3] The ethyl ester may influence cell permeability and could be subject to hydrolysis by intracellular esterases.

The most distinguishing feature is the nitro group. In medicinal chemistry, nitroaromatic compounds are known to be bioreductively activated under hypoxic conditions, often found in solid tumors, leading to the formation of cytotoxic reactive nitrogen species. This suggests a potential application as a hypoxia-activated prodrug. Furthermore, the electron-withdrawing nature of the nitro group can modulate the reactivity of the pyridine ring and influence its interaction with target proteins.

Based on these features and the known activities of derivatives of its precursor, we hypothesize that this compound may act as an inhibitor of key cellular signaling pathways, potentially through covalent modification of target proteins, with its activity possibly enhanced in hypoxic environments.

A Strategic Research Plan for Mechanistic Elucidation

To systematically investigate the mechanism of action, a multi-pronged approach is essential. The following experimental workflow is proposed as a robust starting point.

Initial Assessment of Bioactivity: Cytotoxicity Profiling

The first step is to determine if the compound elicits a biological response. A cytotoxicity assay across a panel of cancer cell lines is a standard and effective initial screen.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., a panel representing different tissue origins)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with the various concentrations of the compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Probing the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to understand how the compound induces cell death.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for various time points.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer.

Identifying the Molecular Target Space: Kinase Profiling

Given that the precursor is a known scaffold for kinase inhibitors, a broad kinase screen is a logical next step to identify potential molecular targets.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the compound against a panel of kinases.[1]

Materials:

  • Recombinant kinases (a diverse panel)

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound dissolved in DMSO

  • 96- or 384-well plates

  • Detection reagent (format-dependent, e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and test compound to the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for any inhibited kinases.

Visualizing the Proposed Investigative Workflow

The following diagram illustrates the proposed logical flow of experiments to elucidate the mechanism of action.

G cluster_0 Phase 1: Initial Bioactivity Assessment cluster_1 Phase 2: Characterization of Cell Death cluster_2 Phase 3: Target Identification cluster_3 Phase 4: Pathway Analysis & Validation A Cytotoxicity Screening (MTT Assay) B Determine IC50 Values A->B C Apoptosis vs. Necrosis (Annexin V/PI Staining) B->C Proceed if cytotoxic D Time-course Analysis C->D E Broad Kinase Panel Screen F Identify Hit Kinases E->F G Validate Hits with IC50 Determination F->G H Western Blot for Downstream Signaling of Hit Kinases G->H If hits are identified I Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement H->I

Sources

Unlocking the Therapeutic Potential of Ethyl 4,6-dichloro-5-nitronicotinate: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Opportunity

In the landscape of medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Ethyl 4,6-dichloro-5-nitronicotinate, a derivative of nicotinic acid, presents a compelling yet underexplored molecule for drug discovery. Its structure, characterized by a di-chlorinated pyridine ring, an ethyl ester, and a nitro group, offers a unique combination of reactive sites and electronic properties that suggest a rich potential for biological activity. While direct studies on this specific molecule are limited, the extensive research on its parent compound, ethyl 4,6-dichloronicotinate, and other nicotinic acid derivatives provides a strong foundation for hypothesizing and investigating its therapeutic promise.[3][4][5]

This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential biological activities of this compound. We will delve into its chemical characteristics, propose potential therapeutic targets based on structure-activity relationships of related compounds, and provide detailed experimental protocols to systematically evaluate its efficacy and mechanism of action.

Chemical Properties and Synthetic Considerations

This compound is a solid with the molecular formula C8H6Cl2N2O4 and a molecular weight of 265.05 g/mol .[6][7] The presence of two chlorine atoms on the pyridine ring at positions 4 and 6 makes it an excellent substrate for nucleophilic substitution, allowing for the introduction of various functional groups to modulate its biological activity.[5][8] The electron-withdrawing nitro group at position 5 is anticipated to further influence the reactivity of the pyridine ring and may itself contribute to biological effects.

The synthesis of this compound would likely start from the commercially available Ethyl 4,6-dichloronicotinate.[9][10] A standard nitration reaction could introduce the nitro group at the 5-position.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 154012-15-4[6][7]
Molecular Formula C8H6Cl2N2O4[6]
Molecular Weight 265.05 g/mol [7]
Appearance Solid[4]
Purity 95-97% (as commercially available)[6][7]

Hypothesized Biological Activities and Therapeutic Targets

Based on the known activities of structurally related compounds, we can postulate several promising avenues for investigation into the biological activity of this compound.

Anticancer Activity: A Kinase Inhibitor Candidate

The parent compound, ethyl 4,6-dichloronicotinate, is a well-established precursor for the synthesis of potent kinase inhibitors targeting key oncogenic signaling pathways.[3] Derivatives have shown significant activity against Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Heat Shock Protein 90 (Hsp90).[3] The dichloro-pyridine core is a key pharmacophore in many of these inhibitors. The addition of a nitro group could enhance binding affinity to target kinases or introduce novel mechanisms of action.

Potential Molecular Targets:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR-2[3][11]

  • Serine/Threonine Kinases: Pim-1[3]

  • Chaperone Proteins: Hsp90[4]

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Nicotinic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activities.[12][13][14] The pyridine ring is a common feature in many antimicrobial agents. The halogen substituents and the nitro group in this compound could enhance its ability to penetrate microbial cell walls and interfere with essential cellular processes.

Potential Microbial Targets:

  • Gram-positive and Gram-negative bacteria [13][14]

  • Fungal pathogens, such as Candida albicans [13]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain derivatives of nicotinic acid have been explored for their anti-inflammatory properties.[15] The mechanism often involves the inhibition of pro-inflammatory enzymes or signaling pathways. The structural features of this compound suggest it could be investigated for similar activities.

Potential Molecular Targets:

  • Cyclooxygenase (COX) enzymes

  • Lipoxygenase (LOX) enzymes

  • Pro-inflammatory cytokine production

Proposed Research Plan and Experimental Protocols

A systematic evaluation of the biological potential of this compound should follow a tiered approach, starting with in vitro screening and progressing to more complex cellular and mechanistic studies.

Workflow for Preclinical Evaluation

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular & Mechanistic Studies cluster_2 Phase 3: In Vivo Model Validation A Compound Synthesis & Characterization B Anticancer Cytotoxicity Screening (e.g., NCI-60 panel) A->B Initial Screening C Antimicrobial MIC Determination (Bacteria & Fungi panels) A->C Initial Screening D Anti-inflammatory Enzyme Inhibition Assays (COX-1/COX-2) A->D Initial Screening E Lead Indication Selection B->E C->E D->E F Dose-Response Studies & IC50 Determination E->F Prioritization G Mechanism of Action Elucidation (e.g., Kinase profiling, Apoptosis assays) F->G H In Vitro ADME/Tox Profiling G->H I Animal Model Selection H->I Preclinical Candidate Selection J Efficacy Studies (e.g., Xenograft models) I->J K Preliminary Toxicology & PK/PD Studies J->K

Caption: A tiered workflow for the preclinical investigation of this compound.

Detailed Experimental Protocol: In Vitro Anticancer Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HepG2 (liver))[1]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Hypothesized Signaling Pathway: Targeting the EGFR Pathway

Derivatives of the parent compound have shown inhibitory activity against the EGFR signaling pathway. The following diagram illustrates the potential point of intervention for an this compound-based inhibitor.[3]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Ethyl 4,6-dichloro- 5-nitronicotinate Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by a derivative of this compound.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity with the potential for significant biological activity. The structural alerts derived from its parent compound and the broader class of nicotinic acid derivatives strongly suggest that it warrants a thorough investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for elucidating its therapeutic potential. Further derivatization of this scaffold, guided by structure-activity relationship studies, could lead to the discovery of novel and potent therapeutic agents.

References

[1] Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., El-Rashedy, A. A., Al-hogbani, M. A., Al-salahi, R., & Al-Salahi, O. S. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10735–10748. [Link]

[11] Abouzid, K. M., Abdel-Sattar, M., El-Malah, A. A., & El-Adl, K. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1886–1900. [Link]

[3] BenchChem. (2025). The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry. BenchChem Application Notes.

[9] BenchChem. (2025). Ethyl 4,6-dichloronicotinate synthesis from ethyl 4,6-dihydroxynicotinate. BenchChem Foundational & Exploratory.

[2] Sharma, A., & Kumar, V. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 20(14), 1333–1351. [Link]

[16] BenchChem. (2025). Synthesis and Purification of Ethyl 4,6-dichloronicotinate. BenchChem Technical Support Center.

[17] El-Dash, Y., Khalil, N., Ahmed, E., & Hassan, M. S. A. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 114, 105089.

Pal, R., Singh, R. P., & Singh, P. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Journal of Pharmaceutical Sciences and Research, 8(1), 18–23.

[5] BenchChem. (2025). The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists. BenchChem Validation & Comparative.

[8] BenchChem. (2025). Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. BenchChem Methodological & Application.

[18] BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Ethyl 4,6-dichloronicotinate. BenchChem Foundational & Exploratory.

[12] Singh, R., & Singh, P. (2025). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate.

[13] Szałaj, N., Wujec, M., & Paneth, P. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264. [Link]

[14] Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles. Molecules, 19(12), 20685–20699. [Link]

[19] Sharma, P., & Kumar, A. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Current Bioactive Compounds, 19(8), 68–80.

[20] Tighadouini, S., Sgam, I., El-Akkal, N., Ramli, Y., & Bouziane, A. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3788. [Link]

[15] Bottazzi, A., Baroli, F., Ferrari, W., Garzia, A., Trabucchi, I., & Vargin, L. (1963). STUDIES ON THE PHARMACOLOGIC ACTIVITIES OF SOME DERIVATIVES OF 2-(BETA-CHLOROETHYL)-2,3-DIHYDRO-4-OXO-(BENZ-1,3-OXAZINE). Arzneimittel-Forschung, 13, 884–887. [Link]

Sources

A Comprehensive Technical Guide to Ethyl 4,6-dichloro-5-nitronicotinate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl 4,6-dichloro-5-nitronicotinate is a highly functionalized pyridine derivative that has emerged as a strategic intermediate in the synthesis of complex heterocyclic compounds. Its unique molecular architecture, featuring two reactive chlorine atoms, a nitro group, and an ethyl ester moiety on a pyridine core, offers a versatile platform for the construction of novel molecular entities with significant potential in drug discovery and development. The electron-deficient nature of the pyridine ring, further activated by the strong electron-withdrawing effects of the nitro group and chlorine atoms, makes this compound particularly susceptible to a range of chemical transformations. This guide provides an in-depth review of the synthesis, chemical properties, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 154012-15-4[1]
Molecular Formula C₈H₆Cl₂N₂O₄[1]
Molecular Weight 265.05 g/mol [1]
Purity >97%[1]

Synthesis of this compound

The synthesis of this compound is not extensively documented in publicly available literature. However, a logical and chemically sound synthetic strategy involves a two-step process starting from ethyl 4,6-dihydroxynicotinate. This process includes the chlorination of the dihydroxy precursor followed by the nitration of the resulting dichloronicotinate.

Step 1: Synthesis of the Precursor, Ethyl 4,6-dichloronicotinate

The initial step involves the conversion of ethyl 4,6-dihydroxynicotinate to ethyl 4,6-dichloronicotinate. This is a standard chlorination reaction where the hydroxyl groups are replaced by chlorine atoms using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate [2][3][4]

  • Reaction Setup: In a well-ventilated fume hood, to a reaction vessel equipped with a stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 500 mL).

  • Addition of Starting Material: Slowly and carefully add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirring phosphorus oxychloride.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool. Remove the excess phosphorus oxychloride by distillation under reduced pressure. Very cautiously, pour the residue into ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Isolation: Combine the organic layers and wash with a saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under vacuum to yield the crude ethyl 4,6-dichloronicotinate.

  • Purification: The crude product can be further purified by column chromatography or vacuum distillation.

Step 2: Nitration of Ethyl 4,6-dichloronicotinate

Plausible Experimental Protocol: Nitration of Ethyl 4,6-dichloronicotinate

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid in an ice bath.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid to the cooled sulfuric acid, maintaining a low temperature.

  • Addition of Substrate: Gradually add ethyl 4,6-dichloronicotinate to the nitrating mixture while keeping the temperature controlled.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 20-110 °C) for a specified duration (e.g., 10-30 hours), monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation: The solid precipitate of this compound can be collected by filtration, washed with cold water until neutral, and then dried.

A plausible two-step synthesis of this compound.

Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atoms. The presence of the strongly electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the pyridine ring, making it highly susceptible to attack by nucleophiles.

Theoretical considerations and studies on analogous compounds suggest that the chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position. This regioselectivity allows for the sequential and controlled introduction of different substituents, a highly desirable feature in the synthesis of complex molecules.

A patent for the preparation of certain chemical compounds provides a concrete example of the reactivity of this compound. In this instance, the compound is reacted with an amine, demonstrating a selective nucleophilic substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: To a solution of this compound in a suitable solvent such as dichloromethane at 0°C, add a base like triethylamine.

  • Addition of Nucleophile: Add the desired amine to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time, typically around 30 minutes.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent, wash with water, and dry the organic layer over a drying agent like magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the desired product.

Nucleophilic aromatic substitution on this compound.

Applications in Drug Discovery and Development

While specific applications of this compound are not widely reported, its precursor, ethyl 4,6-dichloronicotinate, is a well-established building block in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The ability to selectively introduce various functional groups onto the dichloronicotinate scaffold allows for the synthesis of diverse libraries of compounds for screening against different kinase targets.

The introduction of a nitro group to this scaffold to form this compound opens up new avenues for chemical modification. The nitro group can be reduced to an amino group, which can then be further functionalized. This adds another layer of complexity and potential for creating novel pharmacophores. Given the importance of substituted pyridines in kinase inhibitor design, it is highly probable that this compound serves as a key intermediate in the synthesis of next-generation targeted therapies.

Spectroscopic Characterization

Predicted Spectroscopic Data:

  • ¹H NMR: The proton spectrum is expected to be relatively simple, showing a singlet for the proton at the 2-position of the pyridine ring, and a quartet and a triplet for the ethyl ester group.

  • ¹³C NMR: The carbon spectrum will show signals for the six carbons of the pyridine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The chemical shifts of the ring carbons will be influenced by the presence of the two chlorine atoms and the nitro group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (265.05 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the ester group, and the symmetric and asymmetric stretching of the nitro group.

Conclusion

This compound is a valuable and highly reactive synthetic intermediate with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be logically deduced from established chemical transformations. The compound's high reactivity towards nucleophiles, particularly the regioselective substitution of its chlorine atoms, makes it an attractive starting material for the construction of complex heterocyclic scaffolds. As the quest for novel and more effective therapeutic agents continues, the strategic utilization of versatile building blocks like this compound will undoubtedly play a crucial role in advancing drug discovery and development.

References

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Discovery and history of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4,6-dichloronicotinate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: A Versatile Scaffold for Medicinal Chemistry

Ethyl 4,6-dichloronicotinate (CAS No. 40296-46-6) has emerged as a pivotal building block in the landscape of synthetic organic and medicinal chemistry.[1][2] Its di-chlorinated pyridine framework, functionalized with an ethyl ester, offers a unique combination of reactive sites, making it an exceptionally versatile precursor for the synthesis of complex heterocyclic molecules.[1][2][3] While direct historical accounts of the initial discovery of its nitrated derivative, Ethyl 4,6-dichloro-5-nitronicotinate (CAS No. 154012-15-4), are not extensively documented in readily available literature, the strategic importance of the parent compound, Ethyl 4,6-dichloronicotinate, is well-established in the development of novel therapeutics.[4][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It will delve into the synthesis, chemical properties, and significant applications of Ethyl 4,6-dichloronicotinate, with a focus on the causality behind experimental choices and its role in constructing biologically active agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 4,6-dichloronicotinate is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 40296-46-6[6][7]
Molecular Formula C₈H₇Cl₂NO₂[6][8]
Molecular Weight 220.05 g/mol [6][8]
Appearance White to orange to green powder or lump; White solid[6]
Melting Point 32-34 °C[6][9]
Boiling Point 85 °C at 0.01 mmHg[6][9]
Solubility Soluble in methanol[6][9]

Synthesis of Ethyl 4,6-dichloronicotinate

The reliable synthesis of Ethyl 4,6-dichloronicotinate is a cornerstone of its utility. A prevalent and high-yielding method involves the chlorination of ethyl 4,6-dihydroxynicotinate using phosphorus oxychloride (POCl₃).[6][8][10]

Reaction Scheme

The transformation hinges on the conversion of hydroxyl groups on the pyridine ring into chlorine atoms.

G cluster_reactants Reactants cluster_products Products start_material Ethyl 4,6-dihydroxynicotinate product Ethyl 4,6-dichloronicotinate start_material->product Reflux, 2 hours reagent Phosphorus Oxychloride (POCl₃) G start Start add_reagents Slowly add Ethyl 4,6-dihydroxynicotinate to POCl₃ start->add_reagents reflux Reflux for 2 hours add_reagents->reflux distill Remove excess POCl₃ via distillation reflux->distill quench Quench with ice water distill->quench extract Extract with Ethyl Acetate (3x) quench->extract combine_wash Combine organic layers & wash with brine extract->combine_wash dry Dry over MgSO₄ combine_wash->dry concentrate Concentrate under vacuum dry->concentrate end Ethyl 4,6-dichloronicotinate concentrate->end G start Ethyl 4,6-dichloronicotinate snar Nucleophilic Aromatic Substitution (SNAr) start->snar e.g., Amines cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling e.g., Suzuki, Buchwald-Hartwig intermediate Functionalized Pyridine Intermediate snar->intermediate cross_coupling->intermediate cyclization Cyclization & Further Modification intermediate->cyclization final_product Bioactive Molecules (e.g., Kinase Inhibitors) cyclization->final_product

Sources

An In-depth Technical Guide to the Homologs of Ethyl 4,6-dichloro-5-nitronicotinate: Synthesis, Reactivity, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-5-nitronicotinate and its homologous series of alkyl esters represent a class of highly functionalized pyridine derivatives with significant potential in medicinal chemistry and drug development. The strategic placement of two reactive chlorine atoms, an electron-withdrawing nitro group, and a modifiable ester moiety on the pyridine core provides a versatile scaffold for the synthesis of diverse molecular architectures. This guide offers an in-depth exploration of the synthesis, comparative physicochemical properties, reactivity, and potential biological applications of methyl, ethyl, and propyl 4,6-dichloro-5-nitronicotinate. By elucidating the structure-activity relationships and the mechanistic underpinnings of their chemical behavior, this document aims to equip researchers with the foundational knowledge required to effectively utilize these compounds as key building blocks in the design of novel therapeutic agents.

Introduction: The Strategic Importance of the 4,6-dichloro-5-nitronicotinate Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable core for many therapeutic agents. The 4,6-dichloro-5-nitronicotinate scaffold is a particularly interesting platform for drug discovery due to its unique combination of functional groups. The two chlorine atoms at the 4- and 6-positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents.[1] The nitro group at the 5-position is a strong electron-withdrawing group that not only activates the ring for nucleophilic substitution but also profoundly influences the regioselectivity of these reactions.[2][3][4] Finally, the ester group at the 3-position can be readily modified to produce a homologous series of compounds with varying physicochemical properties, such as solubility and lipophilicity, which can be fine-tuned to optimize pharmacokinetic profiles.[5]

This guide will delve into the synthesis of the core precursor, 4,6-dichloro-5-nitronicotinic acid, and its subsequent esterification to yield the methyl, ethyl, and propyl homologs. A comparative analysis of their properties, reactivity, and potential as anticancer and antimicrobial agents will be presented, supported by detailed experimental protocols and mechanistic insights.

Synthesis of Alkyl 4,6-dichloro-5-nitronicotinate Homologs

The synthesis of the homologous series of alkyl 4,6-dichloro-5-nitronicotinates is most efficiently achieved through the esterification of the parent carboxylic acid, 4,6-dichloro-5-nitronicotinic acid. This two-step approach, involving the synthesis of the acid followed by its esterification, allows for the straightforward preparation of a variety of alkyl esters.

Synthesis of the Precursor: 4,6-dichloro-5-nitronicotinic acid

A common route to related dichloronicotinic acids involves the chlorination of a dihydroxynicotinic acid precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6]

Experimental Protocol: Synthesis of 4,6-dichloro-5-nitronicotinic acid (Hypothetical, based on related procedures)

  • Step 1: Nitration of a suitable dihydroxynicotinic acid precursor. (This step is inferred as a necessary precursor to the final product, though a direct literature precedent for this specific nitration was not found in the initial searches).

  • Step 2: Chlorination. To a stirred solution of the dihydroxy-5-nitronicotinic acid precursor in an excess of phosphorus oxychloride (POCl₃), a catalytic amount of N,N-dimethylformamide (DMF) is added. The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate, 4,6-dichloro-5-nitronicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Esterification of 4,6-dichloro-5-nitronicotinic acid: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7][8][9] This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol, which also serves as the solvent.[10]

Experimental Protocol: General Procedure for the Synthesis of Alkyl 4,6-dichloro-5-nitronicotinates

  • Reaction Setup: A solution of 4,6-dichloro-5-nitronicotinic acid in the corresponding alcohol (methanol, ethanol, or propanol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction is monitored by TLC until the starting carboxylic acid is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude alkyl 4,6-dichloro-5-nitronicotinate. The product can be further purified by column chromatography on silica gel or by recrystallization.[2]

Alternatively, transesterification of the readily available ethyl ester can be employed to generate other alkyl homologs. This involves reacting the ethyl ester with a different alcohol (e.g., methanol or propanol) in the presence of an acid or base catalyst.

Workflow for the Synthesis of Homologous Alkyl 4,6-dichloro-5-nitronicotinates

G cluster_0 Synthesis of Precursor Acid cluster_1 Homolog Synthesis via Fischer Esterification cluster_2 Alternative: Transesterification start Dihydroxynicotinic Acid Precursor nitration Nitration start->nitration chlorination Chlorination with POCl3 nitration->chlorination acid 4,6-dichloro-5-nitronicotinic acid chlorination->acid acid2 4,6-dichloro-5- nitronicotinic acid esterification Fischer Esterification (MeOH, EtOH, or PrOH + H+) acid2->esterification homologs Methyl, Ethyl, or Propyl 4,6-dichloro-5-nitronicotinate esterification->homologs ethyl_ester Ethyl 4,6-dichloro-5- nitronicotinate transesterification Transesterification (MeOH or PrOH + catalyst) ethyl_ester->transesterification other_homologs Methyl or Propyl 4,6-dichloro-5-nitronicotinate transesterification->other_homologs

Caption: Synthetic routes to homologous alkyl 4,6-dichloro-5-nitronicotinates.

Comparative Physicochemical Properties

PropertyMethyl EsterEthyl EsterPropyl EsterRationale for Trend
Molecular Weight ~249.02 g/mol 265.05 g/mol [11]~279.08 g/mol Increases with the addition of each methylene group.
Melting Point (°C) Likely a solidSolid/Liquid[12]Likely a liquidMelting points generally decrease with increasing alkyl chain length for short chains, due to disruption of crystal packing, before increasing again with longer chains due to increased van der Waals forces.
Boiling Point (°C) Expected to be lower than ethylHigher than methylExpected to be higher than ethylBoiling point increases with molecular weight and van der Waals forces.
Solubility Higher in polar solventsIntermediateHigher in non-polar solventsAs the alkyl chain length increases, the lipophilicity of the molecule increases, leading to better solubility in non-polar organic solvents and decreased solubility in polar solvents.
LogP (calculated) LowerIntermediateHigherThe octanol-water partition coefficient (LogP) is a measure of lipophilicity and is expected to increase with the length of the alkyl chain.

Note: The values for the methyl and propyl esters are predicted based on the known values for the ethyl ester and general chemical principles, as direct experimental data was not found in the performed searches.

Reactivity and Mechanistic Insights: The Role of the Nitro Group in Regioselective Substitution

The reactivity of the 4,6-dichloro-5-nitronicotinate scaffold is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the 5-position.[2][3][4] This activation makes both the C4 and C6 positions susceptible to nucleophilic attack.

A key aspect of the chemistry of these compounds is the regioselectivity of the substitution. For the related 2,4-dichloro-5-nitropyridine, nucleophilic attack occurs preferentially at the C4 position.[13][14] This can be explained by examining the stability of the Meisenheimer intermediate formed during the reaction.

  • Attack at C4: When a nucleophile attacks the C4 position (para to the pyridine nitrogen and ortho to the nitro group), the negative charge of the intermediate can be effectively delocalized onto the electronegative oxygen atoms of the nitro group through resonance. This provides substantial stabilization to the transition state, lowering the activation energy for this pathway.[13][14]

  • Attack at C6: In contrast, attack at the C6 position (ortho to the pyridine nitrogen) does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is therefore less stable and formed more slowly.

This kinetic control leads to the preferential formation of the C4-substituted product. This predictable regioselectivity is a significant advantage in multistep syntheses, as it allows for the controlled and sequential functionalization of the pyridine ring.

Logical Relationship of Regioselective Substitution

G cluster_0 Attack at C4 cluster_1 Attack at C6 start 4,6-dichloro-5-nitronicotinate + Nucleophile c4_attack Nucleophilic attack at C4 start->c4_attack c6_attack Nucleophilic attack at C6 start->c6_attack c4_intermediate Meisenheimer Intermediate (C4) c4_attack->c4_intermediate c4_stabilization Resonance stabilization by nitro group c4_intermediate->c4_stabilization c4_product 4-substituted product (major) c4_stabilization->c4_product c6_intermediate Meisenheimer Intermediate (C6) c6_attack->c6_intermediate c6_no_stabilization No direct resonance stabilization by nitro group c6_intermediate->c6_no_stabilization c6_product 6-substituted product (minor) c6_no_stabilization->c6_product

Caption: Regioselectivity in the nucleophilic substitution of 4,6-dichloro-5-nitronicotinates.

Potential Biological Applications and Structure-Activity Relationships

While specific biological data for the homologous series of alkyl 4,6-dichloro-5-nitronicotinates is limited in the public domain, the structural features of this scaffold suggest potential applications in several therapeutic areas, particularly as anticancer and antimicrobial agents. The reactivity of the chloro-substituents allows for the introduction of various pharmacophores, and the ester group can be used to modulate the prodrug properties of the molecule.[15][16]

Anticancer Potential

Many anticancer agents incorporate a dichloropyridine or nitropyridine moiety. For example, the related compound ethyl 4,6-dichloronicotinate is a reactant in the preparation of Hsp90 inhibitors, which have shown antitumor activity.[12] The 4,6-dichloro-5-nitronicotinate scaffold could be functionalized with various amines or other nucleophiles to generate libraries of compounds for screening against a range of cancer cell lines. The ester homologs would allow for a systematic investigation of how lipophilicity and steric bulk affect cell permeability and target engagement. It is plausible that these esters could act as prodrugs, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active species or have a different targeting profile.[16]

Antimicrobial and Other Activities

The 5-nitropyridine core is present in some compounds with anticoccidial activity.[17] Furthermore, the broader class of nitropyridines has been explored for a variety of biological activities. The ability to readily displace the chlorine atoms allows for the synthesis of analogs of known bioactive molecules. The structure-activity relationship (SAR) of the alkyl ester chain would likely be linked to the rate of hydrolysis and the overall physicochemical properties of the molecule, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Conclusion

The homologous series of methyl, ethyl, and propyl 4,6-dichloro-5-nitronicotinate represents a valuable and versatile platform for medicinal chemistry and drug discovery. The synthetic accessibility of these compounds, coupled with the predictable regioselectivity of their nucleophilic substitution reactions, makes them ideal starting materials for the construction of complex and diverse molecular libraries. The ability to systematically vary the alkyl ester provides a powerful tool for fine-tuning the pharmacokinetic properties of potential drug candidates. While further biological evaluation is required to fully elucidate the therapeutic potential of this class of compounds, the foundational chemical principles and synthetic methodologies outlined in this guide provide a solid framework for their exploration as novel anticancer, antimicrobial, and other therapeutic agents.

References

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  • Morisawa, Y., et al. (1977). Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues. Journal of Medicinal Chemistry, 20(1), 129-133. Retrieved from [Link]

  • Cao, Z., et al. (2003). Structure-activity relationship of alkyl 9-nitrocamptothecin esters. Acta Pharmacologica Sinica, 24(1), 49-55. Retrieved from [Link]

  • Pearson+. (2024). EAS Reactions of Pyridine. Pearson. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 285, 116257. Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). Ethyl 4,6-dichloronicotinate. Retrieved from [Link]

  • Chiacchio, U., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7586. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Giovanella, B. C., et al. (2002). Structure-activity relationship of alkyl camptothecin esters. Cancer Research, 62(1), 139-144. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Rong, J., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 4946-4959. Retrieved from [Link]

  • Akishina, E. A., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(2), 198-205. Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse...
  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • Asian Journal of Chemistry. (1990). Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst. Retrieved from [Link]

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  • WIPO. (n.d.). WO/2011/101740 IMPROVED PROCESSES FOR PREPARING TICAGRELOR INTERMEDIATE, 4,6-DICHLORO-5-NITRO-2-(PROPYLTHIO)PYRIMIDINE. Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Understanding the Compound

Ethyl 4,6-dichloro-5-nitronicotinate (CAS No. 154012-15-4) is a highly functionalized pyridine derivative, valued in the pharmaceutical and agrochemical industries as a versatile synthetic intermediate.[1][2][3] Its utility stems from the presence of multiple reactive sites—two chlorine atoms and a nitro group—which allow for selective chemical modifications.[1] However, these same functional groups contribute to its potential hazards, necessitating a thorough understanding of its chemical nature to ensure safe handling. This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established chemical safety principles and data extrapolated from analogous structures.

Chemical & Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics.

PropertyValueSource(s)
CAS Number 154012-15-4[4]
Molecular Formula C₈H₆Cl₂N₂O₄[4]
Molecular Weight 265.05 g/mol [4]
Appearance White to yellow or light brown solid/liquid (purity dependent)[1]
Purity Typically ≥95%[5]

Hazard Identification and Risk Assessment

Toxicological Hazards

Based on data from structurally similar compounds, such as other chlorinated and nitrated nicotinates, the primary toxicological risks are anticipated to be:

  • Skin and Eye Irritation: Halogenated and nitrated aromatic compounds are frequently classified as irritants. Direct contact with the skin is likely to cause irritation, and contact with the eyes can lead to serious irritation.[6][7]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[6]

  • Harmful if Swallowed: Similar compounds exhibit oral toxicity.[8]

Physicochemical Hazards

The presence of the nitro group is a significant factor in the compound's reactivity and thermal stability.

  • Thermal Instability: Nitroaromatic compounds can decompose exothermically at elevated temperatures. This decomposition can be violent or even explosive under certain conditions.[9][10] The thermal stability can be significantly lowered by the presence of impurities.[9]

  • Reactivity: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Reactions with these materials can be vigorous and should be avoided.

The following diagram illustrates the logical flow of hazard identification and mitigation:

SOP_Workflow start Start: Obtain Compound prep Don Appropriate PPE start->prep work Work in Fume Hood prep->work handle Handle with Care: - Avoid creating dust - Use appropriate tools work->handle store Store Properly: - Tightly sealed - Cool, dry, ventilated handle->store cleanup Clean Work Area handle->cleanup dispose Dispose of Waste Correctly cleanup->dispose end End dispose->end

Caption: Standard Operating Procedure Workflow.

Emergency Procedures

Preparedness for accidental exposure or release is a critical component of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. * Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [6][7]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6][7]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide 2-4 cupfuls of water or milk to drink. Seek immediate medical attention. [11]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Hazards: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides and hydrogen chloride. [6]Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal and Decontamination

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal
  • Classification: this compound is a halogenated organic compound and should be disposed of as hazardous chemical waste. [12][13]* Procedure:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with non-halogenated waste streams. [14] 3. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance. [15]

Decontamination
  • Equipment: Thoroughly clean all glassware and equipment that has come into contact with the compound using an appropriate solvent, followed by soap and water. The initial solvent rinse should be collected as hazardous waste. [15]* Work Surfaces: Decontaminate work surfaces with soap and water.

The decision-making process for waste disposal is illustrated below:

WasteDisposal start Waste Generated q1 Is it contaminated with This compound? start->q1 halogenated Collect in Halogenated Organic Waste Container q1->halogenated Yes non_halogenated Dispose in appropriate non-halogenated waste stream q1->non_halogenated No labeling Label container with all constituents and percentages halogenated->labeling storage Store in designated satellite accumulation area labeling->storage pickup Request EHS pickup storage->pickup end Disposal Complete pickup->end

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

Ethyl 4,6-dichloro-5-nitronicotinate (CAS No. 154012-15-4) is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2] The presence of two reactive chlorine atoms, an electron-withdrawing nitro group, and an ethyl ester moiety on a single pyridine scaffold makes it a uniquely versatile building block.[2][3] The strategic arrangement of these groups allows for a programmed and regioselective introduction of diverse functionalities through reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.[3]

This document provides a comprehensive, field-proven protocol for the two-step synthesis of this compound. It begins with the robust chlorination of Ethyl 4,6-dihydroxynicotinate to form the key intermediate, Ethyl 4,6-dichloronicotinate, followed by a regioselective nitration. This guide is designed for chemistry professionals, offering in-depth procedural details, mechanistic insights, critical safety mandates, and troubleshooting advice to ensure a successful and safe synthesis.

Synthesis Overview & Reaction Mechanism

The synthesis is logically executed in two primary stages:

  • Dehydroxy-chlorination: The commercially available Ethyl 4,6-dihydroxynicotinate is converted to Ethyl 4,6-dichloronicotinate. This transformation is efficiently achieved using phosphorus oxychloride (POCl₃), a powerful and standard reagent for replacing hydroxyl groups on heteroaromatic rings with chlorine atoms.[2]

  • Electrophilic Aromatic Substitution (Nitration): The resulting Ethyl 4,6-dichloronicotinate is subjected to nitration. The pyridine ring, already electron-deficient, is further deactivated by the two electron-withdrawing chlorine atoms and the ester group. Consequently, forcing conditions using a potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid are required. The nitronium ion (NO₂⁺) generated in situ acts as the electrophile, and substitution occurs at the C5 position, the only available carbon-hydrogen bond on the ring, ensuring high regioselectivity.

Comprehensive Safety Mandates: A Prerequisite for Synthesis

The reagents used in this synthesis are hazardous. Strict adherence to the following safety protocols is mandatory. All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.

3.1 Reagent-Specific Hazards: Chlorination

  • Phosphorus Oxychloride (POCl₃):

    • Extreme Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract.[4][5] Inhalation can be fatal.[6]

    • Violent Reactivity with Water: Reacts violently with water, releasing heat and toxic, corrosive gases (hydrogen chloride).[7][8] The reaction vessel and all reagents must be scrupulously dry. Quenching must be performed with extreme caution.

    • Personal Protective Equipment (PPE): A full-face shield, safety goggles, a neoprene or butyl rubber apron, and heavy-duty chemical-resistant gloves (e.g., butyl rubber) are required.[5][8]

3.2 Reagent-Specific Hazards: Nitration

  • Fuming Nitric Acid (HNO₃) & Concentrated Sulfuric Acid (H₂SO₄):

    • Extreme Corrosivity: Both are extremely corrosive and will cause severe, deep burns on contact with skin or eyes.[9][10]

    • Strong Oxidizing Agents: The mixture is a powerful oxidizing agent. It can react violently or explosively with organic materials, bases, and reducing agents.[11][12] Keep all combustible materials away from the reaction area.

    • Toxic Fumes: The reaction generates toxic nitrogen oxide (NOₓ) fumes.[11][13] Efficient fume hood ventilation is critical.

    • PPE: Use the same high level of PPE as for the chlorination step, with particular emphasis on acid-resistant gloves and full face/body protection.

Experimental Protocol

Reagents and Equipment
Reagent/MaterialCAS No.FormulaM.W. ( g/mol )Supplier Suggestion
Ethyl 4,6-dihydroxynicotinate51994-33-3C₈H₉NO₄183.16>97% Purity
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33Reagent Grade, ≥99%
Fuming Nitric Acid (≥90%)7697-37-2HNO₃63.01ACS Reagent Grade
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08ACS Reagent Grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Anhydrous, ACS Grade
Saturated Sodium Bicarbonate (aq)N/ANaHCO₃84.01Prepared in-house
Saturated Brine (aq)N/ANaCl58.44Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Reagent Grade
Equipment
Round-bottom flasks (2-neck, 1L)
Reflux condenser with drying tube
Magnetic stirrer and hotplate
Thermometer / Temperature probe
Dropping funnel
Distillation apparatus (for vacuum)
Separatory funnel (2L)
Rotary evaporator
Ice bath
Part A: Synthesis of the Intermediate, Ethyl 4,6-dichloronicotinate
  • Reaction Setup: In a 1L two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a calcium chloride drying tube), add phosphorus oxychloride (500 mL). Begin stirring.[14]

    • Scientist's Note: Anhydrous conditions are critical to prevent the violent reaction of POCl₃ with moisture and to ensure the reaction proceeds to completion.[15]

  • Addition of Starting Material: Slowly and portion-wise, add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirred POCl₃.[16] The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for a minimum of 2 hours.[1]

    • Process Control: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase. The product is significantly less polar than the starting material.[15] A complete reaction shows the disappearance of the starting material spot.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure.[14]

  • Work-up: Quenching (CRITICAL STEP):

    • Place a large beaker (e.g., 4L) containing a large amount of crushed ice and water (approx. 2L) on a stirrer in the fume hood.

    • EXTREMELY SLOWLY and carefully, pour the cooled reaction residue onto the ice-water mixture with vigorous stirring. This step is highly exothermic and will generate HCl gas. Do not add water to the reaction residue.[14]

    • Continue stirring the resulting slurry for 30 minutes.

  • Extraction: Transfer the quenched mixture to a 2L separatory funnel. Extract the aqueous mixture three times with ethyl acetate (3 x 300 mL).[16]

  • Product Isolation:

    • Combine the organic phases.

    • Wash the combined organic layer with saturated brine (1 x 200 mL).[14]

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under vacuum using a rotary evaporator to yield the crude Ethyl 4,6-dichloronicotinate as a yellow to brown oil or solid. The expected yield is approximately 65 g (90%).[16] This intermediate is often of sufficient purity for the next step.

Part B: Nitration to this compound
  • Preparation of Nitrating Mixture: In a 250 mL flask cooled in an ice bath, slowly add fuming nitric acid (≥90%, ~30 mL) to concentrated sulfuric acid (98%, ~90 mL). Stir gently to mix. Prepare this mixture immediately before use.

    • Rationale: The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to nitrate the deactivated pyridine ring.

  • Reaction Setup: In a 500 mL flask equipped with a stir bar, thermometer, and dropping funnel, dissolve the Ethyl 4,6-dichloronicotinate (~65 g, ~0.295 mol) obtained from Part A in concentrated sulfuric acid (~150 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature of the reaction is strictly maintained below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Process Control: The reaction can be monitored by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (~1.5 kg) with vigorous stirring. A precipitate of the product should form.

  • Product Isolation:

    • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Wash the filter cake with a small amount of cold ethanol to remove residual acids.

    • Dry the solid product under vacuum to yield this compound.

Visualizations & Data Summary

Synthesis Workflow Diagram

Synthesis_Workflow start_node Start add_reagents_A Add Ethyl 4,6-dihydroxynicotinate to POCl₃ start_node->add_reagents_A Part A: Chlorination end_node Final Product (Ethyl 4,6-dichloro- 5-nitronicotinate) intermediate_node Intermediate (Ethyl 4,6-dichloronicotinate) add_reagents_B Dissolve in H₂SO₄, Cool to 0°C intermediate_node->add_reagents_B Part B: Nitration process_node process_node critical_node critical_node reflux Reflux at 110°C for 2 hours add_reagents_A->reflux remove_pocl3 Vacuum Distillation (Remove excess POCl₃) reflux->remove_pocl3 quench_A Quench on Ice Water (CRITICAL) remove_pocl3->quench_A extract_A Extract with EtOAc (3x) quench_A->extract_A isolate_A Wash, Dry, Concentrate extract_A->isolate_A isolate_A->intermediate_node nitration Add Fuming HNO₃/H₂SO₄ (<10°C) add_reagents_B->nitration quench_B Quench on Ice nitration->quench_B isolate_B Filter, Wash with H₂O, Dry under Vacuum quench_B->isolate_B isolate_B->end_node

Sources

Application Notes and Protocols: Ethyl 4,6-dichloro-5-nitronicotinate as a Strategic Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A High-Potential Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of foundational molecules is paramount to the success of synthetic endeavors.[1] Ethyl 4,6-dichloro-5-nitronicotinate has emerged as a pivotal intermediate, valued for its dense functionalization and heightened reactivity.[2][3] Its structure, featuring a pyridine core with two chlorine atoms, an ethyl ester, and a potent nitro-substituent, presents a unique electronic profile. The synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group render the aromatic ring exceptionally electron-deficient. This pronounced electrophilicity makes the chloro-substituents at the C4 and C6 positions highly susceptible to displacement, primarily via nucleophilic aromatic substitution (SNAr), providing a robust platform for constructing complex molecular architectures.[4][5]

This guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its reactivity, provide field-proven experimental protocols for its key transformations, and illustrate its application in the synthesis of high-value heterocyclic systems, such as the pyrido[2,3-b]pyrazine scaffold, which is prominent in the development of novel therapeutics.[6][7]

Section 1: Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the molecule's properties is essential for its effective application in synthesis and process development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 154012-15-4[2][3]
Molecular Formula C₈H₆Cl₂N₂O₄[2]
Molecular Weight 265.05 g/mol [2]
Appearance Solid[3]
Purity Typically ≥95%[8]
Primary Hazard Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3]
Core Reactivity Analysis: The Power of Electronic Activation

The reactivity of this compound is dominated by the electron-deficient nature of its pyridine ring. The chlorine atoms at C4 and C6 are excellent leaving groups in SNAr reactions. The key to this reactivity is the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[5] The nitro group at the C5 position, being ortho to the C4 position and para to the C6 position (relative to the leaving groups and the ring nitrogen), provides powerful resonance stabilization for the anionic intermediate formed during attack at either site. This stabilization significantly lowers the activation energy for the substitution reaction.

Caption: Stabilization of Meisenheimer intermediates in SNAr.

While both positions are activated, subtle electronic and steric differences can lead to regioselectivity, which can often be controlled by modulating reaction conditions such as temperature and solvent. This dual reactivity allows for either mono- or di-substitution, opening pathways for diverse molecular scaffolds.

Section 2: Key Synthetic Transformations & Protocols

Protocol: Mono-Amination via Nucleophilic Aromatic Substitution

The reaction with amines is a cornerstone transformation for this substrate, providing access to key intermediates for drug discovery. This protocol details a representative mono-substitution reaction.

Objective: To synthesize Ethyl 4-amino-6-chloro-5-nitronicotinate derivatives by selective substitution at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Ethanol (EtOH) or Acetonitrile (MeCN) as solvent

  • Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up (separatory funnel, beakers)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., Ethanol, 0.1-0.2 M).

  • Reagent Addition: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of the base (e.g., TEA, 1.5 eq).

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). The high reactivity of the substrate often allows the reaction to proceed to completion at ambient temperature within 2-12 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in EtOAc or DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash is crucial to remove the hydrochloride salt of the base and any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude material by column chromatography on silica gel to obtain the pure Ethyl 4-amino-6-chloro-5-nitronicotinate product.[9]

Causality and Self-Validation: The use of a non-nucleophilic base like TEA or DIPEA is critical to scavenge the HCl generated during the reaction without competing with the amine nucleophile. Monitoring by TLC is a self-validating step; the disappearance of the starting material spot and the appearance of a new, more polar product spot confirms the reaction's progress. A successful reaction is further confirmed by characterization (NMR, MS) of the isolated product, which should show the incorporation of the amine and the loss of one chlorine atom.

Protocol: Synthesis of Pyrido[2,3-b]pyrazine Scaffolds

A powerful application of this synthon is in the construction of fused heterocyclic systems. The reaction with 1,2-diamines provides direct access to the medicinally relevant pyrido[2,3-b]pyrazine core.[6][7]

Objective: To synthesize a substituted Ethyl 7-chloro-8-nitropyrido[2,3-b]pyrazine-2-carboxylate derivative.

Materials:

  • This compound (1.0 eq)

  • Ethane-1,2-diamine or a substituted equivalent (1.1 eq)

  • Ethanol (EtOH) or n-Butanol (n-BuOH)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) in the chosen solvent (e.g., EtOH).

  • Nucleophile Addition: Add the 1,2-diamine (1.1 eq) to the suspension.

  • Reaction and Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours. The reaction proceeds via an initial SNAr at the C4 position, followed by an intramolecular nucleophilic attack of the second amino group onto the C3-carbonyl's vicinity, leading to cyclization and formation of the pyrazine ring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Often, the product will precipitate from the solution. Collect the solid by filtration, washing with cold ethanol and then water to remove inorganic salts.

  • Purification: If the filtered solid is not pure, it can be recrystallized or purified by column chromatography.

workflow_diagram start 1. Reagent Setup This compound, 1,2-diamine, Base, Solvent reflux 2. Reflux (80-100 °C) Sequential SNAr and Intramolecular Cyclization start->reflux monitor 3. Monitor Reaction TLC / LC-MS reflux->monitor isolate 4. Isolation Cool, Filter Precipitate, Wash with EtOH & H₂O monitor->isolate Reaction Complete purify 5. Purification (if needed) Recrystallization or Column Chromatography isolate->purify product Final Product Pyrido[2,3-b]pyrazine derivative isolate->product purify->product

Caption: Experimental workflow for Pyrido[2,3-b]pyrazine synthesis.

Section 3: Applications in Medicinal Chemistry

The heterocyclic scaffolds derived from this compound are of significant interest in drug discovery. The pyrido[2,3-b]pyrazine core, in particular, is a "privileged scaffold" found in numerous biologically active agents.

  • Kinase Inhibition: Many derivatives of pyrido[2,3-b]pyrazine have been investigated as potent inhibitors of various protein kinases, which are critical targets in oncology.[10] The scaffold serves as an effective hinge-binding motif.

  • Anticancer Agents: Novel pyrido[2,3-b]pyrazines have been synthesized and evaluated for their ability to inhibit cancer cell lines, including those that have developed resistance to existing therapies like erlotinib.[7]

  • Materials Science: The electron-accepting nature of the pyrido[2,3-b]pyrazine core makes it a candidate for creating donor-acceptor molecules with interesting photophysical properties for applications in organic electronics.[11]

The synthetic accessibility afforded by this compound allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents introduced through the SNAr and subsequent reactions.

logical_flow start This compound (Versatile Building Block) reaction Key Synthetic Transformations (e.g., SNAr, Cyclization) start->reaction Enables scaffold Privileged Scaffolds (e.g., Pyrido[2,3-b]pyrazines) reaction->scaffold Constructs application Biological Applications scaffold->application Leads to target1 Kinase Inhibitors application->target1 target2 Anticancer Agents (Drug Resistance) application->target2 target3 Materials Science application->target3

Caption: Logical flow from building block to biological application.

Conclusion

This compound is a powerful and highly adaptable synthon for modern organic chemistry. Its enhanced reactivity, driven by strong electronic activation, provides efficient and direct access to a wide array of functionalized pyridines and fused heterocyclic systems. The protocols detailed herein offer a validated starting point for researchers to leverage this building block in the synthesis of complex and novel chemical entities for drug discovery, agrochemicals, and materials science.[4][12] Its strategic utility in constructing medicinally relevant scaffolds like pyrido[2,3-b]pyrazines ensures its continued importance in the pursuit of new therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate.
  • BenchChem. (n.d.). The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotinate.
  • BenchChem. (n.d.). Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis.
  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific.
  • CymitQuimica. (n.d.). Ethyl 4-amino-6-chloro-5-nitronicotinate.
  • Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.
  • National Institutes of Health (PMC). (n.d.). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties.
  • BLD Pharm. (n.d.). 154012-15-4|this compound.
  • Apollo Scientific. (n.d.). 154012-15-4 Cas No. | this compound.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.

Sources

The Strategic Utility of Ethyl 4,6-dichloro-5-nitronicotinate as a Versatile Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4,6-dichloro-5-nitronicotinate, a highly functionalized pyridine derivative with significant potential as a chemical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While specific literature on this compound is emerging, its structural features, shared with the well-studied Ethyl 4,6-dichloronicotinate, allow for a well-grounded exploration of its synthetic utility.

Physicochemical and Spectroscopic Profile

This compound (CAS No. 154012-15-4) is a yellow to light brown solid with the molecular formula C₈H₆Cl₂N₂O₄ and a molecular weight of 265.05 g/mol .[1] Its structure combines the reactive dichloropyridine core with the electron-withdrawing nitro group, suggesting a unique reactivity profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 154012-15-4[1]
Molecular Formula C₈H₆Cl₂N₂O₄[1]
Molecular Weight 265.05 g/mol [1]
Appearance Yellow to light brown solidInferred from similar compounds
Purity ≥97%[1]

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported:

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR Available[2]
¹³C NMR Available[2]
Mass Spectrometry (MS) Available[2]
Infrared (IR) Spectroscopy Available[2]

Proposed Synthesis

A practical synthetic route to this compound can be extrapolated from the established synthesis of its non-nitro analog, Ethyl 4,6-dichloronicotinate.[3][4] The proposed synthesis would likely involve the nitration of a suitable precursor followed by a chlorination step. A plausible starting material would be ethyl 4,6-dihydroxynicotinate.

Proposed Synthetic Workflow:

G A Ethyl 4,6-dihydroxynicotinate B Ethyl 4,6-dihydroxy-5-nitronicotinate A->B C Ethyl 4,6-dihydroxy-5-nitronicotinate D This compound C->D POCl₃, reflux E Crude Product F Pure this compound E->F Aqueous work-up, Extraction, Chromatography

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

Step 1: Nitration of Ethyl 4,6-dihydroxynicotinate

  • To a stirred solution of Ethyl 4,6-dihydroxynicotinate in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry to obtain Ethyl 4,6-dihydroxy-5-nitronicotinate.

Step 2: Chlorination of Ethyl 4,6-dihydroxy-5-nitronicotinate

  • To a flask containing phosphorus oxychloride (POCl₃), slowly add the dried Ethyl 4,6-dihydroxy-5-nitronicotinate.[3][4]

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[5]

  • After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.[3][4]

  • Slowly and cautiously pour the residue into ice water with vigorous stirring.[3][4]

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[3][4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3][4]

  • Purify the crude product by column chromatography on silica gel.

Applications in Chemical Synthesis: A Focus on Nucleophilic Aromatic Substitution

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient pyridine ring, further activated by the two chlorine atoms and the strongly electron-withdrawing nitro group, renders the C4 and C6 positions highly electrophilic.

Based on studies of analogous compounds, the chlorine atom at the C4 position is expected to be more reactive towards nucleophilic attack. This regioselectivity allows for the sequential and controlled introduction of various nucleophiles.

Regioselectivity in SNAr Reactions:

G cluster_0 This compound cluster_1 Nucleophilic Attack cluster_2 Products A Cl at C4 (more reactive) Cl at C6 (less reactive) B Nu⁻ C 4-substituted product (major) B->C Preferential attack at C4 D 6-substituted product (minor) B->D Attack at C6

Caption: Regioselectivity in nucleophilic substitution of this compound.

Protocol: Synthesis of Ethyl 4-amino-6-chloro-5-nitronicotinate Derivatives

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine (e.g., methylamine, piperidine) (1.5 equivalents)

  • Anhydrous ethanol or THF

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

  • Add the desired amine (1.5 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel) using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Ethyl 4-amino-6-chloro-5-nitronicotinate derivative.

Potential Applications in Drug Discovery and Agrochemicals

The functionalized pyridine core derived from this compound is a key pharmacophore in numerous biologically active molecules. The ability to introduce diverse substituents at the C4 and C6 positions makes this intermediate particularly valuable for generating libraries of compounds for screening.

Kinase Inhibitors: The pyridopyrimidine scaffold, which can be synthesized from intermediates derived from dichloronicotinates, is a well-established framework for potent kinase inhibitors targeting enzymes such as EGFR and Pim-1.[6] The introduction of a nitro group may offer opportunities to modulate the electronic properties and binding interactions of these inhibitors.

Agrochemicals: Substituted pyridine derivatives are prevalent in modern herbicides and insecticides. The reactivity of this compound allows for the synthesis of novel agrochemicals with potentially enhanced efficacy and selectivity.

Pathway to Bioactive Scaffolds:

G A This compound B Sequential SₙAr Reactions A->B C Further Cyclization / Functionalization B->C D Diverse Heterocyclic Scaffolds C->D E Kinase Inhibitors D->E F Novel Agrochemicals D->F

Caption: Synthetic utility towards bioactive molecules.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a promising and versatile chemical intermediate. Its dichlorinated and nitrated pyridine core provides multiple reactive sites for the strategic construction of complex heterocyclic molecules. The protocols and application notes presented in this guide, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers to explore the full potential of this valuable building block in the discovery and development of novel therapeutics and agrochemicals.

References

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. [Link]

Sources

Experimental procedure for using Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of Ethyl 4,6-dichloro-5-nitronicotinate

Executive Summary

This compound is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and novel material synthesis. Its structure, featuring two reactive chlorine atoms and a potent electron-withdrawing nitro group, marks it as a highly activated substrate for nucleophilic aromatic substitution and other transformations. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. While detailed, peer-reviewed protocols for this specific nitro-substituted compound are not extensively available in the provided literature, this document establishes a robust framework for its experimental application. By drawing upon the well-documented chemistry of its close analogue, Ethyl 4,6-dichloronicotinate, and incorporating fundamental mechanistic principles, we provide proposed protocols, explain the causal relationships behind experimental choices, and offer a predictive analysis of the compound's reactivity.

Section 1: Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety requirements is paramount before any experimental work.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 154012-15-4[1]
Molecular Formula C₈H₆Cl₂N₂O₄[1]
Molecular Weight 265.05 g/mol [1]
Appearance Solid (form may vary)General Chemical Knowledge
Purity Typically ≥95%[1][2]
IUPAC Name ethyl 4,6-dichloro-5-nitropyridine-3-carboxylateGeneral Chemical Knowledge
Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available in the search results. However, based on the data for the parent compound, Ethyl 4,6-dichloronicotinate, and the known hazards of nitroaromatic compounds, stringent safety measures are required.[3][4]

  • General Hazards : Assumed to be an irritant to the skin, eyes, and respiratory tract.[3][4] Nitroaromatic compounds can be toxic and may have other health effects. Handle with caution.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[3][4]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store under an inert atmosphere to maintain product quality.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[5] Do not release into the environment.[3]

Section 2: The Chemistry of a Highly Activated Pyridine Core

The reactivity of this compound is dominated by the powerful electron-withdrawing effect of the C5-nitro group. This group, in conjunction with the inherent electron-deficient nature of the pyridine ring and the C3-ester, profoundly activates the C4 and C6 positions towards nucleophilic attack.

Causality Behind Enhanced Reactivity: The nitro group's strong -I (inductive) and -M (mesomeric) effects pull electron density from the pyridine ring. This delocalization stabilizes the intermediate (a Meisenheimer-like complex) formed during nucleophilic aromatic substitution (SNAr), thereby lowering the activation energy of the reaction compared to its non-nitrated counterpart.[6] Consequently, reactions with nucleophiles are expected to proceed under milder conditions (e.g., lower temperatures, shorter reaction times) and with greater efficiency.

G cluster_reactivity Reactivity Profile of this compound Compound Pyridine Ring (C8H6Cl2N2O4) LG_Cl4 C4-Cl (Leaving Group) Compound->LG_Cl4 hosts LG_Cl6 C6-Cl (Leaving Group) Compound->LG_Cl6 hosts Activation Enhanced Electrophilicity at C4 & C6 Compound->Activation EWG_Nitro C5-NO2 (Strong -M, -I Effect) EWG_Nitro->Compound activates EWG_Ester C3-COOEt (Moderate -M, -I Effect) EWG_Ester->Compound activates G start Start: Dissolve Reactant add_amine Add Amine (1.1 eq) at 0 °C start->add_amine react Stir at Room Temp (2-6 hours) add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench & Solvent Evaporation monitor->workup Reaction Complete extract Ethyl Acetate Extraction & Brine Wash workup->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify end End: Pure Product purify->end

Sources

Introduction: A Rational Approach to Purifying a Niche Nicotinate Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of Ethyl 4,6-dichloro-5-nitronicotinate

This compound (CAS No. 154012-15-4) is a highly functionalized pyridine derivative.[1] Its structure, featuring two reactive chlorine atoms, an electron-withdrawing nitro group, and an ethyl ester, makes it a valuable, albeit niche, building block in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors. The purity of such intermediates is paramount, as contaminants can lead to deleterious side reactions, reduced yields, and the introduction of toxicological endpoints in final products.[2]

While specific, peer-reviewed purification protocols for this compound are not widely published, a robust and effective purification strategy can be rationally designed. This guide synthesizes established methodologies for the purification of its parent compound, Ethyl 4,6-dichloronicotinate, and general principles for nitropyridine chemistry.[3][4][5] We will explain the causality behind each procedural step, providing researchers with a strong foundation for method development and optimization.

Physicochemical Profile and the Impact of Nitration

Understanding the molecule's properties is the cornerstone of designing a separation strategy. The key differentiator between the target molecule and its common precursor is the addition of a nitro (-NO₂) group at the C5 position.

Causality of the Nitro Group: The nitro group is strongly electron-withdrawing and highly polar. Its presence has two major consequences relevant to purification:

  • Increased Polarity: this compound is significantly more polar than its precursor, Ethyl 4,6-dichloronicotinate. This dictates its behavior in adsorption chromatography, where it will bind more strongly to polar stationary phases like silica gel.

  • Altered Solubility: The polarity change affects the compound's solubility profile. While still soluble in many organic solvents, its solubility in non-polar solvents like hexanes will be considerably lower than that of its precursor.

Table 1: Comparative Physicochemical Properties

Property This compound Ethyl 4,6-dichloronicotinate (Precursor) Source(s)
CAS Number 154012-15-4 40296-46-6 [1][6]
Molecular Formula C₈H₆Cl₂N₂O₄ C₈H₇Cl₂NO₂ [1][6]
Molecular Weight 265.05 g/mol 220.05 g/mol [1][6]
Appearance Not specified (likely solid) White to light yellow solid or liquid [6]
Melting Point Not specified 31-35 °C [6]
Boiling Point Not specified 85 °C @ 0.01 mmHg [7]

| Solubility | Not specified | Soluble in methanol |[7] |

Anticipated Impurity Profile: The Key to Separation

A successful purification is defined by its ability to remove specific, known, or anticipated impurities. Based on the likely synthetic route—chlorination of a dihydroxynicotinate followed by nitration—we can predict the most probable impurities.[8][9]

Table 2: Anticipated Impurities and Their Origin

Impurity Chemical Name Origin Expected Polarity vs. Target
Unreacted Precursor Ethyl 4,6-dichloronicotinate Incomplete nitration reaction. Less Polar
Isomeric Byproduct e.g., Ethyl 4,6-dichloro-2-nitronicotinate Non-regioselective nitration. Similar Polarity
Hydrolysis Product 4,6-dichloro-5-nitronicotinic acid Ester hydrolysis during acidic nitration or aqueous workup. More Polar (Acidic)

| Precursor Impurity | Ethyl 4-chloro-6-hydroxynicotinate | Incomplete chlorination of the precursor's precursor. | More Polar |

This impurity profile dictates that the primary purification challenge is to separate the desired product from compounds that are less polar (unreacted starting material) and more polar (hydrolyzed acid, precursor impurities).

Comprehensive Purification Workflow

The purification of this compound is best approached as a multi-stage process, beginning with a robust workup to isolate the crude material, followed by high-resolution chromatographic separation, and concluding with recrystallization for final polishing.

G cluster_0 cluster_1 start_node start_node process_node process_node output_node output_node A Crude Nitration Reaction Mixture B Step 1: Quench & Neutralize A->B Pour into ice/water C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C Adjust to pH 7-8 (e.g., NaHCO₃) D Wash Organic Phase (Brine) C->D Separate layers E Dry & Concentrate D->E Remove residual water F Crude Solid/ Oil E->F Rotary Evaporation G Step 2: Flash Column Chromatography F->G Primary Purification H Combine Pure Fractions G->H Monitor by TLC I Concentrate H->I J Purified Solid I->J K Step 3: Recrystallization (Final Polish) J->K Optional L Pure Crystalline Product K->L Filter & Dry

Caption: Overall workflow for the purification of this compound.

Protocol 1: Post-Nitration Workup and Extraction

Causality: The initial workup for an aromatic nitration reaction is critical for safety and achieving a manageable crude product.[10] Quenching in ice water serves to halt the reaction and dilute the strong acid mixture.[10] Neutralization with a mild base like sodium bicarbonate is essential to remove residual acids, which could otherwise cause product degradation or interfere with subsequent chromatography.[10]

Materials:

  • Crude nitration reaction mixture

  • Large beaker with crushed ice and water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or Dichloromethane)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Quenching: In a well-ventilated fume hood, slowly and carefully pour the completed reaction mixture into a vigorously stirred beaker containing a slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).

  • Neutralization: Once the mixture has reached room temperature, slowly add saturated sodium bicarbonate solution in portions until CO₂ evolution ceases and the pH of the aqueous layer is neutral to basic (pH 7-8).

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent like ethyl acetate.[3][11]

  • Washing: Combine the organic layers in the separatory funnel. Wash once with water, followed by a wash with saturated brine to facilitate the removal of dissolved water.[8]

  • Drying & Concentration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, which can then be taken forward for chromatographic purification.

Protocol 2: Purification by Flash Column Chromatography

Causality: Flash column chromatography is the most effective method for separating compounds with different polarities.[4] Given that the target compound is more polar than its main impurity (unreacted precursor) and less polar than others (hydrolyzed acid), a gradient elution is necessary. Starting with a low-polarity mobile phase will first elute the non-polar impurities. As the solvent polarity is gradually increased, the target compound will elute, followed by the most polar impurities, which are strongly adsorbed to the silica.

G cluster_elution Eluted Fractions start_node start_node target_node target_node impurity_node impurity_node column Crude Sample Loaded Silica Gel Stationary Phase Elution Direction → elution Increasing Polarity of Mobile Phase (e.g., Hexane → Hexane/EtOAc) A Fraction 1: Unreacted Precursor (Less Polar) elution->A B Fraction 2: TARGET COMPOUND (Intermediate Polarity) A->B C Fraction 3: Hydrolyzed Acid, etc. (More Polar) B->C

Caption: Logical separation of components during flash column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Crude this compound

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes/flasks

Step-by-Step Methodology:

  • Mobile Phase Selection: Develop a suitable TLC solvent system. A good starting point is a mixture of hexane and ethyl acetate.[3] The ideal system should show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and use gentle air pressure to pack a uniform bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Preferred): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column. This technique often provides better resolution.[4]

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor their contents by TLC. Gradually increase the polarity of the mobile phase (e.g., move from 5% to 10%, 20%, and 30% ethyl acetate in hexanes) to elute the compounds.

  • Fraction Collection: Collect fractions containing the pure desired product, as identified by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Causality: Recrystallization purifies a compound based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[12] An ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.[12] For nitropyridine derivatives, polar solvents or mixed solvent systems are often effective.[4][9]

Table 3: Recommended Solvent Systems for Recrystallization Screening

Solvent System Type Rationale & Notes Source(s)
Ethanol or Isopropanol Single Solvent Polar protic solvents are often effective for recrystallizing nitropyridines. [9]
Ethanol / Water Mixed Solvent The compound is dissolved in hot ethanol, and water is added as an anti-solvent until cloudiness appears, which is then cleared by heating. Often effective for removing polar impurities. [4]
Acetone Single Solvent A good general-purpose polar aprotic solvent for recrystallizing many organic solids. [9]

| Ethyl Acetate / Hexanes | Mixed Solvent | Useful if the compound has intermediate polarity. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. |[4][13] |

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the solid material until it just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.[4]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.

  • Handling: Nitropyridine compounds can be energetic and should be handled with care. Avoid exposure to heat, shock, or friction.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine. BenchChem.
  • BenchChem. (2025).
  • ChemicalBook. (2025).
  • University of Rochester, Department of Chemistry.
  • CymitQuimica.
  • BenchChem. (2025).
  • ECHEMI. (n.d.).
  • ResearchGate. (2015). Nitropyridines, Their Synthesis and Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemicalBook. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Canadian Science Publishing. (n.d.).
  • Biotuva Life Sciences. (n.d.). Ethyl 4?

Sources

Application Note: 1H NMR Analysis of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4,6-dichloro-5-nitronicotinate is a substituted pyridine derivative of significant interest in synthetic chemistry, particularly as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The precise structural elucidation of this compound is paramount for ensuring reaction success, purity, and the desired downstream reactivity. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a definitive analytical technique for confirming the molecular structure of such compounds by providing detailed information about the chemical environment of each proton.[2][3]

This application note provides a comprehensive guide to the ¹H NMR analysis of this compound. It outlines a detailed experimental protocol for acquiring high-quality spectra and offers an in-depth interpretation of the spectral data. The causality behind experimental choices and the influence of the substituent effects on the proton chemical shifts are discussed to provide researchers with field-proven insights.

Molecular Structure and Proton Environments

The molecular structure of this compound features a pyridine ring with several substituents that create distinct electronic environments for the protons. Understanding these influences is key to accurately interpreting the ¹H NMR spectrum. The substituents include two chloro groups at positions 4 and 6, a nitro group at position 5, and an ethyl ester group at position 3.

Caption: Molecular structure of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining a high-resolution spectrum with minimal artifacts. The choice of deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for this class of compounds due to its excellent dissolving power.[4]

    • Gently swirl the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer.

    • Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.

    • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Rationale: The choice of spectrometer frequency and acquisition parameters will directly impact the resolution and quality of the resulting spectrum. A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion.

  • Procedure:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-defined peaks.[5]

    • Set the appropriate acquisition parameters, including:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (D1): 1-5 seconds (a longer delay ensures accurate integration)[5]

      • Number of Scans: 8-16 (or more for dilute samples)

    • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Rationale: The raw FID data must be mathematically processed to generate the familiar frequency-domain NMR spectrum.

  • Procedure:

    • Apply a Fourier Transform to the FID.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

    • Integrate all the peaks in the spectrum.[3]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic proton on the pyridine ring and the protons of the ethyl ester group. The interpretation is based on the analysis of chemical shifts (δ), integration values, and splitting patterns (multiplicity).[2]

Predicted ¹H NMR Data (in DMSO-d₆):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~9.0 - 9.2Singlet (s)1HH-2 (Pyridine Ring)
2~4.4 - 4.6Quartet (q)2H-OCH₂ CH₃
3~1.3 - 1.5Triplet (t)3H-OCH₂CH₃

Analysis of Expected Signals:

  • Aromatic Proton (H-2):

    • Chemical Shift: The single proton on the pyridine ring at position 2 is expected to appear as a singlet in the downfield region of the spectrum. In the analogous compound, Ethyl 4,6-dichloronicotinate, the H-2 proton appears at 8.80 ppm in DMSO-d₆.[6] The addition of a strongly electron-withdrawing nitro group at the 5-position will further deshield the H-2 proton, causing a downfield shift to approximately 9.0-9.2 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • Ethyl Ester Protons:

    • Methylene Protons (-OCH₂CH₃): These two protons are adjacent to an oxygen atom, which deshields them, causing their signal to appear around 4.4-4.6 ppm. They are coupled to the three protons of the methyl group, resulting in a quartet splitting pattern (n+1 rule, where n=3).[7]

    • Methyl Protons (-OCH₂CH₃): These three protons are in a typical alkyl environment and are expected to appear in the upfield region, around 1.3-1.5 ppm. They are coupled to the two protons of the methylene group, resulting in a triplet splitting pattern (n+1 rule, where n=2).[7]

Workflow for ¹H NMR Analysis

The following diagram illustrates the workflow for the ¹H NMR analysis of this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate_integrate Calibrate and Integrate phase_baseline->calibrate_integrate assign Assign Signals calibrate_integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for the ¹H NMR analysis of this compound.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. A thorough understanding of the electronic effects of the chloro, nitro, and ethyl ester substituents allows for an accurate interpretation of the chemical shifts, multiplicities, and integration values, leading to unambiguous confirmation of the compound's structure. This analytical rigor is a cornerstone of reliable and reproducible research in the fields of drug discovery and agrochemical development.

References

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Application Notes and Protocols for the Mass Spectrometric Analysis of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4,6-dichloro-5-nitronicotinate is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. Its chemical structure, characterized by a dichlorinated pyridine ring, a nitro group, and an ethyl ester moiety, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable technique for the structural confirmation, purity assessment, and quantification of such compounds.[1] This document provides a comprehensive guide to the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a soft ionization technique, ESI is well-suited for polar and thermally labile molecules, minimizing in-source fragmentation and typically producing a protonated molecular ion, [M+H]⁺.[1] Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) provides valuable structural information.[2] This application note offers detailed protocols for sample preparation, instrument setup, and data interpretation, including a predicted fragmentation pathway based on established principles of mass spectrometry.

Physicochemical Properties and Expected Isotopic Pattern

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₈H₆Cl₂N₂O₄Biotuva Life Sciences
Molecular Weight 265.05 g/mol Biotuva Life Sciences
CAS Number 154012-15-4Biotuva Life Sciences

Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule containing two chlorine atoms, the expected isotopic cluster for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ will have a relative intensity ratio of approximately 9:6:1. This pattern is a key diagnostic feature in identifying the presence of two chlorine atoms in the molecule.

Experimental Workflow

The overall workflow for the analysis of this compound by LC-MS/MS is depicted below. This process begins with careful sample preparation to ensure compatibility with the ESI source, followed by chromatographic separation and subsequent mass spectrometric analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weighing of Standard B Dissolution in Organic Solvent A->B C Serial Dilution B->C D Filtration (0.22 µm) C->D E LC Separation D->E Injection F ESI Ionization (Positive Mode) E->F G MS1 Scan (Precursor Ion Selection) F->G H Collision-Induced Dissociation (CID) G->H I MS2 Scan (Product Ion Analysis) H->I J Molecular Ion Isotopic Pattern Analysis I->J K Fragmentation Pathway Elucidation I->K L Structural Confirmation J->L K->L

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination. The primary goal is to dissolve the analyte in a solvent compatible with the LC mobile phase and ESI, while minimizing matrix effects.

Materials:

  • This compound standard (95% purity or higher)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • 2 mL autosampler vials with septa

  • 0.22 µm syringe filters (e.g., PTFE)

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile in a clean glass vial.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into a new vial and add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Final Sample for Analysis (1 µg/mL): Perform a further 1:10 dilution of the working solution. Transfer 100 µL of the working solution into a 2 mL autosampler vial and add 900 µL of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte in the ESI source.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter directly into a clean autosampler vial to remove any particulates that could block the LC system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The use of liquid chromatography prior to mass spectrometry allows for the separation of the analyte from any impurities and helps to reduce ion suppression.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or Q-TOF instrument.

LC Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar organic molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for initial screening and method development.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume to avoid column overloading.

MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe pyridine nitrogen is basic and readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray plume.
Source Temperature 120 °CAids in desolvation.
Desolvation Gas Nitrogen
Desolvation Temp. 350 °CEnsures complete solvent evaporation.
MS1 Scan Range m/z 100-400To observe the protonated molecular ion.
Precursor Ion m/z 265.0Corresponds to the [M+H]⁺ of the most abundant isotopologue (with two ³⁵Cl atoms).
Collision Gas ArgonCommonly used inert gas for CID.
Collision Energy 10-30 eVRamping the collision energy can help to observe a wider range of fragment ions.
MS2 Scan Range m/z 50-270To detect the resulting product ions.

Data Interpretation: Predicted Fragmentation Pathway

The structural elucidation of this compound is achieved through the interpretation of its MS/MS spectrum. The fragmentation is expected to be initiated at the most labile bonds following protonation. The pyridine nitrogen is the most likely site of protonation.

fragmentation cluster_path3 Pathway 3: Ring Fragmentation M [M+H]⁺ m/z 265.0/267.0/269.0 F1 Loss of Ethylene (-C₂H₄) m/z 237.0/239.0/241.0 M->F1 -28 Da F2 Loss of Ethanol (-C₂H₅OH) m/z 219.0/221.0/223.0 M->F2 -46 Da F3 Loss of Ethoxy Radical (-•OC₂H₅) m/z 220.0/222.0/224.0 M->F3 -45 Da F4 Loss of NO₂ (-46 Da) m/z 219.0/221.0/223.0 M->F4 -46 Da F5 Loss of NO (-30 Da) m/z 235.0/237.0/239.0 M->F5 -30 Da F6 Loss of Cl (-35 Da) m/z 230.0/232.0 M->F6 -35 Da F7 Loss of CO (-28 Da) from F1 m/z 209.0/211.0/213.0 F1->F7 -28 Da

Sources

Application Note: A Robust HPLC Method for the Analysis of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 4,6-dichloro-5-nitronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. The purity of this compound is critical for ensuring the safety and efficacy of final products.[1] This guide provides a comprehensive protocol for chromatographic separation, discusses potential impurities, and offers insights into method development and validation, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine derivative whose purity is paramount to prevent unwanted side reactions and the introduction of potentially toxic components in active pharmaceutical ingredients (APIs).[1] A reliable analytical method is therefore essential for quality control during its synthesis and for stability studies. This document outlines a reverse-phase HPLC method designed to separate the main component from potential process-related impurities and degradation products.

The inherent basicity of the pyridine nitrogen can lead to challenging chromatographic behavior, such as peak tailing, due to interactions with acidic silanol groups on silica-based stationary phases.[2] The method described herein addresses these challenges to provide a reliable and reproducible analytical solution.

Physicochemical Properties of the Analyte and Related Compounds

A foundational understanding of the physicochemical properties of this compound and its potential impurities is crucial for method development.

PropertyValueSource(s)
This compound
CAS Number154012-15-4[3]
Molecular FormulaC₈H₆Cl₂N₂O₄[3]
Molecular Weight265.05 g/mol [3]
Ethyl 4,6-dichloronicotinate (Precursor)
CAS Number40296-46-6[4]
Molecular FormulaC₈H₇Cl₂NO₂[4]
Molecular Weight220.05 g/mol [4]
Melting Point31-35 °C[4]
pKa (Predicted)-1.24 ± 0.10[4]
SolubilitySoluble in methanol[4]

Potential Impurities

A thorough understanding of the synthetic route is vital for predicting and identifying potential process-related impurities.[1] The synthesis of this compound typically involves the chlorination and nitration of a pyridine precursor. Potential impurities may include:

  • Starting Materials: Unreacted Ethyl 4,6-dichloronicotinate.

  • Intermediates: Mono-chlorinated or partially nitrated species.

  • Side-Reaction Products: Isomers with nitration at a different position.

  • Degradation Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (4,6-dichloro-5-nitronicotinic acid).[5]

The developed HPLC method is designed to resolve this compound from these and other potential impurities.

HPLC Method Protocol

This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on the specific sample matrix and available instrumentation.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector is recommended.[6]

  • Column: A C18 column (4.6 x 150 mm, 5 µm) is a suitable initial choice due to the hydrophobic nature of the analyte.[6]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid or trifluoroacetic acid (TFA).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions
ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% A to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at 260 nm. A PDA detector is recommended for peak purity assessment.[6]
Column Temperature 30 °C
Injection Volume 5-10 µL
Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution: Prepare a sample solution of a similar concentration to the standard solution using acetonitrile as the diluent. If analyzing a reaction mixture, a dilution step will be necessary.[6] It is crucial to filter the sample through a 0.45 µm syringe filter to protect the HPLC column.[7]

Analysis Workflow

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate System filter->equilibrate Transfer to Autosampler inject Inject Sample/Standard equilibrate->inject run Run Gradient Method inject->run integrate Integrate Peaks run->integrate Acquire Data calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: A step-by-step workflow for the HPLC analysis of this compound.

Method Development and Causality

The choice of a reverse-phase C18 column is based on the non-polar nature of the dichlorinated aromatic ring and the ethyl ester group.[6] The use of an acidic modifier, such as formic acid, in the mobile phase is critical for protonating the basic nitrogen of the pyridine ring. This ensures a consistent charge state and minimizes interactions with residual silanol groups on the stationary phase, leading to improved peak shape and reproducibility.[2] A gradient elution is employed to ensure adequate retention of more polar impurities while allowing for the timely elution of the main, more hydrophobic, analyte.

Data Analysis and System Suitability

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For quantitative analysis, a calibration curve should be generated using a series of standard solutions of known concentrations.[7]

System suitability tests should be performed before sample analysis to ensure the chromatographic system is performing adequately. Typical parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000.

  • Repeatability: The relative standard deviation (RSD) for replicate injections of the standard should be ≤ 2.0%.

Troubleshooting Common Issues

Troubleshooting_HPLC issue Common Issues Peak Tailing Poor Resolution Broad Peaks cause_tailing Cause Silanol Interactions issue:t->cause_tailing cause_resolution Cause Inadequate Selectivity issue:r->cause_resolution cause_broad Cause Column Overload High Sample Viscosity issue:b->cause_broad solution_tailing Solution Increase acid modifier concentration Use end-capped column cause_tailing->solution_tailing solution_resolution Solution Modify gradient slope Change organic modifier (e.g., Methanol) Try a different stationary phase (e.g., Phenyl) cause_resolution->solution_resolution solution_broad Solution Dilute sample Ensure sample solvent is compatible with mobile phase cause_broad->solution_broad

Caption: Troubleshooting guide for common HPLC issues encountered with pyridine derivatives.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable starting point for the analysis of this compound. By understanding the potential synthetic impurities and employing a systematic approach to method development that accounts for the physicochemical properties of the analyte, researchers can achieve accurate and reproducible results. This method is suitable for routine quality control, stability testing, and reaction monitoring in both research and drug development environments.

References

  • BenchChem. (2025). Synthesis and Purification of Ethyl 4,6-dichloronicotinate.
  • BenchChem. (2025). A Technical Guide to the Purity Analysis of Ethyl 4,6-dichloronicotinate.
  • BenchChem. (2025). Analysis of Reaction Mixtures Containing Ethyl 4,6-dichloronicotinate.
  • BenchChem. (2025). Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025). Ethyl 4,6-dichloronicotinate synthesis from ethyl 4,6-dihydroxynicotinate.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of Ethyl 4,6-dichloronicotinate.
  • Biotuva Life Sciences. (n.d.). Ethyl 4?6-dichloro-5-nitronicotinate.
  • ChemicalBook. (n.d.). Ethyl 4,6-dichloronicotinate synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Ethyl 4,6-dichloronicotinate.

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The Strategic Utility of Ethyl 4,6-dichloro-5-nitronicotinate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the core of numerous therapeutic agents. Ethyl 4,6-dichloro-5-nitronicotinate, a substituted pyridine derivative, presents itself as a molecule of significant interest. While its direct applications in medicinal chemistry are not as extensively documented as its non-nitrated counterpart, its structure suggests a wealth of synthetic possibilities. The presence of two reactive chlorine atoms, an electron-withdrawing nitro group, and an ethyl ester functionality makes it a highly versatile building block for the synthesis of complex heterocyclic compounds with potential biological activity.[1][2]

This guide provides a comprehensive overview of the known and potential applications of this compound in medicinal chemistry. We will delve into the well-established role of the closely related Ethyl 4,6-dichloronicotinate as a precursor to potent kinase and Hsp90 inhibitors, and extrapolate potential synthetic pathways and applications for the 5-nitro derivative. The protocols and insights provided herein are designed to empower researchers to unlock the full potential of this intriguing molecule in their drug discovery endeavors.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 154012-15-4[3][4]
Molecular Formula C₈H₆Cl₂N₂O₄[3]
Molecular Weight 265.05 g/mol [3]
Purity ≥97%[3]

Core Applications in Medicinal Chemistry: Lessons from a Close Relative

While specific examples for this compound are scarce, the applications of Ethyl 4,6-dichloronicotinate provide a robust blueprint for its potential use. The dichloro-substituted pyridine core is a privileged scaffold in the design of various inhibitors targeting key proteins in disease pathways.[5]

A. Precursor for Potent Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Ethyl 4,6-dichloronicotinate has been instrumental in the synthesis of a variety of kinase inhibitors.

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of inhibitors for kinases such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase. Ethyl 4,6-dichloronicotinate serves as a key starting material for the construction of this scaffold. The general synthetic strategy involves the sequential displacement of the two chlorine atoms to build the fused heterocyclic system.

Protocol 1: General Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol outlines a generalized multi-step synthesis starting from a derivative of Ethyl 4,6-dichloronicotinate.

Step 1: Amination of the Pyridine Ring

  • Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add an amine (e.g., a substituted aniline, 1.1 eq) and a base (e.g., diisopropylethylamine, 1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting amino-substituted nicotinate by column chromatography on silica gel.

Step 2: Cyclization to form the Pyridopyrimidine Core

  • Hydrolyze the ethyl ester of the product from Step 1 to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and a co-solvent like methanol or THF.

  • Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

  • React the resulting 4-amino-6-chloronicotinic acid derivative with a cyclizing agent such as formamide or urea at elevated temperatures (e.g., 150-180 °C) to form the pyrido[2,3-d]pyrimidin-4-one core.

  • Alternatively, the carboxylic acid can be converted to the corresponding acyl chloride followed by reaction with an amine and subsequent cyclization.

Step 3: Further Functionalization

  • The remaining chlorine atom on the pyridopyrimidine core can be displaced by various nucleophiles (amines, thiols, etc.) to introduce diversity and modulate the biological activity of the final compounds.

B. Scaffold for Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many proteins involved in cancer cell growth and survival. Inhibition of Hsp90 is a promising strategy for cancer therapy. Ethyl 4,6-dichloronicotinate has been utilized as a starting material for the synthesis of Hsp90 inhibitors.

Workflow for Hsp90 Inhibitor Synthesis

Hsp90_Inhibitor_Synthesis start Ethyl 4,6-dichloronicotinate intermediate1 Sequential Nucleophilic Aromatic Substitution start->intermediate1 Amine Nucleophile intermediate2 Construction of Bicyclic Core intermediate1->intermediate2 Cyclization final_product Hsp90 Inhibitor intermediate2->final_product Further Functionalization

Caption: Synthetic workflow for Hsp90 inhibitors.

Unlocking the Potential of the 5-Nitro Group

The presence of a nitro group at the 5-position of this compound opens up new avenues for synthetic diversification. The nitro group is a versatile functional group that can be transformed into other important functionalities, most notably an amino group.

A. Reduction of the Nitro Group to an Amine

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis and is particularly valuable in medicinal chemistry, as the amino group is a key pharmacophoric element in many drugs.[5][6] This transformation would yield Ethyl 5-amino-4,6-dichloronicotinate, a highly functionalized scaffold for further elaboration.

Protocol 2: Reduction of the Nitro Group

This protocol provides a general procedure for the reduction of the nitro group in this compound.

Reagents and Conditions:

  • Catalytic Hydrogenation:

    • Catalyst: Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.[6]

    • Solvent: Ethanol, methanol, or ethyl acetate.

    • Conditions: Hydrogen gas (1 atm or higher pressure) at room temperature.

    • Note: This method is generally clean and high-yielding but may also reduce other functional groups.

  • Metal-Acid Reduction:

    • Reagents: Iron powder (Fe) in acetic acid (AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).[6]

    • Conditions: The reaction is typically carried out at room or elevated temperatures.

    • Note: These conditions are often milder and more chemoselective than catalytic hydrogenation.

General Procedure (using Fe/AcOH):

  • Suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of acetic acid and water.

  • Heat the mixture with stirring (e.g., 50-80 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Synthetic Utility of the Resulting Amine

The resulting Ethyl 5-amino-4,6-dichloronicotinate is a valuable intermediate. The newly introduced amino group can participate in a variety of reactions, including:

  • Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Heterocycle formation: The amino group can be a key component in the construction of various fused heterocyclic systems.

Logical Flow for Amine Derivative Synthesis

Amine_Synthesis start This compound reduction Reduction of Nitro Group (e.g., Fe/AcOH or H₂/Pd/C) start->reduction amine_intermediate Ethyl 5-amino-4,6-dichloronicotinate reduction->amine_intermediate derivatization Further Derivatization amine_intermediate->derivatization Acylation, Sulfonylation, Urea formation, etc. final_compounds Bioactive Compounds derivatization->final_compounds

Caption: Synthesis of amine derivatives.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group and the two chlorine atoms makes the pyridine ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of the chlorine atoms with various nucleophiles. The presence of the nitro group is expected to further activate the ring towards nucleophilic attack. While the regioselectivity of substitution would need to be determined experimentally, it provides a powerful tool for introducing molecular diversity.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines a general method for the SNAr reaction on this compound.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine, thiol, alcohol) (1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like triethylamine)

  • Solvent (e.g., DMF, DMSO, acetonitrile)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a reaction flask.

  • Add the nucleophile and the base to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion: A Promising Scaffold for Future Drug Discovery

This compound stands as a promising, albeit underexplored, building block in medicinal chemistry. By drawing parallels with its well-studied analog, Ethyl 4,6-dichloronicotinate, and considering the versatile chemistry of the nitro group, a clear path for its utilization in the synthesis of novel bioactive compounds emerges. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this molecule. The strategic functionalization of its dichlorinated and nitrated pyridine core offers a powerful platform for the development of the next generation of therapeutics.

References

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  • Google Patents. (n.d.). Synthesis of compounds useful in the manufacture of ketorolac.
  • Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • National Institutes of Health. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.).
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Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Derivatization of Ethyl 4,6-dichloro-5-nitronicotinate

This compound stands as a pivotal intermediate in the realms of medicinal chemistry and agrochemical synthesis.[1][2] Its pyridine core is strategically functionalized with three key reactive sites: two chlorine atoms at the C4 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr), and a nitro group at the C5 position, which can be readily reduced to a versatile amino group. The electron-withdrawing nature of the two chloro substituents, the nitro group, and the ethyl ester at C3 profoundly activates the pyridine ring, making it an ideal substrate for a diverse array of chemical transformations.

This guide provides a comprehensive exploration of the derivatization strategies for this compound. We will delve into the mechanistic underpinnings of its reactivity, present field-proven protocols for key transformations, and illustrate how these reactions can be orchestrated in tandem to construct complex molecular architectures with significant biological potential.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Positions

The most direct pathway for functionalizing this compound involves the displacement of its chloro substituents via nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its synthetic utility.[3]

Mechanistic Insight and Regioselectivity

The SNAr reaction on this scaffold proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the ortho and para electron-withdrawing groups, particularly the nitro group.[5] Subsequently, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.

A critical aspect of derivatizing this molecule is the pronounced regioselectivity. The chlorine atom at the C4-position is significantly more reactive towards nucleophiles than the one at the C6-position.[3] This preferential reactivity is attributed to the superior stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4, where the negative charge is effectively delocalized onto the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. This inherent selectivity allows for controlled, stepwise functionalization.

cluster_0 S-N-Ar Mechanism Overview A Ethyl 4,6-dichloro- 5-nitronicotinate + Nu⁻ B Addition of Nucleophile (Rate-Determining Step) A->B C Resonance-Stabilized Meisenheimer Complex B->C D Elimination of Cl⁻ C->D E Substituted Product D->E

Caption: Generalized workflow of the SNAr mechanism.

Protocol 1: Selective Monosubstitution at the C4-Position with Amines

This protocol describes a general and reliable method for the selective displacement of the C4-chloro group using a primary or secondary amine.

Objective: To synthesize Ethyl 4-(alkylamino)-6-chloro-5-nitronicotinate derivatives.

Materials:

  • This compound

  • Amine (e.g., methylamine, ethylamine, morpholine) (1.2 - 1.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser (if heating), separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Base Addition: Add the base (e.g., Triethylamine, 1.2 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.[6]

  • Nucleophile Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the amine nucleophile (1.5 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.[6] This removes any remaining acid and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Summary: SNAr Reaction Conditions

NucleophileProductTypical ConditionsExpected YieldReference
MethylamineEthyl 4-(methylamino)-6-chloro-5-nitronicotinateEthanol, 50°C, 8 hoursGood to Excellent[3]
EthylamineEthyl 4-(ethylamino)-6-chloro-5-nitronicotinateDCM, TEA, 0°C to RT, 12-18 hoursGood to Excellent[6]
Thiols (R-SH)Ethyl 6-chloro-5-nitro-4-(thioalkyl)nicotinateDMF, K₂CO₃, RTGoodGeneral Knowledge
Alkoxides (R-O⁻)Ethyl 4-alkoxy-6-chloro-5-nitronicotinateTHF or Alcohol, NaH, 0°C to RTGoodGeneral Knowledge

Part 2: Chemoselective Reduction of the 5-Nitro Group

Transforming the C5-nitro group into an amino group is a critical step that unlocks a new dimension of derivatization possibilities, enabling subsequent reactions like amide bond formation, diazotization, or cyclization.

Strategic Considerations for Reduction

The primary challenge in reducing the nitro group is achieving chemoselectivity. The presence of two chlorine atoms makes the molecule susceptible to dehalogenation, particularly under standard catalytic hydrogenation conditions (e.g., H₂ gas with Pd/C).[7] Therefore, milder reducing agents or specific catalytic systems are required to preserve the chloro substituents.

Commonly Employed Reduction Methods:

  • Tin(II) Chloride (SnCl₂): A classic and highly effective method for selectively reducing aromatic nitro groups in the presence of other reducible functionalities, including aryl halides.[7]

  • Iron (Fe) or Zinc (Zn) in Acid: These metal-acid systems are robust and cost-effective for nitro reductions.[7][8]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst (e.g., Raney Nickel, Pd/C) can sometimes offer better selectivity than high-pressure hydrogenation.[9] Raney Nickel is often preferred over Palladium to avoid dehalogenation.[7]

cluster_1 Nitro Group Reduction Workflow start Substituted Nitronicotinate (Product from Part 1) reagents Add Reducing Agent (e.g., SnCl₂ • 2H₂O) in Solvent (EtOH) start->reagents reaction Heat to Reflux (e.g., 78°C) reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Cool, Neutralize (e.g., with NaHCO₃), and Extract with EtOAc monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Final Amino-Nicotinate Product purify->product

Caption: Experimental workflow for the reduction of the nitro group.

Protocol 2: Chemoselective Nitro Reduction using Tin(II) Chloride

This protocol details the reduction of the nitro group while preserving the C4 and C6 chloro substituents.

Objective: To synthesize Ethyl 5-amino-4,6-dichloronicotinate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite (optional, for filtration)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (5.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's completion by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot (the amine).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Slowly and cautiously neutralize the acidic solution by adding saturated aqueous NaHCO₃ until the effervescence ceases and the pH is basic (~8-9). This will precipitate tin salts.

    • Filter the mixture through a pad of Celite to remove the inorganic tin salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Part 3: Integrated Synthetic Strategies for Bioactive Scaffolds

The true synthetic power of this compound is realized when the SNAr and reduction reactions are combined sequentially to build complex heterocyclic systems, which are prevalent in drug discovery.[10] For example, derivatives of this molecule are used to create potent kinase inhibitors.[10]

Synthetic Workflow: From Intermediate to Fused Heterocycle

A common and powerful strategy involves an initial SNAr reaction, followed by nitro reduction, and then a final cyclization step to create fused bicyclic systems like pyrido[2,3-d]pyrimidines.

G A Ethyl 4,6-dichloro- 5-nitronicotinate B Step 1: S-N-Ar (e.g., + R-NH₂) A->B Regioselective Substitution at C4 C Ethyl 4-(alkylamino)-6-chloro- 5-nitronicotinate B->C D Step 2: Nitro Reduction (e.g., SnCl₂) C->D Chemoselective Reduction E Ethyl 5-amino-4-(alkylamino)- 6-chloronicotinate D->E F Step 3: Cyclization (e.g., with Formamide) E->F Ring Formation G Fused Pyrido[2,3-d]pyrimidine Scaffold F->G Core of Bioactive Kinase Inhibitors

Caption: Multi-step pathway to bioactive heterocyclic cores.

This logical sequence allows for the introduction of three points of diversity:

  • The nucleophile introduced at C4.

  • Modifications to the C5-amino group.

  • Displacement or coupling at the remaining C6-chloro position.

Conclusion

This compound is a remarkably versatile and high-value building block for modern organic synthesis. The predictable regioselectivity of its SNAr reactions, coupled with the chemoselective reduction of its nitro group, provides a robust and flexible platform for creating diverse libraries of complex molecules. The protocols and strategies outlined in this guide empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this intermediate, accelerating the discovery of novel therapeutics and agrochemicals.

References

  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate.
  • BenchChem (2025). A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotinate.
  • BenchChem (2025). Ethyl 4,6-dichloronicotinate synthesis from ethyl 4,6-dihydroxynicotinate.
  • BenchChem (2025). The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists.
  • ChemicalBook. Ethyl 4,6-dichloronicotinate synthesis.
  • BenchChem (2025). Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis.
  • MedchemExpress. Ethyl 4,6-dichloronicotinate | Biochemical Reagent.
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  • Semantic Scholar (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
  • ResearchGate (2013). What method can be used for reduction of aryl nitro group?.
  • OpenStax (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry.
  • Chemistry LibreTexts (2025). 16.6: Nucleophilic Aromatic Substitution.

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A Scalable Two-Step Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-5-nitronicotinate (CAS 154012-15-4) is a highly functionalized pyridine derivative and a valuable building block in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries. Its structure, featuring two reactive chlorine atoms and a nitro group, allows for diverse subsequent chemical modifications. This document provides a comprehensive, in-depth guide to a robust and scalable two-step synthesis, proceeding through a key Ethyl 4,6-dihydroxy-5-nitronicotinate intermediate. The protocols have been designed with a focus on procedural logic, safety, and scalability, moving from conventional laboratory methods to more efficient, environmentally conscious scale-up operations.

Introduction and Synthetic Strategy

The synthesis of this compound is most logically achieved via a two-stage process starting from the readily available Ethyl 4,6-dihydroxynicotinate. The core strategy involves:

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position of the pyridine ring. The electron-donating nature of the two hydroxyl groups activates the ring, facilitating this substitution.

  • Deoxychlorination: Conversion of the two hydroxyl groups into chloro groups using a potent chlorinating agent.

This sequence is critical, as the alternative—nitrating the already dichlorinated pyridine ring—is significantly more challenging due to the strong deactivating effects of the two chlorine atoms. This guide will detail the protocols for both steps, offering insights into reaction control, optimization, and critical safety considerations for scaling the synthesis.

Overall Synthetic Scheme

The complete transformation is illustrated below, starting from the dihydroxy precursor, proceeding through the nitrated intermediate (I) , and yielding the final product (II) .

G A Ethyl 4,6-dihydroxynicotinate B Intermediate (I) Ethyl 4,6-dihydroxy-5-nitronicotinate A->B Step 1: Nitration (HNO₃ / H₂SO₄) C Final Product (II) This compound B->C Step 2: Dichlorination (POCl₃)

Caption: Two-step synthesis of this compound.

Part I: Synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate (I)

Reaction Principle and Causality

This step involves the electrophilic aromatic substitution of a nitro group onto the pyridine ring. The reaction is conducted in a mixed-acid system (HNO₃/H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). The hydroxyl groups at the C4 and C6 positions are strongly activating, directing the substitution to the electron-rich C5 position.

Critical Insight: Temperature control is the most crucial parameter in this step. The reaction is highly exothermic. Uncontrolled temperature can lead to the formation of undesired byproducts and presents a significant safety risk, especially during scale-up. Maintaining a temperature below 10°C ensures selective and safe nitration.

Materials and Equipment
Reagent/EquipmentGradePurpose
Ethyl 4,6-dihydroxynicotinate≥98%Starting Material
Sulfuric Acid (H₂SO₄)98% (Concentrated)Catalyst / Solvent
Nitric Acid (HNO₃)70% (Concentrated)Nitrating Agent
Deionized Water (DI H₂O)High PurityQuenching / Washing
IceN/ACooling
Three-neck round-bottom flaskN/AReaction Vessel
Mechanical StirrerN/AEfficient Mixing
ThermometerN/ATemperature Monitoring
Dropping FunnelN/AControlled Reagent Addition
Ice/Salt BathN/ACooling Bath
Büchner Funnel & Filter FlaskN/AProduct Isolation
Detailed Experimental Protocol
  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath to maintain low temperatures.

  • Acid Mixture Preparation: Carefully add concentrated sulfuric acid to the reaction flask. Begin stirring and cool the acid to 0-5°C.

  • Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid via the dropping funnel. Maintain the temperature below 10°C throughout the addition. This in situ generation of the nitronium ion is highly exothermic.

  • Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5°C, add the Ethyl 4,6-dihydroxynicotinate portion-wise over 30-60 minutes. Ensure the temperature does not exceed 10°C. The reaction mixture will become a thick slurry.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with caution in a well-ventilated fume hood. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the product under vacuum to yield Ethyl 4,6-dihydroxy-5-nitronicotinate (I) as a yellow solid.[1][2]

Part II: Synthesis of this compound (II)

Reaction Principle and Causality

This step converts the two hydroxyl groups of the intermediate into chlorine atoms. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent in the conventional method. The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, followed by nucleophilic attack by chloride ions.

Scale-Up Insight: The traditional method uses a large excess of POCl₃, which is corrosive, hazardous, and creates a significant waste stream. For large-scale production, an optimized method using an equimolar amount of POCl₃ in a sealed reactor is vastly superior in terms of safety, cost, and environmental impact.[3][4]

Method A: Conventional Laboratory Protocol (Excess POCl₃)
  • Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with phosphorus oxychloride (POCl₃, ~10 equivalents).

  • Addition: Slowly add the dried Intermediate (I) to the POCl₃ with stirring.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that releases HCl gas.

  • Extraction & Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify via column chromatography if necessary.

Method B: Optimized Scale-Up Protocol (Equimolar POCl₃)

This method is recommended for batches larger than a few grams due to its improved safety profile and efficiency.[3]

  • Reactor Setup: Charge a pressure-rated glass reactor or a suitable sealed vessel with Intermediate (I) , phosphorus oxychloride (1.0-1.2 equivalents per hydroxyl group, so ~2.0-2.4 eq. total), and a catalytic amount of a tertiary amine base (e.g., pyridine or triethylamine, ~1 eq.).

  • Solvent-Free Reaction: Seal the reactor and heat the mixture to 140-160°C with vigorous stirring for 2-3 hours. The reaction proceeds under pressure.

  • Cooling & Isolation: Cool the reactor to room temperature. The work-up is significantly simplified. The crude product can often be isolated by direct distillation under high vacuum or by carefully quenching the small remaining amount of reactive material before extraction.

  • Purification: The resulting product is often of high purity, but can be further purified by vacuum distillation or recrystallization.

Data Summary and Visualization

Physicochemical Properties
CompoundCAS NumberMolecular FormulaMolecular WeightAppearance
Ethyl 4,6-dihydroxy-5-nitronicotinate6317-97-1C₈H₈N₂O₆228.16 g/mol Yellow Solid
This compound154012-15-4C₈H₆Cl₂N₂O₄265.05 g/mol White to Light Yellow Solid
Experimental Workflow Visualization

G cluster_0 Part 1: Nitration cluster_1 Part 2: Dichlorination (Scale-Up) start1 Charge H₂SO₄ Cool to 0°C add_hno3 Add HNO₃ dropwise (<10°C) start1->add_hno3 add_sm Add Dihydroxy SM portion-wise (<10°C) add_hno3->add_sm react1 Stir at 5-10°C (2-3h) add_sm->react1 quench1 Quench on Ice react1->quench1 filter1 Filter, Wash & Dry quench1->filter1 intermediate Intermediate (I) filter1->intermediate start2 Charge Reactor with (I), POCl₃ (2.2 eq), Base intermediate->start2 Use Dried Intermediate react2 Seal and Heat (140-160°C, 2-3h) start2->react2 cool2 Cool to RT react2->cool2 purify2 Purify via Vacuum Distillation cool2->purify2 product Final Product (II) purify2->product

Caption: Step-by-step workflow for the scalable synthesis.

Comprehensive Safety Precautions

Handling the reagents in this synthesis requires strict adherence to safety protocols. Nitropyridine derivatives and their precursors should be handled with care.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and heavy-duty nitrile or neoprene gloves.

  • Engineering Controls: All steps must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors (HCl, acid mists) and toxic fumes.

  • Reagent Handling:

    • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Always add acid to water (or in this case, HNO₃ to H₂SO₄), never the reverse. Work in a fume hood and have a neutralizing agent (sodium bicarbonate) ready for spills.

    • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Handle only in a fume hood. Quenching must be done slowly and cautiously with ice.

  • Hazard Statements for Product Class: The final product is considered hazardous.[8]

    • Harmful if swallowed, in contact with skin, or if inhaled.[5][8]

    • Causes serious eye and skin irritation.[5][7][8]

    • May cause respiratory irritation.[6][8]

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Part 1: Low Yield of Nitration Incomplete reaction; Temperature too low; Insufficient nitrating agent.Allow longer reaction time; Ensure temperature is maintained at 5-10°C (not frozen); Check stoichiometry of acids.
Part 1: Dark Tar Formation Reaction temperature was too high, leading to over-oxidation and side reactions.Improve cooling efficiency; Slow down the rate of addition of starting material to better manage the exotherm.
Part 2: Incomplete Dichlorination Insufficient POCl₃; Reaction time or temperature too low; Water contamination.Use the optimized protocol with slight excess POCl₃ (2.2-2.4 eq); Ensure higher temperature (140-160°C); Use thoroughly dried intermediate.
Part 2: Low Yield after Work-up Product loss during aqueous quench/extraction; Hydrolysis of the ester.Minimize contact time with aqueous acid during work-up; Ensure complete extraction with multiple solvent portions.

References

  • This compound. (n.d.). Synthonix. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). National Institutes of Health (NIH). Available at: [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (2017). ResearchGate. Available at: [Link]

Sources

Foundational Principles: The SNAr Mechanism in an Activated Pyridine System

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Kinetics of Ethyl 4,6-dichloro-5-nitronicotinate

For researchers, scientists, and drug development professionals, a quantitative understanding of reaction kinetics is paramount for mechanism elucidation, process optimization, and scalable synthesis. This compound (CAS 154012-15-4) is a highly functionalized pyridine derivative whose electron-deficient aromatic system makes it a potent substrate for nucleophilic aromatic substitution (SNAr).[1] The strategic placement of two chlorine atoms, a nitro group, and an ethyl ester moiety provides multiple avenues for synthetic modification, rendering it a valuable building block in medicinal and agrochemical research.

This guide provides a comprehensive framework for designing, executing, and interpreting kinetic studies on this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to kinetic analysis.

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine nitrogen, along with the strongly electron-withdrawing nitro and carboxylate groups, significantly lowers the electron density of the aromatic ring. This polarization makes the ring susceptible to attack by nucleophiles, a critical first step in the substitution process.

The generally accepted SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks one of the carbon atoms bearing a chlorine atom (typically C4 or C6). This is usually the rate-determining step of the reaction.[2] This attack breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The stability of the Meisenheimer intermediate is key to the reaction's feasibility. In the case of this compound, the negative charge of the intermediate can be delocalized onto the electronegative oxygen atoms of the nitro group and the pyridine nitrogen, providing substantial stabilization.[2][4]

Caption: Generalized SNAr mechanism on this compound.

Designing a Robust Kinetic Experiment

A successful kinetic study hinges on the ability to accurately monitor the change in concentration of a reactant or product over time.[5] This requires careful experimental design, from the choice of reaction and conditions to the selection of an appropriate analytical technique.

The Model Reaction: Substitution with an Amine

Reactions of substituted pyridines with secondary amines like morpholine or piperidine are well-documented and serve as excellent model systems for kinetic analysis.[6] These reactions typically proceed at measurable rates under accessible laboratory conditions. For this guide, we will consider the reaction with piperidine.

Achieving Pseudo-First-Order Conditions

The reaction is expected to be second-order overall (first-order in both the substrate and the nucleophile). The rate law can be expressed as:

Rate = k₂[Substrate][Nucleophile]

To simplify the analysis, the experiment is typically conducted under pseudo-first-order conditions. This is achieved by using a large excess of the nucleophile (e.g., 10-fold or greater) relative to the substrate (this compound). Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction. The rate law simplifies to:

Rate = k_obs[Substrate]

where k_obs = k₂[Nucleophile] . The observed rate constant, k_obs, can be determined by monitoring the disappearance of the substrate over time. The true second-order rate constant, k₂, can then be calculated by plotting k_obs against the concentration of the nucleophile in a series of experiments.[7]

Analytical Strategy: Quenching and HPLC Analysis

While in-situ methods like UV-Vis spectrophotometry can be effective if there are distinct chromophores, a more universally applicable and robust method is to analyze quenched aliquots by High-Performance Liquid Chromatography (HPLC).[6][8] HPLC offers excellent separation of the starting material, mono-substituted products (at C4 and C6), and any potential di-substituted byproducts, allowing for precise quantification.

The overall experimental workflow is visualized below.

Kinetic_Workflow A 1. Reaction Setup - Thermostat bath - Substrate in solvent - Stirring B 2. Initiate Reaction - Add nucleophile (in large excess) - Start timer (t=0) A->B C 3. Timed Sampling - Withdraw aliquot at  defined intervals (t₁, t₂, t₃...) B->C D 4. Quench Reaction - Immediately add aliquot to a  quenching solution (e.g., dilute acid) C->D E 5. Sample Preparation - Dilute quenched aliquot with  mobile phase for analysis D->E F 6. HPLC Analysis - Inject prepared sample - Quantify peak areas of  substrate and product(s) E->F G 7. Data Processing - Plot ln[Substrate] vs. time - Determine k_obs from the slope F->G H 8. Determine k₂ - Repeat steps 1-7 with varying  [Nucleophile] - Plot k_obs vs. [Nucleophile] G->H

Caption: Experimental workflow for kinetic analysis using HPLC.

Detailed Application Protocols

Safety Precaution: this compound is a chemical intermediate. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Kinetic Run with Piperidine Monitored by HPLC

This protocol details a single kinetic run. To determine the reaction order and second-order rate constant, this protocol should be repeated with at least 3-5 different concentrations of piperidine.

Materials:

  • This compound

  • Piperidine (high purity)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Quenching solution (e.g., 0.1 M HCl in acetonitrile)

  • Thermostatted reaction vessel (e.g., jacketed reactor or flask in a water bath)

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and syringes

  • HPLC system with a C18 column and UV detector[8]

Procedure:

  • System Equilibration: Set the temperature of the reaction vessel to the desired value (e.g., 25.0 °C) and allow it to equilibrate.

  • Prepare Substrate Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 0.02 M).

  • Prepare Nucleophile Solution: Prepare a stock solution of piperidine in acetonitrile (e.g., 1.0 M).

  • Reaction Setup: Add a known volume of the substrate solution and additional acetonitrile to the reaction vessel to achieve the final desired volume before the nucleophile is added. Begin stirring.

  • Initiate Reaction: At time t=0, rapidly add the required volume of the piperidine stock solution to achieve the desired excess concentration (e.g., a final concentration of 0.2 M, for a 10-fold excess).

  • Timed Aliquots: At predetermined time intervals, withdraw a small, precise aliquot of the reaction mixture (e.g., 100 µL).

  • Quenching: Immediately dispense the aliquot into a vial containing a larger volume of the cold quenching solution (e.g., 900 µL). The acid in the quenching solution will protonate the piperidine, rendering it non-nucleophilic and instantly stopping the reaction.

  • Sample Preparation & Analysis: Further dilute the quenched sample as needed with the HPLC mobile phase. Analyze by HPLC.

  • Data Collection: Record the peak area of the this compound peak at each time point.

Protocol 2: HPLC Method for Reaction Monitoring

A reverse-phase HPLC method is ideal for separating the relatively nonpolar substrate from the more polar amine-substituted product.[8]

Parameter Recommendation Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for the analytes.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape for the pyridine compounds.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 30% B to 95% B over 15 minA gradient ensures elution of all components with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 260 nmPyridine derivatives typically exhibit strong absorbance in this UV range.[8]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Data Analysis and Interpretation

For a reaction under pseudo-first-order conditions, the concentration of the substrate will decrease according to the integrated rate law:

ln[Substrate]t = -k_obs * t + ln[Substrate]₀

A plot of the natural logarithm of the substrate concentration (or its peak area, which is proportional to concentration) versus time should yield a straight line.

  • Slope: The slope of this line is equal to -k_obs.

  • Linearity: The linearity of the plot (R² > 0.99) validates the assumption of first-order kinetics with respect to the substrate.

Example Data Presentation:

The results from multiple kinetic runs should be compiled to determine the second-order rate constant, k₂.

Run [Substrate]₀ (M) [Piperidine] (M) k_obs (s⁻¹)
10.010.100.00052
20.010.200.00103
30.010.300.00155
40.010.400.00209

By plotting k_obs (y-axis) versus [Piperidine] (x-axis), a straight line passing through the origin should be obtained. The slope of this line is the second-order rate constant, k₂. This graphical analysis provides a robust and trustworthy determination of the reaction's intrinsic kinetics.

References

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • BenchChem. (2025).
  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH.
  • Tee, O. S., & Iyengar, N. R. (1985). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Canadian Journal of Chemistry.
  • ChemicalBook. (n.d.).
  • BenchChem. (2025).
  • Not Voodoo. (2018).
  • BenchChem. (2025).
  • Quora. (2016).
  • Biotuva Life Sciences. (n.d.).
  • Hage, D. S., & Anguizola, J. A. (2012). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PubMed Central, NIH.
  • BenchChem. (2025). The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists. BenchChem.
  • Espenson, J. H. (2002). Techniques and Methods to Monitor Chemical Reactions. Springer.
  • Fisher Scientific. (n.d.).
  • Krska, S. W., et al. (2017). Facile kinetic profiling of chemical reactions using MISER chromatographic analysis.
  • Ben's Chem Videos. (2021). Chemical Kinetics, Vol. 1 | Friday Night Livestream - Ep. 4. YouTube.
  • Rios, N., & Olea-Azar, C. (2005). Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. PubMed.
  • Tratnyek, P. G., & Sarathy, V. (2006). Reactivity of substituted benzotrichlorides toward granular iron, Cr(II), and an iron(II)
  • ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions | Request PDF.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

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Application Notes and Protocols for the Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethyl 4,6-dichloro-5-nitronicotinate

This compound (CAS 154012-15-4) is a highly functionalized pyridine derivative of significant interest in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of two reactive chlorine atoms, an electron-withdrawing nitro group, and an ethyl ester on the pyridine core provides a versatile scaffold for a multitude of chemical transformations. This guide provides a comprehensive, two-part synthetic strategy, beginning with the robust preparation of the key precursor, Ethyl 4,6-dichloronicotinate, followed by a detailed protocol for its catalytic nitration. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process.

Part 1: Synthesis of the Key Precursor, Ethyl 4,6-dichloronicotinate

The journey to our target molecule begins with the synthesis of Ethyl 4,6-dichloronicotinate from its dihydroxy precursor. This transformation is not a catalytic process but a fundamental, high-yielding chlorination that is critical for the overall success of the synthesis.

Causality of Experimental Design: The Role of Phosphorus Oxychloride

The conversion of Ethyl 4,6-dihydroxynicotinate to Ethyl 4,6-dichloronicotinate is a nucleophilic substitution reaction.[3] The hydroxyl groups of the pyridine ring are poor leaving groups. Phosphorus oxychloride (POCl₃) serves as a powerful chlorinating agent that also acts as its own solvent when used in excess. It activates the hydroxyl groups by forming a phosphate ester intermediate, which is an excellent leaving group, readily displaced by a chloride ion. Heating the mixture to reflux provides the necessary activation energy to drive this reaction to completion.[4][5]

Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate

This protocol is based on established and widely reported procedures.[3][6][7]

1. Reaction Setup:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
  • Charge the flask with phosphorus oxychloride (POCl₃, 500 mL).

2. Reagent Addition:

  • With gentle stirring, slowly and carefully add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the POCl₃ in portions. The addition may be exothermic.

3. Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for a minimum of 2 hours.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of hexane:ethyl acetate). The disappearance of the polar starting material spot and the appearance of a new, less polar product spot (higher Rf) indicates reaction completion.[4]

4. Work-up and Isolation:

  • After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.
  • Caution: Slowly and cautiously pour the viscous residue into a beaker containing a large volume of crushed ice and water with vigorous stirring. This quenching step is highly exothermic and releases HCl gas.
  • Stir the resulting aqueous mixture for 30 minutes to ensure complete hydrolysis of any remaining POCl₃.
  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
  • Combine the organic layers and wash with a saturated brine solution (1 x 100 mL).
  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification:

  • The crude Ethyl 4,6-dichloronicotinate can be purified by column chromatography on silica gel or by vacuum distillation if necessary, although the crude product is often of sufficient purity for the subsequent nitration step.[4]
Quantitative Data Summary: Precursor Synthesis
ParameterValueReference(s)
Starting MaterialEthyl 4,6-dihydroxynicotinate[5][6]
Amount of Starting Material60 g (0.328 mol)[6]
Chlorinating AgentPhosphorus oxychloride (POCl₃)[3]
Volume of Chlorinating Agent500 mL[6]
Reaction Time2 hours[5]
Reaction TemperatureReflux (~105 °C)[5]
Typical Product Yield65 g (90%)[6]
Visualization: Precursor Synthesis Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_product 4. Final Product start Add POCl₃ to Flask add_reagent Slowly Add Ethyl 4,6-dihydroxynicotinate start->add_reagent reflux Heat to Reflux (2 hours) add_reagent->reflux tlc Monitor by TLC reflux->tlc distill Distill excess POCl₃ tlc->distill quench Quench with Ice Water (Caution!) distill->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Ethyl 4,6-dichloronicotinate concentrate->product G cluster_catalyst 1. Catalyst Action: Formation of Electrophile cluster_reaction 2. Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2->NO2_plus - H₂O Sigma Sigma Complex (Resonance Stabilized) H2O H₂O Substrate Ethyl 4,6-dichloronicotinate Substrate->Sigma + NO₂⁺ Product Ethyl 4,6-dichloro- 5-nitronicotinate Sigma->Product - H⁺

Caption: Catalytic generation of the nitronium ion and subsequent EAS.

Part 3: Emerging Catalytic Strategies - A Forward Look

While the mixed acid method is robust, research into milder and more selective nitration catalysts is ongoing. Systems such as bismuth subnitrate activated by thionyl chloride have shown efficacy for nitrating a range of aromatic compounds under mild conditions in dichloromethane. [8]This approach generates a different nitrating species and avoids the use of large quantities of strong acids. Although not yet reported for Ethyl 4,6-dichloronicotinate specifically, exploring such metal-based catalytic systems could offer a promising avenue for process optimization, potentially improving safety and reducing waste streams in future synthetic campaigns.

Conclusion

The synthesis of this compound is a two-stage process that requires careful control of reaction conditions. The initial, non-catalytic chlorination of Ethyl 4,6-dihydroxynicotinate provides the necessary precursor in high yield. The subsequent nitration, a challenging transformation on an electron-deficient ring, is effectively achieved through the catalytic action of sulfuric acid to generate the potent nitronium ion electrophile. By understanding the chemical principles governing each step, researchers can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Molbase. 4,6-Dichloro-5-nitronicotinic acid ethyl ester 154012-15-4 wiki. Available at: [Link]

  • ResearchGate. Nitration of 4‐amino‐2,6‐dichloropyridine 7. Available at: [Link]

  • Accela ChemBio Inc. 1613586-40-5 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. Available at: [Link]

  • S. G. Pourmousavi & M. A. Zarei.Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Published in Orient. J. Chem., available through PMC - NIH.

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Application Note: A Guide to the Crystallization of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4,6-dichloro-5-nitronicotinate is a substituted pyridine derivative that, like its non-nitrated analog, serves as a versatile building block in the synthesis of complex organic molecules.[1][2] Its trifunctionalized core—featuring an ester, two reactive chlorine atoms, and a nitro group—makes it a valuable intermediate for creating diverse molecular architectures, particularly in the agrochemical and pharmaceutical industries.

The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised safety profiles in the final products. Crystallization is the most critical and effective unit operation for achieving the stringent purity levels required for these applications.[3] It is a thermodynamic process that leverages differences in solubility to selectively separate a compound from its impurities, yielding a highly ordered, solid crystalline lattice.

This guide provides a comprehensive framework for developing a robust crystallization protocol for this compound. It is designed for researchers, chemists, and drug development professionals, offering both theoretical principles and actionable, step-by-step methodologies.

Section 1: Physicochemical Characterization

A thorough understanding of the compound's physical properties is the foundation of any successful crystallization process. Key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 154012-15-4[4][5][6][7]
Molecular Formula C₈H₆Cl₂N₂O₄[4][6][7]
Molecular Weight 265.05 g/mol [4][8]
Appearance Solid (form may vary)[8]
Melting Point 36.0 - 38.0 °C[8]
Purity Typically >95%[4][8]
IUPAC Name ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate[4]
Storage Inert atmosphere, 2-8°C[5]

Expert Insight: The relatively low melting point (36-38°C) is a critical consideration.[8] It suggests that the compound may "oil out"—separate as a liquid instead of a solid—if the crystallization solution is cooled too quickly or if a solvent with a very low boiling point is used. This phenomenon traps impurities and prevents the formation of a pure crystalline solid. Slow, controlled cooling will be essential.

Section 2: The Science of Crystallization

Crystallization is a process of molecular self-assembly that occurs when a solute's concentration in a solution exceeds its solubility limit, a state known as supersaturation . This process can be conceptually divided into two main stages: nucleation and crystal growth.

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This is the kinetic barrier to crystallization and can be induced by achieving a high level of supersaturation.

  • Crystal Growth: The subsequent, thermodynamically favored addition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals.

The goal of a well-designed protocol is to control the rate of supersaturation to favor slow crystal growth over rapid nucleation. Slow growth allows molecules to arrange themselves in an ordered lattice, systematically excluding impurity molecules that do not fit the crystal geometry.[3]

G General Crystallization Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Finishing A Crude Solid + Impurities B Select Appropriate Solvent(s) A->B C Dissolve Crude Solid in Minimum Hot Solvent B->C D Create Supersaturated Solution (e.g., Cooling, Anti-Solvent Addition) C->D E Induce Nucleation & Crystal Growth D->E F Isolate Crystals by Filtration E->F G Wash with Cold, Pure Solvent F->G H Dry to Remove Residual Solvent G->H I Pure Crystalline Product H->I

Caption: A generalized workflow for the purification of a solid organic compound via crystallization.

Section 3: Protocol Development: Systematic Solvent Screening

The choice of solvent is the most critical parameter in crystallization.[9] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[10] Given the lack of specific solubility data for this compound, a systematic screening process is required.

Protocol: Small-Scale Solvent Screening

Objective: To identify a suitable single solvent or solvent/anti-solvent system for crystallization.

Materials:

  • This compound (crude material)

  • A selection of candidate solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, acetonitrile, water)

  • Small vials or test tubes (1-2 mL capacity)

  • Stir plate and magnetic stir bars

  • Heat source (hot plate or oil bath)

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temp):

    • Place ~20 mg of the crude solid into a vial.

    • Add 0.2 mL of a candidate solvent (~10 volumes).

    • Stir vigorously for 2-3 minutes.

    • Observation: If the solid dissolves completely, the solvent is likely unsuitable as a single solvent but may be a "good" solvent for an anti-solvent pair. If the solid remains insoluble or sparingly soluble, proceed to the next step.[11]

  • Hot Solubility Test:

    • Heat the suspension from Step 1 to near the solvent's boiling point.

    • Add small aliquots (0.05 - 0.1 mL) of the same solvent until the solid fully dissolves. Record the total volume of solvent used.

    • Observation: If the solid dissolves, the solvent is a good candidate. If a very large volume of solvent is required or if the solid never dissolves, it is a poor candidate.[11]

  • Cooling & Crystallization Test:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If no crystals form, gently scratch the inside of the vial with a glass rod to induce nucleation.

    • Once at room temperature, place the vial in an ice bath for 20-30 minutes.

    • Observation: The ideal solvent will produce a significant yield of crystalline solid. Note the quality of the solid (well-defined crystals vs. fine powder or oil).[12]

  • Record Results: Systematically record all observations in a table.

Table 2: Example Solvent Screening Log

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingComments
IsopropanolSparingly solubleSolubleGood crystals, high recoveryPromising candidate
HeptaneInsolubleSparingly solublePoor recoveryPoor solvent
Ethyl AcetateSolubleVery SolubleOiled out initiallyPotential "good" solvent for anti-solvent pair
TolueneSparingly solubleSolubleSlow to crystallize-
WaterInsolubleInsoluble-Potential anti-solvent
Section 4: Standard Crystallization Protocols

Based on the results of the solvent screen, a scaled-up protocol can be developed. Below are two standard methods.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)

Objective: To purify the compound by dissolving it in a hot solvent and allowing it to crystallize upon controlled cooling.

Materials & Equipment:

  • Crude this compound

  • Isopropanol (or other suitable solvent identified in screening)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Reflux condenser

  • Buchner funnel and filtration flask

  • Vacuum source

  • Drying oven

Procedure:

  • Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add the solvent (e.g., isopropanol) in an amount just sufficient to create a stirrable slurry.

  • Heat the mixture to a gentle reflux with stirring. Add more solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.[3]

  • Once fully dissolved, stop heating and allow the flask to cool slowly and undisturbed on the benchtop. Causality: Slow cooling promotes the growth of larger, purer crystals by maintaining the system close to equilibrium. Rapid cooling can cause impurities to become trapped in the crystal lattice.

  • When the solution has reached room temperature and crystal formation has ceased, cool the flask further in an ice-water bath for at least 30 minutes to maximize product recovery.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Dry the crystals in a vacuum oven at a temperature safely below the melting point (e.g., <30°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization (e.g., Ethyl Acetate / Heptane)

Objective: To induce crystallization by adding a solvent in which the compound is insoluble (anti-solvent) to a solution of the compound.

Materials & Equipment:

  • Same as Protocol 1, plus the selected anti-solvent (e.g., heptane).

Procedure:

  • Dissolve the crude solid (e.g., 5.0 g) in a minimum amount of the "good" solvent (e.g., ethyl acetate) at room temperature in an Erlenmeyer flask.

  • With gentle stirring, add the anti-solvent (e.g., heptane) dropwise.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Add a few drops of the "good" solvent back into the mixture until the solution just becomes clear again. Causality: This self-validating step ensures the system is precisely at its saturation point, preventing "oiling out" from excessive supersaturation.

  • Allow the solution to stand undisturbed at room temperature. Crystals should form over time. Cooling in an ice bath can be used to increase the yield.

  • Isolate, wash, and dry the crystals as described in Protocol 1 (Steps 6-8).

G Method Selection Logic A Solubility significantly increases with temperature? B Use Cooling Crystallization A->B Yes C Find a 'good' solvent (high solubility) and a miscible 'poor' solvent (low solubility)? A->C No D Use Anti-Solvent Crystallization C->D Yes E Consider other methods (e.g., Evaporation, Vapor Diffusion) C->E No

Caption: Decision tree for selecting a primary crystallization method based on solvent screening results.

Section 5: Quality Control and Troubleshooting

The success of the crystallization must be verified.

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product against the crude starting material.

  • Identity Confirmation: Verify the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Table 3: Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; Compound is too soluble.Boil off some solvent to increase concentration; Add a seed crystal; Scratch the inner surface of the flask; Cool for a longer period in an ice bath.[12]
"Oiling Out" Solution is too supersaturated; Cooling rate is too fast; Melting point of solid is below the crystallization temperature.Re-heat the solution to re-dissolve the oil; Add slightly more solvent; Allow to cool much more slowly; Use a higher-boiling point solvent.
Poor Recovery / Low Yield Too much solvent was used; Compound has significant solubility in cold solvent.Reduce the amount of solvent used initially; Ensure adequate cooling time in the ice bath; Evaporate some solvent from the mother liquor to recover a second crop of crystals.
Fine Powder Forms Nucleation rate is too high relative to growth rate (often due to rapid cooling or high supersaturation).Reduce the cooling rate; Use a more dilute solution; Stir the solution very slowly or not at all during cooling.
References
  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Google Patents.
  • Synthonix. This compound - [E47908]. [Link]

  • abcr Gute Chemie. AB303875 | CAS 154012-15-4. [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. [Link]

  • Chemistry LibreTexts. 3.3E: Experimentally Testing Solvents. [Link]

  • Apeiron Synthesis. CAS 154012-15-4 this compound. [Link]

  • ResearchGate. Early screening of crystallization and wash solvents for the rapid development of continuous isolation processes. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Columbia University Department of Chemistry. SOP: CRYSTALLIZATION. [Link]

  • Google Patents. Method of crystallizing nitro products.
  • University of Colorado, Boulder. Crystallization - Organic Chemistry. [Link]

  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]

  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

  • Google Patents.
  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4,6-dichloro-5-nitronicotinate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the necessary insights to navigate potential challenges and optimize your synthetic procedures.

I. Overview of the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds.[1][2] The primary route involves the nitration of Ethyl 4,6-dichloronicotinate. This process, while effective, is susceptible to several side reactions that can impact yield and purity. Understanding the underlying mechanisms is key to troubleshooting and achieving a successful synthesis.

Core Reaction Pathway

The fundamental transformation is an electrophilic aromatic substitution, specifically a nitration.[3][4] A mixture of nitric acid and sulfuric acid is typically employed to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring of the Ethyl 4,6-dichloronicotinate.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields can be attributed to several factors, ranging from incomplete reactions to product loss during workup.

A. Incomplete Reaction:

  • Causality: The nitration of the dichloronicotinate ring is an equilibrium-driven process. Insufficient reaction time, inadequate temperature, or depleted nitrating agent can lead to a significant amount of unreacted starting material.

  • Troubleshooting Steps:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the reaction's progress. The product, this compound, will have a different Rf value than the starting material. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.[5] A complete reaction is indicated by the disappearance of the starting material spot.

    • Temperature and Time Optimization: If the reaction is proceeding slowly, consider a modest increase in reaction temperature or extending the reaction time. However, be cautious, as excessive heat can promote side reactions.

    • Reagent Stoichiometry: Ensure that the nitric acid and sulfuric acid are of high purity and used in the correct stoichiometric ratios. The sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid.[3][6]

B. Product Loss During Workup:

  • Causality: The workup procedure, which typically involves quenching the reaction with water and extracting the product into an organic solvent, is a critical stage where product can be lost.[5]

  • Troubleshooting Steps:

    • Efficient Extraction: Perform multiple extractions with a suitable organic solvent, such as ethyl acetate, to ensure complete transfer of the product from the aqueous phase.[5]

    • Minimize Emulsion Formation: Vigorous shaking during extraction can lead to the formation of emulsions, trapping the product. Gentle inversions of the separatory funnel are recommended.

    • Careful Phase Separation: Ensure a clean separation of the organic and aqueous layers to avoid discarding the product-containing organic phase.[5]

Question 2: I'm observing a significant amount of 4,6-dichloronicotinic acid as an impurity. What is causing this and how can I prevent it?

Answer: The presence of 4,6-dichloronicotinic acid is a clear indication of ester hydrolysis.[5][7]

  • Causality: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid, particularly in the presence of strong acids (like the sulfuric acid from the nitrating mixture) and water, especially at elevated temperatures during workup.[5][8]

  • Troubleshooting Steps:

    • Controlled Quenching: Quench the reaction mixture by slowly adding it to ice water with vigorous stirring. This helps to dissipate heat and minimize localized areas of high acid concentration that can accelerate hydrolysis.[5]

    • Prompt Neutralization: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any residual acid promptly.[5]

    • Temperature Management: Keep the temperature as low as possible during the entire workup and extraction process.

Question 3: My final product is contaminated with what appears to be a di-nitrated or other over-nitrated species. How can I avoid this?

Answer: The formation of over-nitrated products suggests that the reaction conditions are too harsh.

  • Causality: While the first nitration is generally regioselective, forcing the reaction with excessive heat or a highly concentrated nitrating agent can lead to the introduction of a second nitro group onto the pyridine ring.

  • Troubleshooting Steps:

    • Control of Reaction Temperature: Maintain the recommended reaction temperature. The use of an ice bath to control the initial exothermic reaction is crucial.

    • Stoichiometry of Nitrating Agent: Use the precise stoichiometric amount of the nitrating agent. An excess can drive the reaction towards over-nitration.

    • Gradual Addition: Add the nitrating agent slowly to the solution of Ethyl 4,6-dichloronicotinate to maintain better control over the reaction exotherm and local concentrations.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions to proactively address potential concerns.

Q1: What is the best method to purify the crude this compound?

A1: The most effective purification techniques are column chromatography and recrystallization.[7]

  • Column Chromatography: This is a highly effective method for separating the desired product from both more polar impurities (like the hydrolyzed acid) and less polar starting material.[5][7] A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common choice.[5]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be a good option. A suitable solvent system would be one in which the product is soluble at high temperatures and insoluble at low temperatures. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate could be a good starting point.[5]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.

Technique Purpose
HPLC/GC Quantitative purity assessment and impurity profiling.[1]
¹H and ¹³C NMR Structural confirmation and elucidation of impurities.[1]
Mass Spectrometry (MS) Determination of the molecular weight of the product and identification of impurities.[1]
Q3: What are the key safety precautions to consider during this synthesis?

A3: The nitration reaction involves the use of strong, corrosive acids and is potentially exothermic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

  • Controlled Addition: The addition of the nitrating mixture should be done slowly and with adequate cooling to control the reaction temperature.

  • Quenching: The quenching of the reaction mixture with water is highly exothermic and should be performed with extreme caution.[9]

IV. Visualizing the Process

To aid in understanding, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.

ReactionPathway cluster_reactants Reactants cluster_products Products Ethyl 4,6-dichloronicotinate Ethyl 4,6-dichloronicotinate This compound This compound Ethyl 4,6-dichloronicotinate->this compound Nitration HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->this compound

Caption: Main synthetic route to the target compound.

TroubleshootingWorkflow Start Problem Identified LowYield Low Yield? Start->LowYield Impurity Impurity Detected? Start->Impurity IncompleteRxn Check Reaction Completion (TLC) LowYield->IncompleteRxn Yes WorkupLoss Optimize Workup/Extraction LowYield->WorkupLoss No Hydrolysis Ester Hydrolysis? Impurity->Hydrolysis Yes OverNitration Over-nitration? Impurity->OverNitration No Purify Purify (Chromatography/Recrystallization) IncompleteRxn->Purify WorkupLoss->Purify ControlQuench Control Quenching / Neutralize Hydrolysis->ControlQuench Yes ControlTemp Control Temperature / Stoichiometry OverNitration->ControlTemp Yes ControlQuench->Purify ControlTemp->Purify End Problem Resolved Purify->End

Caption: A logical workflow for troubleshooting common issues.

V. Detailed Experimental Protocol

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of Ethyl 4,6-dichloronicotinate in concentrated sulfuric acid to 0-5 °C using an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

VI. References

  • Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis of 2-chloronicotinic acid derivatives - ResearchGate. Available from: [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. Available from: [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. Available from: [Link]

  • Synthesis of racemic nicotine - Chemistry Stack Exchange. Available from: [Link]

  • hydrolysis of esters - Chemguide. Available from: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. Available from: [Link]

  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents. Available from:

  • EAS Nitration reaction - YouTube. Available from: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - ResearchGate. Available from: [Link]

  • US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents. Available from:

  • Aromatic nitration using nitroguanidine and EGDN - DigitalCommons@URI. Available from: [Link]

  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC - NIH. Available from: [Link]

  • US2644838A - Production of nitromalonic esters - Google Patents. Available from:

Sources

Purification challenges with Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 4,6-dichloro-5-nitronicotinate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this critical chemical intermediate. The introduction of a nitro group to the dichloronicotinate scaffold significantly alters its electronic properties and polarity, presenting unique challenges compared to its parent compound. This guide offers field-proven insights to help you navigate these complexities and achieve high purity in your experimental work.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product contains residual starting material (Ethyl 4,6-dichloronicotinate) and other closely-related impurities. How can I effectively separate them?

Answer: This is a common issue stemming from an incomplete nitration reaction. The key to successful separation lies in exploiting the significant polarity difference imparted by the nitro group. Your primary tool will be column chromatography.

  • Underlying Cause: The electrophilic nitration may not have proceeded to completion, leaving unreacted starting material. Furthermore, minor regioisomers may have formed, which possess similar but not identical polarities.

  • Expert Recommendation: Silica gel column chromatography is the most effective method for this separation.[1][2] The electron-withdrawing nitro group makes your desired product considerably more polar than the starting material, Ethyl 4,6-dichloronicotinate.

    • Solvent System Selection: The choice of eluent is critical. You must determine the optimal mobile phase polarity by first running several Thin Layer Chromatography (TLC) plates with varying solvent systems. A good starting point is a mixture of a non-polar and a polar solvent.[1]

    • Execution: Begin elution with a low-polarity mobile phase to first wash off non-polar impurities and the less-polar starting material. Then, gradually increase the polarity of the eluent to isolate your target compound.

Solvent System (v/v) Typical Application Notes Reference
Hexane / Ethyl AcetateA standard, versatile system. Start at 9:1 and gradually increase the ethyl acetate concentration.[1]
Pentane / DichloromethaneAn alternative for compounds that may require finer tuning of polarity.[3]
Toluene / AcetoneCan be effective for separating aromatic compounds and isomers.N/A

Question 2: My analysis shows a highly polar impurity that I suspect is 4,6-dichloro-5-nitronicotinic acid. How did this form and how can it be removed?

Answer: The presence of the corresponding carboxylic acid is almost certainly due to the hydrolysis of the ethyl ester. This is a frequent side reaction, especially if the workup conditions are not carefully controlled.

  • Underlying Cause: The ester functional group is susceptible to hydrolysis under either acidic or basic conditions, a reaction that is accelerated by the presence of water and heat.[4][5] Aggressive pH adjustments or prolonged exposure to aqueous layers during workup can cleave the ester.

  • Expert Recommendation:

    • Prevention: During the reaction workup, use a mild base like a saturated sodium bicarbonate solution for neutralization and perform washes quickly at cool temperatures to minimize contact time with the aqueous phase.[1]

    • Removal by Extraction: If the carboxylic acid is the primary impurity, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base. The acidic impurity will be deprotonated and move to the aqueous layer, while your neutral ester product remains in the organic phase.[1]

    • Removal by Chromatography: If extraction is insufficient, column chromatography will easily separate the highly polar carboxylic acid from the less polar ester product. The acid will remain strongly adsorbed to the silica gel and elute much later than your target compound.

Question 3: I'm attempting to recrystallize my purified product, but it keeps "oiling out" or failing to crystallize. What steps can I take?

Answer: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when the solvent is not ideal. The key is a systematic approach to solvent selection and controlling the cooling rate.

  • Underlying Cause: The solvent choice is paramount. A good recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Cooling the solution too quickly promotes precipitation over crystallization, leading to an amorphous oil.

  • Expert Recommendation:

    • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. For nitropyridine derivatives, common successful solvents include ethanol, acetone, or mixed solvent systems.[3][6][7]

    • Control the Cooling Rate: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature. Do not place it directly in an ice bath. Once at room temperature, cooling can be completed in an ice bath to maximize yield.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a single, tiny seed crystal of the pure compound if available.

Recrystallization Solvent Notes Reference
Ethanol or AcetoneOften effective for purifying solid nitropyridines.[3]
Ether / Petroleum EtherA mixed system where ether is the "good" solvent and petroleum ether is the "poor" solvent (anti-solvent).[6]
Dilute Methanol/EthanolAdding water as an anti-solvent can effectively induce crystallization.[7]
Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should be looking for in my crude this compound?

A1: A comprehensive purity assessment should anticipate several classes of impurities:

  • Starting Materials: Unreacted Ethyl 4,6-dichloronicotinate is a common impurity.[2]

  • Intermediates & Isomers: Depending on the synthetic route, mono-chlorinated species or regioisomers of nitration could be present.[1][3]

  • Hydrolysis Products: The most common degradation product is 4,6-dichloro-5-nitronicotinic acid, formed by hydrolysis of the ethyl ester.[1][2]

  • Reaction Byproducts: Residual reagents or byproducts from the chlorinating and nitrating agents may also be present.

Q2: What is the most robust overall purification strategy for achieving high purity?

A2: A multi-step purification workflow is highly recommended for achieving analytical-grade purity.

cluster_0 Purification Workflow Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Mild base wash (e.g., NaHCO₃) Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Primary separation Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Column Chromatography->Purity Analysis (TLC/HPLC) Combine pure fractions Recrystallization Recrystallization Purity Analysis (TLC/HPLC)->Recrystallization If solid & further purity needed Pure Compound Pure Compound Purity Analysis (TLC/HPLC)->Pure Compound If liquid or sufficiently pure Final Purity Check Final Purity Check Recrystallization->Final Purity Check Final polishing Final Purity Check->Pure Compound

Caption: Logical Purification Workflow for this compound.

Q3: How should I store the purified compound to ensure its long-term stability?

A3: Based on data for the parent compound and general principles for reactive intermediates, this compound is likely sensitive to heat, light, and moisture.[8][9] To ensure stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place such as a refrigerator (2-8 °C) or a desiccator.[2][8]

Q4: What analytical techniques are recommended for a comprehensive purity assessment?

A4: No single technique is sufficient. A multi-pronged analytical approach is essential for a complete purity profile.[10]

  • HPLC: Reverse-phase HPLC with a C18 column is ideal for quantitative purity assessment (e.g., % area). A PDA detector can help assess peak purity.[10][11]

  • GC: Gas chromatography is well-suited for analyzing volatile impurities and can provide an orthogonal purity assessment to HPLC.[10]

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the main component and for identifying and quantifying organic impurities.[1][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC or LC to identify impurities.[12]

Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying the title compound on a silica gel column.

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude material on a silica plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1). The ideal system will show good separation between your product (Rf value ~0.3) and its impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and add a thin layer of sand on top to protect the surface.[13]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and carefully apply it to the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.[2]

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions continuously and monitor the elution process using TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute your more polar product.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

This protocol provides a general method for purifying a solid sample of the title compound.

  • Dissolution: In a suitable flask, add the crude solid and the minimum amount of a hot recrystallization solvent (e.g., ethanol) required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Avoid disturbing the flask during this process.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the solid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References
  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). ResearchGate. Retrieved from [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (1953). Canadian Science Publishing. Retrieved from [Link]

  • PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. (1953). Canadian Science Publishing. Retrieved from [Link]

  • III Analytical Methods. (n.d.). UNEP. Retrieved from [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). EPA. Retrieved from [Link]

  • Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. (1972). PubMed. Retrieved from [Link]

  • Column Chromatography Theory. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Process for preparation of nitropyridine derivatives. (2010). Google Patents.
  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation, Purification and Chromatography of Nitro Compounds and Explosives. (2010). Sciencemadness.org. Retrieved from [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Mechanism of ester hydrolysis. (2019). YouTube. Retrieved from [Link]

  • The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. (n.d.). PubMed. Retrieved from [Link]

  • Ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 4,6-dichloro-5-nitronicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of this challenging nitration reaction. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds.[1] The process typically involves the electrophilic nitration of the Ethyl 4,6-dichloronicotinate precursor. The electron-deficient nature of the pyridine ring, compounded by the presence of two electron-withdrawing chlorine atoms, makes this reaction non-trivial.[2] Success hinges on careful control of reaction parameters to achieve the desired regioselectivity and yield while minimizing side reactions.[3]

This guide will walk you through the essential considerations for this synthesis, from reagent selection to final product purification and analysis.

Core Synthesis Workflow

The overall synthetic strategy involves two key stages: the synthesis of the precursor, Ethyl 4,6-dichloronicotinate, followed by its nitration.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nitration A Ethyl 4,6-dihydroxynicotinate B Chlorination with POCl₃ A->B C Work-up & Purification B->C D Ethyl 4,6-dichloronicotinate C->D E Ethyl 4,6-dichloronicotinate D->E Isolated Intermediate F Nitration (HNO₃/H₂SO₄) E->F G Quenching & Work-up F->G H Purification G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,6-dichloronicotinate (Precursor)

This protocol outlines the synthesis of the starting material, Ethyl 4,6-dichloronicotinate, from Ethyl 4,6-dihydroxynicotinate.

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, slowly add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (500 mL).[4][5]

  • Heat the mixture to reflux and maintain for at least 2 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.[4]

  • With extreme caution, slowly pour the residue into ice water and stir for 30 minutes.[4]

  • Extract the aqueous mixture three times with ethyl acetate.[4]

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous MgSO₄.[4]

  • Concentrate the solution under vacuum to obtain the crude Ethyl 4,6-dichloronicotinate.[4] The product can be further purified by column chromatography or recrystallization if necessary.[6]

Protocol 2: Nitration of Ethyl 4,6-dichloronicotinate

This protocol describes the nitration of the precursor to yield the final product. Caution: This reaction involves strong acids and is highly exothermic. Strict adherence to safety protocols is essential.

Materials:

  • Ethyl 4,6-dichloronicotinate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Ice

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add Ethyl 4,6-dichloronicotinate to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of the substrate, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or HPLC.[7]

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, then extract the product with ethyl acetate (3x).

  • Combine the organic layers and carefully wash with deionized water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, and finally with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of Ethyl 4,6-dichloronicotinate.

cluster_incomplete Troubleshooting: Low/No Conversion cluster_lowyield Troubleshooting: Low Yield cluster_impurity Troubleshooting: Impurities Start Problem Observed IncompleteReaction Low or No Conversion Start->IncompleteReaction LowYield Low Yield Start->LowYield Impurity Multiple Spots on TLC/ Unexpected Peaks in HPLC Start->Impurity Temp Temperature too low? IncompleteReaction->Temp Quench Product loss during quench? LowYield->Quench OverNitration Over-nitration products? Impurity->OverNitration NitratingAgent Nitrating agent strength? Temp->NitratingAgent ReactionTime Reaction time too short? NitratingAgent->ReactionTime Extraction Inefficient extraction? Quench->Extraction Degradation Product degradation? Extraction->Degradation Oxidation Oxidative byproducts? OverNitration->Oxidation StartingMaterial Unreacted starting material? Oxidation->StartingMaterial

Caption: Troubleshooting decision tree for the nitration reaction.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction is not proceeding, or the conversion is very low. What should I do?

A1: Low or no conversion is a common issue due to the deactivated nature of the pyridine ring.[2] Consider the following:

  • Temperature: While the reaction is exothermic and requires cooling, too low a temperature can significantly slow down the reaction rate. If the reaction is not proceeding at 0-5 °C, you may need to allow it to slowly warm to room temperature or slightly above, while carefully monitoring for any uncontrolled exotherm.

  • Nitrating Agent: The strength of the nitrating agent is crucial. Ensure you are using fuming nitric acid (≥90%) or consider using a stronger nitrating system, such as a mixture of nitric acid and oleum (fuming sulfuric acid).[9] The use of 70% nitric acid may be insufficient.[10]

  • Reaction Time: The reaction may require a longer time to reach completion. Continue to monitor the reaction by TLC or HPLC until you see no further consumption of the starting material.

Q2: I'm observing a low yield of the desired product after work-up. What are the possible causes?

A2: Low yields can result from several factors during the work-up and purification stages:

  • Product Loss During Quenching: The product may have some solubility in the acidic aqueous phase. Ensure the quenching is done slowly and that the final pH is adjusted carefully before extraction.

  • Inefficient Extraction: Perform multiple extractions (at least three) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous layer.

  • Product Degradation: The product may be susceptible to hydrolysis or degradation under harsh acidic or basic conditions during work-up. Minimize the time the product is in contact with strong acids or bases.

  • Purification Losses: Product can be lost during column chromatography or recrystallization. Optimize your purification technique to minimize these losses.[8]

Q3: My crude product shows multiple spots on TLC, including what I suspect are side products. What are these impurities and how can I avoid them?

A3: The presence of multiple spots indicates the formation of side products. Common impurities include:

  • Unreacted Starting Material: This indicates an incomplete reaction (see Q1).

  • Oxidative Degradation Products: Strong nitrating conditions can lead to the oxidation of the pyridine ring or the ethyl ester group.[3] This can be minimized by maintaining a low reaction temperature and avoiding an excessive excess of the nitrating agent.

  • Isomeric Products: While the 5-position is the expected site of nitration, other isomers may form in small amounts. These can typically be separated by column chromatography.

  • Hydrolyzed Product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid during the aqueous work-up.[6] Washing with a mild base like sodium bicarbonate can help remove this impurity.

Q4: How can I effectively monitor the progress of the nitration reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) is a good starting point.[7][11] This will allow you to clearly separate the starting material, product, and any potential impurities, providing a quantitative measure of conversion. TLC can also be used for a more qualitative assessment.

Q5: What are the key safety precautions for this reaction?

A5: The nitration of Ethyl 4,6-dichloronicotinate involves highly corrosive and reactive reagents.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of reagents, especially the nitrating mixture, should be done slowly and at a controlled temperature to manage the exothermic nature of the reaction.

  • The quenching of the reaction mixture with ice water must be done with extreme caution to avoid splashing of the acidic solution.

  • Have appropriate spill kits and emergency procedures in place.

Data Summary

ParameterRecommended ConditionsReference
Precursor Synthesis
Chlorinating AgentPhosphorus oxychloride (POCl₃)[4]
Reaction TemperatureReflux[4]
Reaction Time≥ 2 hours[4]
Nitration Reaction
Nitrating AgentFuming HNO₃ / H₂SO₄[3]
Reaction Temperature0-5 °CInferred
SolventConcentrated H₂SO₄[3]
Analytical Methods
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm[7]
HPLC Mobile PhaseWater/Acetonitrile with 0.1% Formic Acid[7]
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[7]

References

  • Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate. Benchchem. [URL: https://www.benchchem.
  • A Technical Guide to the Purity Analysis of Ethyl 4,6-dichloronicotinate. Benchchem. [URL: https://www.benchchem.
  • Technical Support Center: Purification of Ethyl 4,6-dichloronicotinate Derivatives. Benchchem. [URL: https://www.benchchem.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [URL: https://www.youtube.
  • Ethyl 4,6-dichloronicotinate synthesis from ethyl 4,6-dihydroxynicotinate. Benchchem. [URL: https://www.benchchem.
  • Ethyl 4,6-dichloronicotinate synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/40296-46-6.htm]
  • Technical Support Center: Analysis of Reaction Mixtures Containing Ethyl 4,6-dichloronicotinate. Benchchem. [URL: https://www.benchchem.
  • An In-depth Technical Guide on the Solubility and Stability of Ethyl 4,6-dichloronicotinate. Benchchem. [URL: https://www.benchchem.
  • Nitropyridines: Synthesis and reactions. ResearchGate. [URL: https://www.researchgate.net/publication/225330368_Nitropyridines_Synthesis_and_reactions]
  • Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. Benchchem. [URL: https://www.benchchem.com/technical-support-center/optimizing-2-6-dichloropyridine-reactions]
  • Nitration of pyridine by dinitrogen pentaoxide in sulfur dioxide: investigation of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p2/a701980h]
  • III Analytical Methods. Ministry of the Environment, Government of Japan. [URL: https://www.env.go.jp/en/chemi/pops/manual/03-3.pdf]
  • Ethyl 4?6-dichloro-5-nitronicotinate. Biotuva Life Sciences. [URL: https://biotuva.
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  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. [URL: https://www.pearson.com/en-us/higher-education/mastering/organic-chemistry/question-answer/propose-a-mechanism-for-nitration-of-pyridine-at-the-4-position-and-show-why-this-orientation-is-not-observed-electrophilic-aromatic-substitution-eas-is-a-fundamental-reaction-in-organic-chemistry-where-an-electrophile-replaces-a-hydrogen-atom-on-an-aromatic-ring-in-the-case-of-pyridine-the-nitrogen-atom-in-the-ring-influences-the-reactivity-and-orientation-of-substitution-due-to-its-electronegativity-and-lone-pair-of-electrons-which/a19b675c-3f2d-4d7a-8b1e-2c976e5d2c2d]
  • Di-nitration troubleshooting. Reddit. [URL: https://www.reddit.
  • Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. Benchchem. [URL: https://www.benchchem.
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  • 40296-46-6|Ethyl 4,6-dichloronicotinate|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/40296-46-6.html]
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  • 40296-46-6 | Ethyl 4,6-dichloronicotinate | ChemScene. ChemScene. [URL: https://www.chemscene.
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1993/p2/p29930000889]
  • Having trouble with nitration reaction of cytosine. Reddit. [URL: https://www.reddit.

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Technical Support Center: Ethyl 4,6-dichloro-5-nitronicotinate Decomposition Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4,6-dichloro-5-nitronicotinate. It provides a comprehensive resource for understanding and troubleshooting potential decomposition pathways encountered during synthesis, handling, storage, and experimentation. The information herein is structured in a practical question-and-answer format to directly address common challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding Stability

Q1: What are the primary factors that can induce the decomposition of this compound?

A1: The stability of this compound is influenced by several factors, primarily:

  • Thermal Stress: Like many nitroaromatic compounds, it is sensitive to heat.[1][2] Elevated temperatures can provide the activation energy needed to initiate decomposition, potentially leading to the cleavage of the C-NO₂ bond or other susceptible bonds.[3][4]

  • Photochemical Decomposition: Exposure to light, particularly UV radiation, can trigger photochemical reactions. Aromatic nitro compounds are known to undergo photochemical degradation, which can involve the formation of nitrosocompounds and nitrophenols as products.[5][6]

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[7][8] This reaction would yield 4,6-dichloro-5-nitronicotinic acid and ethanol.

  • Nucleophilic Attack: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6).[9][10] The presence of strong nucleophiles can lead to the displacement of the chlorine atoms.

Q2: I've observed a yellowing of my solid this compound sample over time, even when stored in the dark. What could be the cause?

A2: The yellowing of the sample is a common indicator of decomposition, particularly for nitroaromatic compounds. While light is a common culprit, even in the dark, slow thermal decomposition at ambient temperatures can occur over extended periods. This could lead to the formation of colored byproducts. Another possibility is a reaction with atmospheric moisture, leading to slow hydrolysis of the ester group. It is recommended to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize degradation.[1]

Q3: Are there any specific safety concerns I should be aware of regarding the decomposition of this compound?

A3: Yes, the decomposition of nitroaromatic compounds can present significant safety hazards.[2]

  • Gas Evolution: Thermal decomposition can lead to the release of toxic gases, such as nitrogen oxides (NOx).[11]

  • Exothermic Reactions: Decomposition reactions, especially at elevated temperatures, can be exothermic, potentially leading to a runaway reaction.[12]

  • Pressure Buildup: If the compound is stored in a sealed container, the evolution of gaseous byproducts can lead to a dangerous buildup of pressure. It is crucial to handle this compound in a well-ventilated fume hood and to take precautions to avoid excessive heating.[13][14]

Section 2: Troubleshooting Guide - Common Experimental Issues

Issue 1: Unexpected peaks observed in HPLC/LC-MS analysis after a reaction.

Q4: I'm performing a reaction with this compound and my post-reaction analysis shows multiple unexpected peaks. How can I identify the source of these impurities?

A4: The appearance of unexpected peaks often points to the degradation of your starting material or product under the reaction conditions. Here's a systematic approach to troubleshoot this issue:

Troubleshooting Steps:

  • Analyze the Starting Material: First, run a fresh sample of your starting this compound to ensure its purity. If impurities are present from the start, this could be the source.

  • Evaluate Reaction Conditions:

    • Temperature: If your reaction is run at an elevated temperature, consider if thermal decomposition is a possibility. Try running the reaction at a lower temperature, even if it proceeds more slowly, to see if the impurity profile changes.

    • pH: If your reaction involves acidic or basic reagents or solvents, hydrolysis of the ethyl ester is a likely side reaction.[8] You would expect to see a more polar peak corresponding to the carboxylic acid.

    • Nucleophiles: If your reaction mixture contains strong nucleophiles, consider the possibility of nucleophilic aromatic substitution, where one or both chlorine atoms are displaced.[9][10] The resulting products would have different retention times.

  • Conduct a Forced Degradation Study: A systematic way to identify potential degradation products is to perform a forced degradation study on your starting material.[15] This involves subjecting the compound to various stress conditions:

    • Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl).

    • Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH).

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the compound in a suitable solvent.

    • Photolytic Stress: Expose a solution of the compound to UV light. By analyzing the resulting mixtures by HPLC or LC-MS, you can create a profile of potential degradation products and compare them to the unexpected peaks in your reaction mixture.[16]

Stress ConditionPotential Degradation ProductAnalytical Observation
Acidic/Basic Hydrolysis4,6-dichloro-5-nitronicotinic acidA more polar peak in HPLC
Nucleophilic AttackMonosubstituted or disubstituted pyridine derivativesPeaks with varying polarities depending on the nucleophile
Thermal/PhotochemicalDenitrated, dechlorinated, or rearranged productsMultiple peaks, potentially with lower molecular weights

Issue 2: Low yield in a synthetic step involving this compound.

Q5: I'm using this compound as a starting material, but my reaction yield is consistently low. Could decomposition be the cause?

A5: Low yields can certainly be attributed to the decomposition of the starting material or the product during the reaction or workup.

Troubleshooting Steps:

  • Monitor Reaction by TLC/LC-MS: Closely monitor the reaction progress. If you observe the formation of multiple spots/peaks in addition to your desired product, it indicates side reactions or decomposition are occurring.[17]

  • Optimize Reaction Conditions:

    • Temperature Control: If the reaction requires heat, use the lowest effective temperature to minimize thermal decomposition.

    • Reaction Time: Extended reaction times can lead to greater degradation. Determine the optimal reaction time by monitoring its progress.

    • Inert Atmosphere: If your reaction is sensitive to air or moisture, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation or hydrolysis.

  • Workup Procedure: The workup is a critical step where product can be lost or degraded.

    • Aqueous Extraction: Be mindful of the pH of your aqueous washes. Strong acids or bases can cause hydrolysis.

    • Temperature during Solvent Removal: When concentrating your product using a rotary evaporator, use a low bath temperature to prevent thermal degradation of the isolated product.

    • Product Stability: Assess the stability of your purified product. If it degrades upon standing, it may need to be used immediately in the next step or stored under specific conditions (e.g., cold, dark, inert atmosphere).[18]

Section 3: Predicted Decomposition Pathways and Mechanisms

Based on the chemical structure of this compound and the known reactivity of its functional groups, several decomposition pathways can be predicted.

1. Hydrolysis of the Ethyl Ester:

Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.[8][19]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction.

  • Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction that forms the carboxylate salt.

G cluster_0 Hydrolysis Pathway A This compound B 4,6-dichloro-5-nitronicotinic acid A->B H₃O⁺ or OH⁻ C Ethanol A->C H₃O⁺ or OH⁻

Caption: Predicted hydrolysis pathway of this compound.

2. Nucleophilic Aromatic Substitution (SNAr):

The chlorine atoms at positions 4 and 6 are susceptible to displacement by nucleophiles. The pyridine nitrogen activates these positions for nucleophilic attack.[9][10][20]

G cluster_1 SNAr Pathway A This compound B Monosubstituted Product A->B + Nu⁻ - Cl⁻ C Disubstituted Product B->C + Nu⁻ - Cl⁻

Caption: General pathway for Nucleophilic Aromatic Substitution.

3. Thermal and Photochemical Decomposition:

These pathways are more complex and can lead to a variety of products.[3][4]

  • Homolytic Cleavage of the C-NO₂ Bond: This is a common initial step in the thermal decomposition of nitroaromatic compounds, leading to the formation of radical species.[21]

  • Nitro-Nitrite Rearrangement: The nitro group can rearrange to a nitrite group, which can then cleave to release nitric oxide (NO).[11]

  • Photoreduction of the Nitro Group: In the presence of a hydrogen source, the nitro group can be photochemically reduced to a nitroso, hydroxylamino, or amino group.

G cluster_2 Thermal/Photochemical Decomposition A This compound B Radical Species A->B Heat (Δ) C-NO₂ Cleavage C Nitro-Nitrite Intermediate A->C Heat (Δ) or Light (hν) Rearrangement D Reduced Nitro Group Products A->D Light (hν) Reduction E Complex Degradation Products B->E C->E D->E

Caption: Potential thermal and photochemical decomposition routes.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for analysis.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours. Cool and dilute with mobile phase for analysis.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Dilute with mobile phase for analysis.

  • Analysis: Analyze all samples, including an untreated control sample, by a suitable stability-indicating HPLC or LC-MS method. Compare the chromatograms to identify the degradation products formed under each condition.[22]

Section 5: References

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Technical Support Center: Purification of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of Ethyl 4,6-dichloro-5-nitronicotinate. Recognizing that the purity of this key intermediate is paramount for successful downstream applications, this document moves beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and reproducible purification strategy.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common questions regarding the impurities encountered during the synthesis and handling of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing this compound is the nitration of Ethyl 4,6-dichloronicotinate. Based on this, the primary impurities are typically:

  • Unreacted Starting Material: Ethyl 4,6-dichloronicotinate is often the main contaminant if the nitration reaction does not go to completion.[1][2]

  • Hydrolysis Product: The ethyl ester group is susceptible to hydrolysis, especially during acidic or basic aqueous work-up conditions, forming 4,6-dichloro-5-nitronicotinic acid.[1] This impurity is significantly more polar than the desired product.

  • Regioisomers: While the 5-position is electronically favored for nitration, small amounts of other positional isomers may form depending on the precise reaction conditions. These can be particularly challenging to separate due to similar polarities.

  • Degradation Products: Neonicotinoid-type structures can be sensitive to environmental factors.[3][4] Prolonged exposure to heat or light during the reaction or work-up can lead to degradation.[5]

Data Presentation: Common Impurities and Their Characteristics

Impurity NameSourceRelative PolarityIdentification Notes
Ethyl 4,6-dichloronicotinateIncomplete NitrationLess PolarHigher Rf on TLC; absence of nitro group signal in NMR.
4,6-dichloro-5-nitronicotinic acidEster HydrolysisHighly PolarLower Rf on TLC (may streak); broad -OH peak in ¹H NMR.[1]
Isomeric ByproductsNon-selective NitrationVery SimilarMay co-elute with the product in chromatography; requires high-resolution analytical methods.

Q2: What analytical techniques are best for assessing the purity of my crude and purified product?

A2: A multi-pronged analytical approach is essential for a comprehensive purity assessment.[6]

  • Thin-Layer Chromatography (TLC): Indispensable for real-time reaction monitoring and for quickly assessing the complexity of the crude mixture. A typical mobile phase is a mixture of hexane and ethyl acetate; the nitrated product will have a lower Rf (be less mobile) than the non-nitrated starting material.[1]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the main product from both more and less polar impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying organic impurities.[1][6] The disappearance of the proton signal at the 5-position of the pyridine ring is a key indicator of successful nitration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive for detecting volatile impurities and confirming the molecular weight of the product and its byproducts.[1][6]

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols to address specific purification challenges. The logic behind each protocol is explained to empower the user to adapt the methods as needed.

Issue 1: Crude product is contaminated with significant amounts of unreacted starting material (Ethyl 4,6-dichloronicotinate).
  • Underlying Cause: This points to an incomplete nitration reaction. While optimizing the reaction is the first step, purifying the existing batch is often necessary.

  • Recommended Solution: Flash column chromatography is the most effective method for separating the more polar nitrated product from the less polar starting material.[1][2]

Experimental Protocol: Flash Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes) and pack the column.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For improved separation, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[2]

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes). The less polar Ethyl 4,6-dichloronicotinate will elute first.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute the more polar desired product, this compound.

  • Fraction Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[2]

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Dry Load Sample pack_column->load_sample elute_low Elute with Low Polarity (e.g., 10% EtOAc/Hex) load_sample->elute_low collect_sm Collect Starting Material Fractions elute_low->collect_sm elute_high Increase Polarity (e.g., 25% EtOAc/Hex) collect_sm->elute_high collect_prod Collect Product Fractions elute_high->collect_prod tlc Analyze Fractions by TLC collect_prod->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure_prod Pure Product evap->pure_prod

Caption: Workflow for purification via flash column chromatography.

Issue 2: A highly polar impurity is observed, and yield is low after aqueous work-up.
  • Underlying Cause: This strongly suggests hydrolysis of the ethyl ester to the corresponding carboxylic acid (4,6-dichloro-5-nitronicotinic acid), which can be partially lost to the aqueous phase during extraction.[1]

  • Recommended Solution: An acid-base extraction can effectively remove the acidic impurity from the organic layer containing the neutral ester product.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] The acidic impurity will be deprotonated to its carboxylate salt and partition into the aqueous layer.

  • Separation: Carefully separate the aqueous layer from the organic layer. Repeat the wash step 1-2 more times to ensure complete removal of the acid.

  • Organic Layer Work-up: Wash the organic layer with saturated brine to remove residual water, then dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified ester product.

Visualization: Acid-Base Extraction Logic

G cluster_layers Separatory Funnel crude Crude Product in Organic Solvent (Ester + Acid Impurity) wash Wash with aq. NaHCO₃ crude->wash organic_layer Organic Layer (Contains Neutral Ester) wash->organic_layer Retain aqueous_layer Aqueous Layer (Contains Deprotonated Acid Salt) wash->aqueous_layer Discard purified Purified Ester (After Drying & Evaporation) organic_layer->purified

Caption: Decision logic for removing acidic impurities via extraction.

Issue 3: I am struggling to recrystallize my product; it keeps "oiling out".
  • Underlying Cause: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated or cooled too quickly.[2]

  • Recommended Solution: The choice of solvent is critical. A good solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[2] For a compound like this compound, screening mixed solvent systems is often effective.

Data Presentation: Recommended Recrystallization Solvents to Screen

Solvent SystemTypical Purity OutcomeNotes
Isopropanol / WaterGood to ExcellentA good starting point. Dissolve in hot isopropanol and add water dropwise until turbidity appears, then reheat to clarify and cool slowly.[2]
Ethanol / WaterGoodSimilar to isopropanol/water, often effective for removing polar impurities.[2]
Hexanes / Ethyl AcetateFair to GoodUseful for removing less polar impurities. The ratio can be adjusted to optimize solubility and recovery.[2]
MethanolGoodThe parent compound, Ethyl 4,6-dichloronicotinate, is soluble in methanol.[2] This can be used with a non-polar anti-solvent like hexanes.

Troubleshooting Recrystallization:

  • Cool Slowly: Allow the hot, clear solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling promotes oiling out.[2]

  • Scratch & Seed: Induce crystallization by scratching the inside of the flask at the solvent's surface with a glass rod or by adding a single seed crystal of the pure compound.[2]

  • Adjust Concentration: If the solution is too concentrated, it may crash out as an oil. If too dilute, crystals may not form. Try adjusting the solvent volume.[2]

Section 3: Best Practices for Stability and Storage

Q: My purified, solid product turned yellow/brown over a few weeks. What causes this degradation and how can I prevent it?

**A: ** Chlorinated and nitrated aromatic compounds can be sensitive to light, moisture, and heat.[5] The observed color change suggests potential degradation.

  • Hydrolytic Stability: The ester functional group is the most likely site of degradation via hydrolysis. Atmospheric moisture can be sufficient to cause slow degradation over time.[2]

  • Thermal and Photostability: Many nitroaromatic compounds are light-sensitive.

Recommended Storage Protocol: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry environment.[2][5] For maximum stability, storing under an inert atmosphere (e.g., nitrogen or argon) in a freezer at -20°C is recommended.[8]

References

  • Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. (n.d.). Frontiers in Microbiology. [Link]

  • The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities: A Case Study of the Wuchong Stream, South China. (2023). PubMed Central (PMC). [Link]

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Troubleshooting Ethyl 4,6-dichloro-5-nitronicotinate NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analysis of Ethyl 4,6-dichloro-5-nitronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of acquiring and interpreting the NMR spectra of this highly functionalized pyridine derivative. Here, we address common challenges in a direct question-and-answer format, grounding our advice in established spectroscopic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Spectral Assignment & Interpretation

Question 1: I have my ¹H NMR spectrum. What are the expected chemical shifts and coupling patterns for this compound?

Answer: this compound possesses a highly electron-deficient pyridine ring due to the presence of two chlorine atoms and a nitro group. This electronic environment strongly influences the chemical shifts of the remaining ring proton and the ethyl ester group.

  • Pyridine Ring Proton (H-2): You should expect a singlet for the proton at the C-2 position. Its chemical shift will be significantly downfield (deshielded) due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom and the substituents on the ring. The expected range is δ 8.8 - 9.2 ppm . In a reported synthesis of the closely related Ethyl 4,6-dichloronicotinate, the H-2 proton appears at δ 8.80 ppm in DMSO-d₆[1]. The additional nitro group in your compound will likely shift this even further downfield.

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), typical of an ethyl ester.

    • Methylene (CH₂): The quartet is expected around δ 4.3 - 4.6 ppm . This is deshielded by the adjacent oxygen atom.

    • Methyl (CH₃): The triplet should appear further upfield, around δ 1.3 - 1.5 ppm .

A summary of these expected shifts is provided in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentMultiplicityExpected Chemical Shift (δ, ppm)Rationale
Pyridine H-2Singlet (s)8.8 - 9.2Strong deshielding from ring N and electron-withdrawing Cl and NO₂ groups.
Ethyl -OCH₂ CH₃Quartet (q)4.3 - 4.6Deshielded by adjacent ester oxygen.
Ethyl -OCH₂CH₃ Triplet (t)1.3 - 1.5Standard chemical shift for an ethyl ester methyl group.

Question 2: My aromatic proton signal is broader than expected. What could be the cause?

Answer: Broadening of the H-2 proton signal is a common observation for nitrogen-containing heterocycles and can be attributed to several factors. The logical flow for troubleshooting this issue is outlined in the diagram below.

G cluster_0 Troubleshooting Broad Aromatic Signal start Broad H-2 Signal Observed q1 Is the sample concentration > 10-15 mg / 0.6 mL? start->q1 sol1 Dilute the sample. High concentration can increase viscosity and cause aggregation. q1->sol1 Yes q2 Is the peak shape non-Lorentzian (e.g., asymmetric)? q1->q2 No sol2 Re-shim the spectrometer. Poor magnetic field homogeneity is a common cause of peak distortion. q2->sol2 Yes q3 Does the linewidth decrease upon gentle heating (VT-NMR)? q2->q3 No sol3 Indicates chemical exchange or intermediate rotational dynamics. This is likely not a problem. q3->sol3 Yes q4 Is the broadening still present in a different solvent? q3->q4 No sol4 Consider Quadrupolar Broadening from the adjacent ¹⁴N nucleus. q4->sol4 Yes

Caption: Troubleshooting workflow for a broad aromatic proton signal.

The most probable intrinsic cause for this broadening is quadrupolar relaxation induced by the adjacent nitrogen atom (¹⁴N). The ¹⁴N nucleus has a spin quantum number I=1 and possesses a nuclear electric quadrupole moment. This quadrupole interacts with the local electric field gradient, providing an efficient relaxation pathway.[2][3][4] This rapid relaxation can shorten the lifetime of the proton's spin state, leading to broader signals for nearby nuclei, an effect that is more pronounced for protons closer to the nitrogen.[5][6]

Section 2: Sample Preparation & Solvent Choice

Question 3: My signals are overlapping. How can I improve the resolution?

Answer: Signal overlap can obscure coupling patterns and make definitive assignment difficult. The most effective strategy to resolve overlapping signals is to change the NMR solvent.[7] This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), is particularly pronounced when switching from a relatively inert solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆).[8]

Causality Behind ASIS: Benzene molecules will form a weak "collision complex" with solute molecules. For an electron-deficient molecule like this compound, the electron-rich benzene ring will preferentially associate with the positive end of the solute's dipole. Protons located in the shielding cone of the benzene ring will experience an upfield shift (to lower ppm values).[9] This can dramatically alter the relative positions of your signals, often resolving accidental overlap.

Experimental Protocol: Solvent Test for Improved Resolution

  • Acquire Initial Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or on a rotary evaporator.

  • Acquire Second Spectrum: Re-dissolve the same sample in ~0.6 mL of C₆D₆.

  • Analyze and Compare: Compare the two spectra. Protons on the face of the pyridine ring are likely to show the most significant upfield shifts, potentially resolving them from other signals.

Question 4: I'm seeing unexpected peaks in my spectrum. What are they?

Answer: Unexpected peaks typically arise from residual solvents or impurities from the synthesis.

  • Common Solvents: Check for singlets corresponding to common laboratory solvents used during workup and purification, such as ethyl acetate, hexane, or dichloromethane. A comprehensive table of impurity chemical shifts is an invaluable resource.[10]

  • Synthesis-Related Impurities: The synthesis of similar compounds involves the chlorination of a dihydroxy precursor using reagents like phosphorus oxychloride (POCl₃).[1][11] Potential impurities could include:

    • Unreacted Starting Material: (e.g., Ethyl 4,6-dihydroxy-5-nitronicotinate). This would show broad -OH peaks and different aromatic shifts.

    • Mono-chlorinated Intermediates: These would have a second aromatic proton signal.

    • Hydrolyzed Product: (4,6-dichloro-5-nitronicotinic acid). The ethyl ester signals would be absent, and a very broad carboxylic acid proton would appear far downfield (>10 ppm).

The diagram below illustrates a logical process for identifying unknown peaks.

G cluster_1 Identifying Unknown Peaks start Unexpected Peaks in Spectrum q1 Does the peak match a common solvent shift in this deuterated solvent? start->q1 sol1 Peak is residual solvent. Dry sample under high vacuum. q1->sol1 Yes q2 Are there extra aromatic signals or broad -OH peaks? q1->q2 No end Impurity Identified sol1->end sol2 Likely unreacted starting material or mono-chlorinated intermediate. Repurify by column chromatography. q2->sol2 Yes q3 Are the ethyl ester signals absent and a broad peak is >10 ppm? q2->q3 No sol2->end sol3 Likely the hydrolyzed carboxylic acid. Ensure anhydrous conditions during workup and storage. q3->sol3 Yes sol3->end

Caption: Logical workflow for the identification of impurity signals.

Section 3: Advanced Spectral Data

Question 5: What chemical shifts should I expect in the ¹³C NMR spectrum?

Answer: The ¹³C NMR spectrum will be highly influenced by the electronegative substituents. Predicting exact shifts can be complex, but we can estimate ranges based on data for substituted pyridines.[12][13][14]

Trustworthiness of Prediction: These are estimations. The actual spectrum is the definitive validator. However, these predictions provide a strong starting point for assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C=O (Ester)160 - 165Typical range for an ester carbonyl conjugated with an aromatic ring.
C-4, C-6 (C-Cl)150 - 158Strongly deshielded by attached chlorine and ring nitrogen.
C-2148 - 154Deshielded by adjacent ring nitrogen.
C-5 (C-NO₂)135 - 145Deshielded by the nitro group.
C-3120 - 128The least deshielded ring carbon, but still downfield due to overall ring electronics.
-OCH₂ CH₃62 - 66Typical range for an ester methylene carbon.
-OCH₂CH₃ 13 - 15Typical range for an ester methyl carbon.

References

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

  • What Causes NMR Peak Broadening? Chemistry For Everyone (YouTube). [Link]

  • Why might an NMR spectrum show broad peaks? TutorChase. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. [Link]

  • Are Polymer NMR Peaks Always Broad? UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]

  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • Ethyl Nicotinate. PubChem, National Institutes of Health. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Quadrupolar nuclei. University of Ottawa. [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

  • Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? Reddit. [Link]

  • 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Link]

  • H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]

  • Long-range carbon-13-proton coupling constants. I. Cyanopyridines. Journal of the American Chemical Society. [Link]

  • Troubleshooting Acquisition Related Problems. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Symmetry and NMR linewidths of quadrupolar nuclei. Chemistry Stack Exchange. [Link]

  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. ACS Publications. [Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. Thieme Connect. [Link]

  • Quadrupolar Coupling. Chemistry LibreTexts. [Link]

  • A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. PubMed Central, National Institutes of Health. [Link]

  • Low Resolution Proton NMR Spectra. Chemistry LibreTexts. [Link]

  • low resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]

  • Low Resolution NMR Spectra. YouTube. [Link]

  • NMR Chemical Shifts. University of Puget Sound. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • H NMR chemical and coordination shifts (δ 1H and Δ 1H coord , ppm, in...). ResearchGate. [Link]

  • Long-range proton spin-spin coupling. Chemical Reviews. [Link]

  • 1H NMR Coupling Constants. Organic Chemistry Data. [Link]

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Technical Support Center: Reaction Monitoring for Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 4,6-dichloro-5-nitronicotinate. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the critical process of reaction monitoring. Understanding the progress of your chemical transformations is paramount to ensuring high yield, purity, and reproducibility. This resource synthesizes technical accuracy with field-proven insights to empower you in your experimental endeavors.

Introduction: The-Why Behind Rigorous Reaction Monitoring

This compound is a highly functionalized pyridine derivative, featuring two reactive chlorine atoms, a nitro group, and an ethyl ester.[1][2] This complex arrangement of electron-withdrawing groups makes the molecule an important building block in the synthesis of novel pharmaceutical and agrochemical agents.[3] However, these same features can lead to a variety of potential reaction pathways, including nucleophilic aromatic substitution at the chloro-positions, reduction of the nitro group, or hydrolysis of the ester. Without robust analytical oversight, side reactions, incomplete conversions, and the formation of difficult-to-remove impurities can compromise your synthesis.

This guide provides a structured approach to selecting and implementing the most effective reaction monitoring techniques, troubleshooting common issues, and interpreting your data with confidence.

Part 1: Selecting the Right Analytical Tool

The choice of an analytical technique is the first critical decision in establishing a reliable reaction monitoring protocol. The ideal method should be sensitive, selective for the starting material and product(s), and provide timely information. Below is a decision-making framework to guide your selection.

G cluster_tlc TLC Insights cluster_quant Quantitative Method Selection cluster_insitu Real-Time Monitoring start Start: Need to Monitor Reaction of This compound qual_quant Qualitative vs. Quantitative Analysis? start->qual_quant qual Qualitative (Fast Check) qual_quant->qual Qualitative quant Quantitative (Kinetics, Endpoint) qual_quant->quant Quantitative tlc Thin-Layer Chromatography (TLC) qual->tlc hplc_gc HPLC or GC quant->hplc_gc nmr_ir NMR or in-situ IR quant->nmr_ir tlc_adv Advantages: - Fast and inexpensive - Good for checking presence/absence of starting material tlc->tlc_adv thermal_stability Are reactants/products thermally stable? hplc_gc->thermal_stability insitu_need Need real-time kinetics or intermediate detection? nmr_ir->insitu_need hplc HPLC is Preferred thermal_stability->hplc No / Unsure gc GC is an Option thermal_stability->gc Yes hplc_adv Advantages: - High resolution for complex mixtures - No need for high volatility hplc->hplc_adv gc_adv Advantages: - Excellent for volatile compounds - High sensitivity gc->gc_adv insitu_yes In-situ FTIR or NMR insitu_need->insitu_yes Yes insitu_adv Advantages: - No sampling required - Captures transient species - Rich mechanistic data insitu_yes->insitu_adv

Caption: Decision workflow for selecting an analytical monitoring technique.

Part 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the workhorse for monitoring reactions of functionalized aromatics due to its high resolution and applicability to non-volatile and thermally sensitive compounds.[4][5]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for developing an HPLC method for my reaction mixture?

    • A1: A reverse-phase C18 column is an excellent starting point due to the relatively nonpolar nature of the dichlorinated pyridine core.[6]

      • Recommended Starting Parameters:

        Parameter Recommendation Rationale
        Column C18, 4.6 x 150 mm, 5 µm Standard for resolving moderately polar to nonpolar compounds.
        Mobile Phase A Water with 0.1% Formic Acid Acidification sharpens peaks of nitrogen-containing compounds by suppressing silanol interactions.[7]
        Mobile Phase B Acetonitrile or Methanol Common organic modifiers for reverse-phase chromatography.
        Gradient 70% A to 95% B over 20 min A broad gradient is effective for separating components with different polarities.
        Flow Rate 1.0 mL/min Standard analytical flow rate.
        Detection UV at 254 nm or 270 nm The pyridine ring and nitro group are chromophores that absorb in this UV range.[6]

        | Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity.[8] |

  • Q2: How should I prepare my reaction sample for HPLC analysis?

    • A2: Proper sample preparation is critical to prevent column damage and ensure accurate results.[4]

      • Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile).

      • Dilute the sample significantly with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to prevent peak distortion. Injecting a sample in a solvent much stronger than the mobile phase can cause broad or split peaks.[9]

      • Filter the sample through a 0.22 or 0.45 µm syringe filter (PTFE is a good choice for organic solvents) to remove particulate matter that could clog the column frit.[4]

Troubleshooting Guide: HPLC

  • Issue 1: My product and starting material peaks are not well-resolved.

    • Possible Cause: The mobile phase gradient is not optimal.

    • Troubleshooting Steps:

      • Decrease the gradient slope: Extend the gradient time (e.g., from 20 to 30 minutes). This gives more time for compounds with similar polarities to separate.

      • Introduce an isocratic hold: If the peaks are very close, hold the mobile phase composition constant for a few minutes at a point in the gradient just before the peaks elute.

      • Change the organic modifier: Switch from acetonitrile to methanol, or vice-versa. This alters the selectivity of the separation and can change the elution order.

  • Issue 2: I am seeing peak tailing, especially for nitrogen-containing compounds.

    • Possible Cause: Secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica-based column packing.[7]

    • Troubleshooting Steps:

      • Ensure proper mobile phase acidification: Confirm the concentration of formic or trifluoroacetic acid is sufficient (0.1% is standard). This protonates the pyridine nitrogen, reducing unwanted interactions.

      • Use a column with end-capping: Modern, high-purity columns are "end-capped" to minimize exposed silanols. If using an older column, consider replacing it.

      • Lower the mobile phase pH: Adjusting the pH to be well below the pKa of the pyridine derivative can improve peak shape.

  • Issue 3: The baseline of my chromatogram is drifting, especially during a gradient.

    • Possible Cause: Contaminated mobile phase or insufficient equilibration time.[8]

    • Troubleshooting Steps:

      • Use high-purity solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

      • Degas the mobile phase: Air bubbles can cause pressure fluctuations and baseline noise.[8]

      • Increase column equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample. A stable baseline should be achieved.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[10] For this compound, its viability depends on the thermal stability of the molecule and its reaction products.

Frequently Asked Questions (FAQs)

  • Q1: Is GC a suitable technique for my compound?

    • A1: It can be, but caution is advised. The compound has a reported boiling point of 85°C at very low pressure (0.01 mmHg), indicating it is not highly volatile.[1] High inlet temperatures required for vaporization could potentially cause degradation of the nitro group or other heat-sensitive functionalities. A feasibility study comparing GC results to a non-thermal method like HPLC is recommended.

  • Q2: What GC parameters should I start with?

    • A2: If proceeding with GC, use a moderately polar column and a temperature program that avoids excessive heat.

      • Recommended Starting Parameters:

        Parameter Recommendation Rationale
        Column DB-5ms, HP-5ms, or similar (5% phenyl-methylpolysiloxane) A robust, general-purpose column suitable for a wide range of compounds.
        Injector Temp. 250 °C (start low and increase if needed) A balance between ensuring vaporization and minimizing thermal degradation.[11]
        Carrier Gas Helium or Hydrogen Standard carrier gases for GC.
        Oven Program Start at 100°C, ramp 10°C/min to 280°C, hold 5 min A typical starting program to elute semi-volatile compounds.

        | Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | MS provides structural information for peak identification.[12][13] FID offers high sensitivity. |

Troubleshooting Guide: GC

  • Issue 1: I'm seeing broad peaks or no peaks at all.

    • Possible Cause: The compound may be adsorbing to active sites in the inlet liner or column, or it may be degrading.[14]

    • Troubleshooting Steps:

      • Use a deactivated inlet liner: Ensure the glass liner is fresh and deactivated to prevent interactions with your analyte.

      • Lower the injector temperature: Try reducing the temperature in 10-20°C increments to see if thermal degradation is the issue.

      • Check for leaks: Leaks in the system can lead to poor peak shape and reduced sensitivity.[15]

  • Issue 2: I have unexpected peaks in my chromatogram.

    • Possible Cause: These could be "ghost peaks" from sample carryover, septum bleed, or impurities in the carrier gas.[10][16]

    • Troubleshooting Steps:

      • Perform a blank run: Inject only solvent to see if the peaks persist. If they do, the contamination is in the system.

      • Replace the septum: A worn-out septum can release volatile siloxanes, which appear as peaks.[15]

      • Check gas traps: Ensure that moisture and oxygen traps on your carrier gas line are functioning correctly.

Spectroscopic Techniques (NMR, FTIR)

Spectroscopic methods provide rich structural information and are invaluable for confirming the identity of products and intermediates.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation and can be used for quantitative analysis of reaction mixtures.[19][20]

Frequently Asked Questions (FAQs)

  • Q1: How can ¹H NMR help me monitor my reaction?

    • A1: By observing the disappearance of signals from the starting material and the appearance of new signals corresponding to the product.

      • Key Signals to Monitor: Look for shifts in the aromatic protons on the pyridine ring and changes in the ethyl ester signals (-CH₂- and -CH₃). The chemical environment of these protons will change significantly as the substituents on the ring are modified.[21]

  • Q2: Can I get quantitative information from NMR?

    • A2: Yes. By integrating the peaks corresponding to the starting material and product, you can determine their relative concentrations. For accurate quantification, you must ensure the relaxation delays are sufficient (typically 5 times the longest T1 value) and compare integrals of peaks that are free from overlap.[22]

Troubleshooting Guide: NMR

  • Issue: My NMR sample shows broad peaks.

    • Possible Cause: The sample may contain paramagnetic impurities, or the concentration may be too high, leading to aggregation.

    • Troubleshooting Steps:

      • Filter the sample: Pass the NMR solution through a small plug of celite or a syringe filter to remove any particulate or paramagnetic material.

      • Dilute the sample: If the solution is too concentrated, viscosity and aggregation effects can broaden the signals.

      • Check shimming: Ensure the instrument's magnetic field homogeneity is properly optimized (shimmed) for your sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for tracking the progress of a reaction by monitoring the disappearance or appearance of specific functional groups.[18][23] It is particularly well-suited for in-situ monitoring using an attenuated total reflectance (ATR) probe.[24][25]

Frequently Asked Questions (FAQs)

  • Q1: What vibrational bands should I monitor for a reaction involving this compound?

    • A1: The key is to identify a band for a functional group that is consumed or formed during the reaction.

      • Key Vibrational Bands:

        Functional Group Typical Wavenumber (cm⁻¹) Reaction Application
        Nitro Group (N-O) ~1550-1500 and 1360-1300 cm⁻¹ Monitor the disappearance of these strong bands during a nitro group reduction.
        Ester Carbonyl (C=O) ~1750-1730 cm⁻¹ Track this band if the ester is being hydrolyzed or transformed.
        Aromatic C-Cl ~1100-800 cm⁻¹ Can be complex, but changes may be observable during substitution reactions.

        | Amine (N-H) | ~3500-3300 cm⁻¹ | Monitor the appearance of this band if the nitro group is reduced to an amine.[26] |

G cluster_steps Protocol Steps workflow FTIR Reaction Monitoring Workflow step1 Step 1: Baseline Spectrum Collect an IR spectrum of the reaction mixture before initiating the reaction (t=0). workflow->step1 step2 Step 2: Identify Key Peaks Identify a peak unique to the starting material that will be consumed (e.g., N-O stretch). step1->step2 step3 Step 3: Initiate Reaction Start the reaction (e.g., add reagent, apply heat). step2->step3 step4 Step 4: Monitor Peak Decrease Collect spectra over time and track the decrease in the intensity of the key peak. step3->step4 step5 Step 5: Confirm Endpoint The reaction is complete when the peak has disappeared or its intensity plateaus. step4->step5

Sources

Improving the stability of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-tested insights into the stability and handling of Ethyl 4,6-dichloro-5-nitronicotinate. This resource moves beyond simple protocols to explain the 'why' behind experimental choices, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound is a reactive molecule susceptible to degradation from several factors. The primary concerns are:

  • Hydrolysis: The ethyl ester group is vulnerable to hydrolysis under both acidic and basic conditions, which converts it to the corresponding and often undesired 4,6-dichloronicotinic acid.[1] This is particularly problematic during aqueous work-ups.

  • Nucleophilic Substitution: The pyridine ring is activated by the electron-withdrawing nitro group and chlorine atoms, making it susceptible to substitution by nucleophiles.[2][3][4] This is often the desired reaction but can be an unwanted side reaction with ambient moisture or other nucleophiles present in the reaction mixture.

  • Thermal Decomposition: Like many nitroaromatic compounds, this molecule can be sensitive to heat.[5][6][7] High temperatures can lead to decomposition, potentially through the cleavage of the C-NO2 bond.[5][6]

  • Photostability: While specific data for this exact compound is limited, nitroaromatic compounds can be light-sensitive. It is best practice to store it in a dark place to prevent potential photolytic degradation.[8]

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf-life and prevent degradation, the following storage conditions are recommended:

  • Temperature: Store at room temperature or refrigerated (2-8 °C).[8][9]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent hydrolysis from atmospheric moisture.[10]

  • Light: Keep in a dark place, for instance by using an amber glass vial, to protect against potential light-induced degradation.[8][9]

  • Container: Use a tightly sealed container made of a non-reactive material like glass. For bulk storage, carbon steel or stainless steel may be suitable.[11][12]

Q3: What solvents are compatible with this compound?

A3: The compound is reported to be soluble in methanol and dimethyl sulfoxide (DMSO).[8] For reactions, aprotic solvents like ethyl acetate, acetonitrile, or DMF are often used, depending on the specific reaction conditions. It is crucial to use anhydrous solvents to prevent hydrolysis.

Q4: I see a new, more polar spot on my TLC plate after my reaction work-up. What could it be?

A4: A more polar spot that appears after an aqueous work-up is very likely the hydrolysis product, 4,6-dichloro-5-nitronicotinic acid.[1] This occurs when the ethyl ester group is cleaved. To confirm, you can analyze the impurity by LC-MS to check for the expected mass of the carboxylic acid.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

You are attempting to substitute one of the chlorine atoms with an amine or alcohol nucleophile, but the yield of your desired product is low.

Possible Cause Underlying Chemistry Troubleshooting & Optimization Steps
Incomplete Reaction The pyridine ring, while activated, may still require forcing conditions for substitution to occur, especially with weak nucleophiles. Aromaticity must be temporarily disrupted, which is an energy-intensive process.[3]1. Increase Temperature: Heating the reaction mixture is a common strategy to overcome the activation energy for SNAr reactions.[3] 2. Use a Stronger Base: If your nucleophile is an alcohol or a weak amine, using a strong base (e.g., NaH, K2CO3) to deprotonate it will increase its nucleophilicity. 3. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
Competing Hydrolysis If there is any water in your reaction mixture (from solvents, reagents, or the atmosphere), it can act as a nucleophile, leading to the formation of hydroxy-pyridines or hydrolysis of the ester.1. Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere (N2 or Ar).[10] 2. Check Reagents: Ensure your amine, alcohol, and base are as dry as possible.
Poor Regioselectivity The two chlorine atoms are in different chemical environments (position 4 and 6). While substitution often favors one position, a mixture of isomers can be formed, lowering the yield of the desired product.1. Modify Reaction Temperature: Lowering the temperature may increase the selectivity for the more reactive site. 2. Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., polar aprotic like DMF vs. nonpolar like toluene).
Degradation of Starting Material Prolonged heating or exposure to strong bases can cause the starting material to decompose through various pathways.[5][6]1. Optimize Temperature and Time: Do not heat for longer or at a higher temperature than necessary. 2. Slow Addition: Add the base or nucleophile slowly to control any exothermic processes.
Issue 2: Formation of 4,6-dichloro-5-nitronicotinic acid Impurity

The final product is contaminated with the carboxylic acid hydrolysis product.

Possible Cause Underlying Chemistry Troubleshooting & Optimization Steps
Hydrolysis During Aqueous Work-up The ester is sensitive to both acid and base. During work-up, quenching with aqueous acid or base can rapidly hydrolyze the ester group.[1]1. Minimize Contact Time: Perform the aqueous extraction and washing steps as quickly as possible. 2. Use Mild Conditions: Wash with a saturated sodium bicarbonate solution (a weak base) to neutralize acid, followed by a brine wash. Avoid strong acids or bases. 3. Control Temperature: Perform the work-up at a low temperature (e.g., in an ice bath) to slow the rate of hydrolysis.
Moisture in Reaction or Solvents Water present during the reaction itself can lead to hydrolysis, especially if the reaction is heated for an extended period.1. Ensure Anhydrous Conditions: As described in Issue 1, the rigorous exclusion of water is critical. Use of molecular sieves in the reaction flask can be considered.
Purification Issues The carboxylic acid impurity can be difficult to remove by standard silica gel chromatography as it may streak on the column.1. Base Wash: Before chromatography, dissolve the crude product in a solvent like ethyl acetate and wash with a very dilute, cold base (e.g., 1% NaHCO3) to extract the acidic impurity into the aqueous layer. Be cautious as this can also promote more hydrolysis if not done quickly and at a low temperature. 2. Alternative Chromatography: Consider using a different stationary phase, such as alumina, or reverse-phase chromatography.

Section 3: Experimental Protocols & Visualizations

Protocol: Forced Degradation Study to Assess Stability

This protocol outlines a general method to test the stability of this compound under various stress conditions.[8]

Objective: To evaluate the stability of the compound under hydrolytic, oxidative, and thermal stress and identify major degradation products.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set up Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat 1 mL of the stock solution at 60 °C.

    • Control: Keep 1 mL of the stock solution at room temperature.

  • Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize if necessary, and analyze by HPLC or LC-MS to quantify the remaining parent compound and identify any new peaks corresponding to degradation products.

Diagrams

G cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways storage This compound temp 2-8 °C or RT storage->temp Temperature light Dark Place (Amber Vial) storage->light Light atmosphere Inert Atmosphere (N2/Ar) storage->atmosphere Atmosphere start This compound hydrolysis 4,6-dichloro-5-nitronicotinic acid start->hydrolysis H2O (Acid/Base) snar Substituted Product (e.g., Amino/Alkoxy-pyridine) start->snar Nucleophile (e.g., R-NH2) thermal Decomposition Products start->thermal Heat (Δ)

Caption: Key storage conditions and degradation pathways.

G cluster_workflow Troubleshooting Workflow: Low SNAr Yield start Low Yield Observed check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Increase Temperature check_conditions->check_temp If No Improvement success Yield Improved check_conditions->success Monitor by TLC/LC-MS check_base Use Stronger Base / Increase Equivalents check_temp->check_base If No Improvement check_temp->success Monitor by TLC/LC-MS check_time Extend Reaction Time check_base->check_time If No Improvement check_base->success Monitor by TLC/LC-MS check_time->success Monitor by TLC/LC-MS

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

References
  • BenchChem. (2025).
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem Technical Guides.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Ju, J., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 70(3), 646–672.
  • De Stefano, C., et al. (1995). Hydrolysis of Dimethyltin(IV)Dichloride in Different Ionic Media. Main Group Metal Chemistry, 18(10).
  • BenchChem. (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. BenchChem Technical Guides.
  • El-behery, M., & El-sayed, H. (2016). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 124(3), 1275-1283.
  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692.
  • Priya, S. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
  • European Chlorinated Solvent Association. (2016).
  • Organic Chemistry Tutor. (2019, January 19).
  • NotEvans. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • BenchChem. (2025).
  • Zhang, Q., et al. (2022). Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. Environmental Science & Technology, 56(15), 10843–10853.
  • Eurochlor. (2016). Guidance on Storage and Handling of Chlorinated Solvents.
  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific.
  • Eurochlor. (2016, May 23).
  • Biotuva Life Sciences. (n.d.). This compound.
  • Dow. (2012).
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Matrix Scientific. (n.d.). Ethyl 4-amino-6-chloro-5-nitronicotinate.
  • BenchChem. (2025).
  • CymitQuimica. (n.d.). Ethyl 4-amino-6-chloro-5-nitronicotinate.
  • Tokyo Chemical Industry. (n.d.). Ethyl 4,6-Dichloronicotinate.
  • Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube.
  • Alleston, D. L., et al. (1966). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 548-551.
  • Svendsen, T. (2022, March 23). Ch20.18 - Hydrolysis of Nitriles. YouTube.

Sources

Technical Support Center: A Guide to Handling Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4,6-dichloro-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for handling this specialized chemical intermediate.

A Note on Physical State: Publicly available data on the precise physical properties of this compound is limited. However, the closely related compound, Ethyl 4,6-dichloronicotinate, is a low-melting solid (31-35 °C) that can exist as a liquid or waxy solid at or near room temperature.[1][2] Therefore, it is prudent to anticipate that this compound may present as a viscous oil, a waxy semi-solid, or a low-melting solid. This guide is built on this premise, providing robust protocols applicable to such physical forms.

Section 1: Compound Profile & Safety Precautions

This compound is a highly functionalized pyridine derivative. The presence of two chlorine atoms and an electron-withdrawing nitro group makes the pyridine ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of complex pharmaceutical and agrochemical compounds.[3]

PropertyValueSource(s)
CAS Number 154012-15-4[4]
Molecular Formula C₈H₆Cl₂N₂O₄[4]
Molecular Weight 265.05 g/mol [4]
Purity Typically ≥95-97%[4]
Appearance (Inferred) Viscous yellow oil or low-melting solid[1][2]
Storage Conditions 2-8°C, protected from light and moisture[4]

Core Safety Directives:

  • Irritant: Causes skin and serious eye irritation.[5][6]

  • Respiratory Hazard: May cause respiratory irritation.[5]

  • Handling: Always handle within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5][6]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.[5]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

Section 2: FAQs - Handling & Storage of Viscous Oils

This section addresses the primary challenges associated with the physical nature of this compound.

Q1: My vial of this compound has arrived as a waxy solid or very thick oil. How can I accurately transfer it for my experiment?

A: This is a common challenge with low-melting solids and highly viscous liquids. The primary, and safest, method is controlled warming to reduce viscosity.

  • Causality: Gently heating the compound just above its melting point will decrease its viscosity, allowing it to flow more easily without promoting thermal decomposition.

  • Recommended Procedure:

    • Place the sealed vial in a warm water bath or on a heat block set to a low temperature (e.g., 35-45°C). Do not use a heat gun, as they can cause localized overheating and decomposition.

    • Once the compound is fully molten and its viscosity is visibly reduced, you can proceed with transfer using a pre-warmed pipette or syringe.

    • For quantitative transfer of the entire vial's contents, you can dissolve the material in a suitable, anhydrous solvent directly in the vial and transfer the resulting solution.

Q2: I'm struggling with accuracy when pipetting the viscous liquid. What is the best technique?

A: Standard forward pipetting is notoriously inaccurate for viscous liquids due to their slow flow rate and tendency to stick to the pipette tip.[7] The industry-standard solution is reverse pipetting .

  • Causality: Reverse pipetting compensates for the liquid's viscosity by aspirating an excess of material and then dispensing only the set volume. The remaining liquid in the tip, which is the primary source of inaccuracy in forward pipetting, is discarded.[7]

  • Technique Comparison:

    • Forward Pipetting (Not Recommended): Press to first stop, aspirate sample, press to second stop to dispense. This often leaves a film of viscous liquid inside the tip.

    • Reverse Pipetting (Recommended): Press to the second stop, aspirate the sample slowly, then press to the first stop to dispense the correct volume. The excess liquid remains in the tip for disposal.

For ultimate accuracy, especially for preparing analytical standards or in high-stakes reactions, a positive displacement pipette is the superior tool. These pipettes use a piston that is in direct contact with the liquid, physically pushing it out of the capillary and ensuring a complete, accurate transfer regardless of viscosity.

Q3: The compound is dissolving very slowly in my reaction solvent. What can I do?

A: Increasing the dissolution rate involves manipulating temperature, surface area, and agitation.

  • Gentle Warming: As with transfer, gently warming the solvent and compound mixture (if the reaction chemistry allows) will significantly increase the rate of dissolution.

  • Increased Agitation: Ensure vigorous stirring with a magnetic stir bar to maximize the interaction between the solvent and the solute.

  • Solvent Choice: While this compound's solubility profile is not widely published, related compounds are soluble in polar aprotic solvents like ethyl acetate, and alcohols like methanol.[8] If dissolution in your primary reaction solvent is poor, consider dissolving the compound in a small amount of a compatible, high-solubility co-solvent first, then adding this solution to the main reaction vessel.

Q4: What are the optimal storage conditions to prevent degradation?

A: this compound should be stored at refrigerated temperatures (2-8°C) in a tightly sealed container to protect it from atmospheric moisture.[4] The presence of ester and nitro groups, along with reactive chlorine atoms, makes it susceptible to hydrolysis and other degradation pathways over time, especially if exposed to moisture or light. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term stability.

Section 3: Troubleshooting Experimental Setups

Q1: My reaction is proceeding slower than expected or is incomplete. Could the physical form of the starting material be the cause?

A: Yes, absolutely. If the viscous reagent is not fully dissolved and homogeneously mixed into the reaction medium, the reaction becomes diffusion-controlled rather than kinetically controlled. This means the reaction rate is limited by how quickly the dissolved molecules can find each other.

  • Solution: Ensure complete dissolution before initiating the reaction (e.g., by adding a catalyst or heating). Visually confirm that there are no undissolved globules or separate layers of the reagent at the bottom of the flask. If necessary, use the co-solvent technique described in Section 2, Q3.

Q2: I am observing charring or the formation of dark-colored impurities when heating my reaction.

A: This indicates thermal decomposition. Nitrated aromatic compounds can be thermally sensitive.

  • Troubleshooting Steps:

    • Reduce Temperature: Determine if the reaction can proceed efficiently at a lower temperature, even if it takes longer.

    • Ensure Homogeneity: Localized "hot spots" can occur if stirring is inefficient and the viscous material is heated directly. Ensure the mixture is well-stirred before applying heat.

    • Controlled Addition: Instead of adding the entire amount of this compound at the beginning, consider dissolving it in a reaction-compatible solvent and adding it slowly via a syringe pump to the heated reaction mixture. This maintains a low instantaneous concentration and minimizes decomposition.

Section 4: Key Experimental Protocols

Protocol 1: Safe Liquefaction and Transfer of Viscous/Low-Melting Reagents
  • Preparation: Set a heat block or water bath to a temperature approximately 10-15°C above the compound's melting point (a setting of 40°C is a safe starting point). Place the sealed vial of this compound in the heating apparatus.

  • Liquefaction: Allow the compound to melt completely. This may take 5-15 minutes.

  • Pipette Preparation: If using a standard air-displacement pipette, select a wide-bore tip. Aspirate and expel air from the pipette several times to warm the air inside.

  • Transfer (Reverse Pipetting):

    • Depress the plunger to the second stop (the blowout position).

    • Submerge the tip just below the surface of the molten liquid.

    • Slowly and smoothly release the plunger to its resting position to aspirate the liquid.

    • Withdraw the tip, touching it against the inner wall of the vial to remove excess liquid from the outside.

    • To dispense, place the tip against the inner wall of the receiving vessel and depress the plunger smoothly to the first stop.

    • Pause, then remove the tip from the vessel. The remaining liquid in the tip should be discarded.

  • Cleaning: Immediately clean any reusable equipment (like syringes) with an appropriate solvent to prevent the material from solidifying.

Protocol 2: General Protocol for Establishing a Homogeneous Reaction
  • Vessel Setup: In a dry reaction flask equipped with a magnetic stir bar, add your reaction solvent and any other non-limiting liquid reagents.

  • Reagent Transfer: Following Protocol 1, transfer the required amount of molten this compound into the reaction flask.

  • Dissolution: Begin vigorous stirring. If the compound does not dissolve readily at ambient temperature, gently warm the mixture until a clear, homogeneous solution is obtained. Visually inspect for any undissolved material.

  • Reaction Initiation: Once the solution is fully homogeneous, bring it to the target reaction temperature. Only then should you add any final reagents, such as catalysts or initiators, to begin the reaction.

  • Monitoring: Monitor the reaction's progress using appropriate analytical techniques like TLC or LC-MS.

Section 5: Visual Guides & Workflows

Workflow for Handling Viscous Reagents

Caption: Recommended workflow for the preparation and use of viscous this compound.

Troubleshooting Inaccurate Liquid Transfer

G start Inaccurate Transfer of Viscous Reagent? check_temp Is the reagent sufficiently warm and fluid? start->check_temp check_tech Are you using the correct technique? check_temp->check_tech Yes sol_warm Solution: Warm vial in water bath until fluid. check_temp->sol_warm No check_tool Is your pipette suitable for this task? check_tech->check_tool Yes sol_rev_pipette Solution: Use Reverse Pipetting Technique. check_tech->sol_rev_pipette No sol_pos_disp Solution: Use a Positive Displacement Pipette. check_tool->sol_pos_disp Yes, but still inaccurate sol_dissolve Alternative: Dissolve in a known volume of solvent and transfer solution. check_tool->sol_dissolve No, and no other pipette available

Caption: Decision tree for troubleshooting issues with inaccurate transfer of viscous liquids.

Section 6: References

  • ResearchGate. Nitration of 4‐amino‐2,6‐dichloropyridine 7. ResearchGate.net. [Online] Available at: [Link]

  • Cenmed Enterprises. Ethyl 4,6-dichloro-5-fluoronicotinate. Cenmed.com. [Online] Available at: [Link]

Sources

Technical Support Center: Temperature Control in Reactions of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 4,6-dichloro-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) concerning the critical role of temperature in reactions involving this versatile synthetic intermediate.

Introduction

This compound is a highly functionalized pyridine derivative, valued for its utility in constructing complex molecular architectures in the pharmaceutical and agrochemical industries. The presence of two reactive chlorine atoms, a nitro group, and an ethyl ester moiety offers multiple avenues for synthetic modification. However, the energetic nature of the nitroaromatic system and the nuanced reactivity of the halopyridine core demand precise control over reaction parameters, with temperature being the most critical variable.

This document provides a structured approach to understanding and managing temperature-related challenges in three key transformations: the synthesis (nitration) of the molecule, subsequent nucleophilic aromatic substitution (SNAr) reactions, and the reduction of the nitro group.

Part 1: Frequently Asked Questions (FAQs) about Thermal Control

This section addresses fundamental questions regarding the thermal stability and reactivity of this compound.

Q1: Why is temperature control so critical when working with this molecule?

A: Temperature control is paramount for three primary reasons:

  • Safety: Nitroaromatic compounds are energetic and can undergo exothermic, runaway decomposition at elevated temperatures, potentially leading to a rapid increase in pressure and an explosion.[1] Contaminants can lower the decomposition temperature, increasing the hazard.

  • Selectivity: In nucleophilic aromatic substitution (SNAr), temperature dictates the regioselectivity and the extent of reaction. Insufficient temperature may lead to a sluggish or incomplete reaction, while excessive heat can cause undesired side reactions, such as di-substitution.

  • Product Integrity: The molecule itself and its derivatives can be heat-sensitive. High temperatures can lead to decomposition, hydrolysis of the ester group, or the formation of impurities that are difficult to remove.

Q2: What are the general thermal stability characteristics of this compound?

A: While specific differential scanning calorimetry (DSC) data for this compound is not widely published, related nitropyridine and nitroaromatic compounds are known to be thermally sensitive. Decomposition of nitropyridines can be initiated at elevated temperatures, leading to the release of gaseous products like nitrogen oxides.[1] It is recommended to handle this compound with care, avoid excessive heating, and store it in a cool, dark, and dry place.

Q3: How does the nitro group influence the reactivity of the two chlorine atoms?

A: The electron-withdrawing nature of the nitro group, in conjunction with the pyridine nitrogen, significantly activates the ring towards nucleophilic attack. This makes the chlorine atoms susceptible to displacement via an SNAr mechanism. Typically, the chlorine at the 4-position (para to the nitrogen) is more activated and thus more readily substituted than the chlorine at the 6-position (ortho to the nitrogen).[2][3] Precise temperature control is essential to exploit this difference in reactivity for selective mono-substitution.

Part 2: Troubleshooting Guide for Key Synthetic Transformations

This section provides detailed troubleshooting in a question-and-answer format for specific issues encountered during the synthesis and subsequent reactions of this compound.

Scenario 1: Synthesis via Nitration of Ethyl 4,6-dichloronicotinate

The introduction of the nitro group at the 5-position is a critical step that is highly sensitive to temperature.

Issue: Low yield of the desired 5-nitro product and formation of multiple byproducts.

  • Possible Cause 1: Incorrect Reaction Temperature.

    • Explanation: Nitration of aromatic rings is a highly exothermic process.[4] If the temperature is too high, the reaction rate can become uncontrollable, leading to the formation of undesired isomers, over-nitration, or oxidative decomposition of the starting material. For deactivated rings like dichloropyridines, forcing conditions are necessary, but this requires a very narrow temperature window.

    • Solution:

      • Maintain Low Initial Temperature: Begin the reaction at a low temperature, typically between 0°C and 5°C, by using an ice-salt or dry ice/acetone bath.[4]

      • Controlled Reagent Addition: Add the nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) dropwise to the solution of ethyl 4,6-dichloronicotinate. This prevents a sudden exotherm.

      • Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture to monitor the internal temperature. Do not rely on the bath temperature.

      • Gradual Warming: After the addition is complete, the reaction may require gentle warming to proceed to completion. Cautiously raise the temperature in small increments (e.g., to room temperature or slightly above) while continuously monitoring the reaction by TLC or LC-MS.

  • Possible Cause 2: Unwanted Side Reactions.

    • Explanation: At elevated temperatures, nitric acid can decompose, leading to the formation of nitrogen dioxide (NO₂) and other reactive species that can lead to byproducts.[4] Furthermore, the ester group can be susceptible to hydrolysis under harsh acidic conditions, especially if the temperature is not controlled.

    • Solution:

      • Use Fresh Reagents: Ensure the nitric and sulfuric acids are of high purity and concentration.

      • Strict Temperature Adherence: Adhere strictly to the optimized temperature profile. Avoid any temperature spikes.

      • Quenching: Quench the reaction by carefully pouring it onto crushed ice to rapidly decrease the temperature and dilute the acid, minimizing post-reaction degradation.

ParameterRecommended ConditionRationale
Initial Temperature 0°C to 5°CMinimizes initial exotherm and side reactions.
Reagent Addition Slow, dropwisePrevents localized heating and temperature spikes.
Reaction Temperature Gradual increase after additionAllows for controlled reaction progression.
Monitoring TLC/LC-MSTo determine the optimal reaction time and prevent byproduct formation.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

This is the most common reaction performed on this compound, typically involving the substitution of the C4-chloro substituent.

Issue: Formation of a di-substituted byproduct in addition to the desired mono-substituted product.

  • Possible Cause: Excessive Reaction Temperature or Prolonged Reaction Time.

    • Explanation: While the C4-chloro is more reactive, the C6-chloro can also be substituted, especially at higher temperatures or with longer reaction times. This leads to the formation of a di-substituted byproduct, reducing the yield of the desired product and complicating purification.

    • Solution:

      • Optimize Temperature: Start with a moderate temperature and adjust as needed. For many amine nucleophiles, temperatures between room temperature and 50°C are sufficient.[2]

      • Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.

      • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophile. A large excess can drive the formation of the di-substituted product.

Issue: The reaction is slow or does not proceed to completion.

  • Possible Cause 1: Insufficient Temperature.

    • Explanation: The activation energy for the SNAr reaction may not be met at the current temperature, especially with less reactive nucleophiles.

    • Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress at each stage. Be cautious not to overshoot the optimal temperature, which could lead to byproduct formation.

  • Possible Cause 2: Inappropriate Solvent.

    • Explanation: SNAr reactions are favored in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) that can solvate the cationic species but do not strongly solvate the nucleophile, thus preserving its reactivity.

    • Solution: Ensure you are using a suitable polar aprotic solvent. If solubility is an issue, consider a solvent mixture or a different polar aprotic solvent.

Nucleophile TypeTypical Temperature RangeNotes
Primary/Secondary Amines 25°C - 70°CHighly nucleophilic amines may react at lower temperatures.[2]
Alkoxides 0°C - 50°CGenerally very reactive; lower temperatures are preferred to maintain selectivity.
Thiols 25°C - 80°COften requires a base to deprotonate the thiol; temperature depends on the thiol's acidity and nucleophilicity.
Scenario 3: Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a key transformation, but it must be done without affecting the chloro substituents or the ester group (hydrogenolysis or reduction).

Issue: Reduction of the chloro substituents (dehalogenation) alongside the nitro group.

  • Possible Cause: Inappropriate Catalyst or High Temperature/Pressure during Catalytic Hydrogenation.

    • Explanation: Catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) is highly effective for nitro reduction but can also readily cleave C-Cl bonds (hydrogenolysis), especially at elevated temperatures and hydrogen pressures.[5]

    • Solution:

      • Choose a Chemoselective Reagent: Opt for metal-based reductions under acidic or neutral conditions, which are known to be more chemoselective. Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are excellent choices for reducing the nitro group while preserving aryl halides.[6]

      • Use a Modified Catalyst: If catalytic hydrogenation is necessary, consider using a modified or poisoned catalyst, such as sulfided platinum on carbon (Pt/C), which can suppress dehalogenation.

      • Control Conditions: If using standard catalysts like Pd/C, perform the reaction at room temperature and atmospheric pressure to minimize the risk of dehalogenation.

Issue: Reduction of the ethyl ester group.

  • Possible Cause: Use of a Non-selective Reducing Agent.

    • Explanation: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce both the nitro group and the ester.

    • Solution: Avoid strong, non-selective reducing agents. The recommended methods for selective nitro group reduction (e.g., Fe/AcOH, SnCl₂) will not affect the ester group. A system of sodium borohydride (NaBH₄) with an additive like iron(II) chloride (FeCl₂) has also been shown to be highly selective for nitro groups in the presence of esters.[7][8]

Part 3: Experimental Workflow and Visualization

Workflow for Temperature-Controlled Nucleophilic Amination

This diagram illustrates the critical checkpoints for temperature control during a typical SNAr amination reaction.

Caption: Critical temperature control points in SNAr.
Decision Tree for Troubleshooting Nitro Group Reduction

This diagram provides a logical pathway for selecting a reduction method and troubleshooting common issues.

decision decision outcome Selective reduction achieved problem problem start Goal: Reduce -NO2 to -NH2 q1 Are chloro-substituents and ester group present? start->q1 use_chemo Use chemoselective method: Fe/AcOH or SnCl2 q1->use_chemo Yes use_h2 Catalytic Hydrogenation (e.g., H2, Pd/C) is an option q1->use_h2 No (simpler substrate) q2 q2 use_chemo->q2 Reaction incomplete? heat Gently heat (e.g., 50-70°C) and monitor reaction q2->heat Yes problem_reagent Check reagent quality (e.g., old SnCl2) q2->problem_reagent No heat->outcome Success q3 q3 use_h2->q3 Dehalogenation observed? q3->outcome No lower_temp Lower temperature to RT and H2 pressure to 1 atm q3->lower_temp Yes problem_catalyst Switch to chemoselective method (Fe/AcOH) lower_temp->problem_catalyst Still occurs?

Caption: Troubleshooting chemoselective nitro group reduction.

References

  • BenchChem. (2025).
  • Li, G., et al. (2024). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances.
  • BenchChem. (2025).
  • Zhou, Y., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(3), e151-e156.
  • BenchChem. (2025).
  • Makosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 23-28.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme. Retrieved from [Link]

  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Ostrowski, S., & Wolinski, J. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1353.
  • Zeynizadeh, B., & Rahimi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • BenchChem. (2025). The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists. BenchChem.
  • BenchChem. (2025).
  • Wikipedia. (2023). Thermal decomposition. Wikipedia. Retrieved from [Link]

  • Al-Yasari, A., et al. (2021). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. The Journal of Physical Chemistry C, 125(34), 18698–18710.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]

  • Lizardo-Huerta, J. C., et al. (2019). Thermal Decomposition of Chloropicrin. Proceedings of the European Combustion Meeting.
  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 23-28.
  • Altarawneh, M., & Dlugogorski, B. Z. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(9), 1858-1869.
  • Bakulev, V. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694.
  • Chang, F. W., et al. (2012). Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods.
  • Cundari, T. R., et al. (2021). Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes. Inorganic Chemistry Frontiers, 8(17), 4066-4078.
  • Rybak, W., & Bojarski, J. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 7.
  • Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

  • Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422.
  • Zhang, Y., et al. (2014). Modification mechanism of Sn4+ for hydrogenation of p-chloronitrobenzene over PVP-Pd/γ-Al2O3.

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Technical Support Center: Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4,6-dichloro-5-nitronicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions, with a specific focus on catalyst poisoning and deactivation, to ensure the successful and efficient synthesis of this critical intermediate.

Introduction

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and reagent purity. While various synthetic routes are possible, a common pathway involves the esterification of a nicotinic acid derivative, followed by chlorination and nitration. Catalyst performance is paramount for achieving high yields and purity. This guide provides in-depth troubleshooting advice to help you navigate the complexities of this synthesis, particularly concerning catalyst-related issues.

Troubleshooting Guide: Catalyst Poisoning and Reaction Failures

This section addresses specific problems you may encounter during the synthesis, with a focus on identifying and remedying issues related to catalyst poisoning.

Issue 1: Stalled or Incomplete Esterification

Question: My esterification of 4,6-dichloronicotinic acid with ethanol using a solid acid catalyst is showing low conversion, even with extended reaction times. What could be the cause?

Answer: A stalled esterification reaction is often indicative of catalyst poisoning or inhibition. The most common culprits are impurities in your starting materials or solvents.

Probable Causes & Solutions:

  • Water Content: Solid acid catalysts are highly susceptible to poisoning by water. Water can block the active sites of the catalyst, preventing the reactants from accessing them.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use anhydrous ethanol and ensure your 4,6-dichloronicotinic acid is thoroughly dried.

      • Solvent Purity: If using a co-solvent, ensure it is of high purity and anhydrous.

      • Catalyst Activation: Consider reactivating your solid acid catalyst by heating it under vacuum to remove any adsorbed water before use.

  • Basic Impurities: The presence of basic impurities, such as residual amines or other nitrogenous compounds from previous synthetic steps, can neutralize the acidic sites on your catalyst, rendering it inactive.

    • Troubleshooting Steps:

      • Starting Material Purity Check: Analyze your 4,6-dichloronicotinic acid for basic impurities using techniques like titration or NMR spectroscopy.

      • Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography.

Issue 2: Low Yield and/or Selectivity in Catalytic Chlorination

Question: I am attempting a catalytic chlorination of the pyridine ring and observing low yields of the desired 4,6-dichloro product, with significant amounts of starting material and mono-chlorinated byproducts. What could be the issue?

Answer: Catalytic chlorination of pyridines can be challenging due to the inherent reactivity of the pyridine nitrogen. Catalyst deactivation is a common problem.

Probable Causes & Solutions:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the active sites of many transition metal catalysts (e.g., Palladium, Platinum), leading to catalyst inhibition or poisoning.[1][2]

    • Troubleshooting Steps:

      • Catalyst Selection: For chlorination of pyridines, consider catalysts that are less susceptible to nitrogen coordination. While not a direct catalytic chlorination, the use of reagents like phosphorus oxychloride (POCl₃) is a common and effective method for this transformation, avoiding the issue of catalyst poisoning.[3][4]

      • Protecting Groups: In some cases, the pyridine nitrogen can be temporarily protected to prevent coordination with the catalyst. However, this adds extra steps to the synthesis.

  • Coking and Fouling: At elevated temperatures, reactants and products can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that block active sites.[5]

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of coke formation.

      • Catalyst Regeneration: If coking is suspected, the catalyst may be regenerated by controlled oxidation to burn off the carbon deposits.

Issue 3: Failed or Low-Yield Nitration of Ethyl 4,6-dichloronicotinate

Question: My nitration of Ethyl 4,6-dichloronicotinate is resulting in a low yield of the desired 5-nitro product. What are the likely causes and how can I improve the outcome?

Answer: The nitration of a dichlorinated pyridine ring can be challenging due to the electron-withdrawing nature of the chloro substituents and the pyridine nitrogen. Catalyst poisoning and inadequate reaction conditions are common hurdles.

Probable Causes & Solutions:

  • Catalyst Deactivation by Substrate: The pyridine nitrogen in your starting material, Ethyl 4,6-dichloronicotinate, can act as a poison for certain nitration catalysts by coordinating to the active sites.

    • Troubleshooting Steps:

      • Choice of Nitrating Agent: A common and effective method for nitrating pyridines is the use of a mixture of concentrated nitric acid and sulfuric acid.[6] In this case, the sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.

      • Reaction Conditions: Ensure a sufficient excess of sulfuric acid is used to both protonate the pyridine nitrogen (reducing its poisoning effect) and catalyze the formation of the nitronium ion.

  • Insufficiently Activating Conditions: The electron-deficient nature of the dichlorinated pyridine ring requires harsh conditions for electrophilic aromatic substitution.

    • Troubleshooting Steps:

      • Temperature Control: Nitration of deactivated rings often requires elevated temperatures. Carefully optimize the reaction temperature to drive the reaction to completion without causing degradation of the starting material or product.

      • Reaction Time: Monitor the reaction progress by TLC or GC/MS to ensure it has gone to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of catalyst poisons in this synthesis?

A1: The most common sources of catalyst poisons include:

  • Water: From solvents, reagents, or atmospheric moisture.

  • Basic Impurities: Residual amines or other nitrogen-containing compounds.

  • Sulfur Compounds: If sulfur-containing reagents were used in previous steps.

  • The Substrate Itself: The pyridine nitrogen can act as a poison for some catalysts.[1][7]

Q2: How can I tell if my catalyst has been poisoned?

A2: Signs of catalyst poisoning include:

  • A significant decrease in reaction rate or a complete halt of the reaction.

  • A change in product selectivity.

  • A visible change in the catalyst's appearance (e.g., color change, clumping).

Q3: Can I regenerate a poisoned catalyst?

A3: In some cases, yes. The regeneration method depends on the nature of the poison and the catalyst:

  • Water or Volatile Impurities: Heating the catalyst under vacuum can often remove these.

  • Coking: Controlled oxidation can burn off carbon deposits.

  • Strongly Adsorbed Poisons: Chemical treatment may be necessary, but this can be complex and may not fully restore catalyst activity. It is often more practical to use a fresh batch of catalyst.

Q4: Are there alternative, non-catalytic methods for the chlorination step?

A4: Yes, the use of stoichiometric chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a very common and effective way to chlorinate hydroxylated pyridine derivatives to their chloro-substituted counterparts.[3][4] This approach avoids the challenges of catalyst poisoning inherent in catalytic chlorination of pyridines.

Experimental Protocols

Protocol 1: Esterification of 4,6-Dichloronicotinic Acid using a Solid Acid Catalyst
  • Catalyst Preparation: Dry the solid acid catalyst (e.g., Amberlyst-15) in a vacuum oven at 110 °C for 12 hours.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 4,6-dichloronicotinic acid (1 equivalent), anhydrous ethanol (10 equivalents), and the dried solid acid catalyst (10% w/w of the nicotinic acid derivative).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the catalyst, and remove the excess ethanol under reduced pressure. The crude product can then be purified.

Protocol 2: Nitration of Ethyl 4,6-dichloronicotinate
  • Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to Ethyl 4,6-dichloronicotinate with stirring.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-70 °C) to drive the reaction to completion. Monitor the progress by TLC or GC/MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Pathway and Potential Issues

Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Potential Pitfall cluster_3 Potential Pitfall A 4,6-Dichloronicotinic Acid B Ethyl 4,6-dichloronicotinate A->B Ethanol, Acid Catalyst P1 Catalyst Poisoning (Water, Basic Impurities) A->P1 C This compound B->C HNO3, H2SO4 P2 Catalyst Poisoning (Pyridine Nitrogen) B->P2

Caption: A simplified workflow for the synthesis of this compound, highlighting potential points of catalyst poisoning.

Catalyst Deactivation Mechanism

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst ActiveSite Active Site PoisonedSite Blocked Site Product Product ActiveSite->Product Catalyzes NoReaction No Reaction PoisonedSite->NoReaction Reactant Reactant Reactant->ActiveSite Binds Reactant->PoisonedSite Cannot Bind Poison Poison (e.g., Water, Pyridine) Poison->ActiveSite Strongly Binds

Caption: A diagram illustrating how a poison molecule blocks the active site of a catalyst, preventing the reactant from binding and reacting.

Quantitative Data Summary

Catalyst TypeCommon PoisonsEffect on Reaction
Solid Acid (e.g., Amberlyst-15) Water, Basic ImpuritiesDrastic decrease in esterification rate.
Transition Metals (e.g., Pd, Pt) Pyridine derivatives, Sulfur compoundsSevere inhibition or complete cessation of catalytic activity.[1][2]
Sulfuric Acid (in Nitration) Water (in high concentration)Reduces the concentration of the active nitronium ion.

References

  • Study on catalyst deactivation kinetics of pyridine chlorination. (n.d.).
  • Ethyl 2-butyl-6-chloronicotin
  • Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7. (2023, August 15). Smolecule.
  • A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotin
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Str
  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. (n.d.). Journal of the Chemical Society (Resumed).
  • Dechlorination of pyridines in acidic, zinc-containing mediums. (n.d.).
  • Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotin
  • Nicotine as a Catalyst for Chlorination Promoted by Hypochlorous Acid: Experimental and Theoretical Studies. (n.d.). SciELO.
  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. (2022, April 3). MDPI.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.).
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Scheme 1. Mechanistic proposal for the catalytic effect of nicotine (NIC) on the chlorination of pyranine (PYR). (n.d.).
  • Dechlorination of pyridines in acidic, zinc-containing mediums. (n.d.).
  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. (2025, November 14).
  • Ethyl 4?
  • Ethyl 4,6-dichloronicotinate synthesis from ethyl 4,6-dihydroxynicotin
  • Processes for dechlorinating pyridines. (n.d.).
  • Ethyl 4,6-dichloronicotin
  • 40296-46-6 | Ethyl 4,6-dichloronicotin
  • CAS No : 40296-46-6| Chemical Name : Ethyl 4,6-Dichloronicotinate. (n.d.).
  • Ethyl 4,6-dichloronicotinate, 97% | 40296-46-6. (n.d.). J&K Scientific LLC.

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Validation & Comparative

A Comparative Guide for Synthetic Chemists: Ethyl 4,6-dichloro-5-nitronicotinate vs. Standard Dichloronicotinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of a foundational scaffold is a critical decision that profoundly influences the efficiency, robustness, and ultimate success of a synthetic campaign. Dichloronicotinate esters have long been valued as versatile building blocks for constructing complex, substituted pyridine rings, which are privileged structures in a multitude of biologically active molecules.[1] This guide provides an in-depth, objective comparison between the standard workhorse, Ethyl 4,6-dichloronicotinate, and its highly activated analogue, Ethyl 4,6-dichloro-5-nitronicotinate.

We will dissect how the strategic placement of a nitro group at the C5 position fundamentally transforms the electronic character and chemical reactivity of the pyridine core. Through comparative analysis, supported by experimental data and detailed protocols, this guide will illuminate the distinct advantages and specific use cases for each of these key intermediates, enabling researchers to make more informed decisions in their synthetic designs.

Section 1: The Electronic Landscape and Physicochemical Properties

The reactivity of dichloronicotinates in nucleophilic aromatic substitution (SNAr) is governed by the electrophilicity of the carbon atoms bearing the chlorine leaving groups. This electrophilicity is, in turn, dictated by the cumulative electron-withdrawing effects of the substituents on the pyridine ring.

Ethyl 4,6-dichloronicotinate: In this standard building block, the pyridine ring is rendered electron-deficient by the inductive effects of two chlorine atoms and the ester group at the C3 position.[2] This activation is sufficient for reactions with a range of nucleophiles, though often requiring elevated temperatures.

This compound: The introduction of a nitro group at the C5 position dramatically alters the electronic landscape. The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence through both strong inductive and resonance effects. This intense electron withdrawal significantly enhances the electrophilicity of the ring, particularly at the C4 and C6 positions, making it exceptionally susceptible to nucleophilic attack. The stabilization of the negatively charged Meisenheimer intermediate, a key step in the SNAr mechanism, is markedly improved, leading to substantially accelerated reaction rates.[3]

Table 1: Physicochemical Properties of Ethyl 4,6-dichloronicotinate and this compound

PropertyEthyl 4,6-dichloronicotinateThis compoundSource(s)
CAS Number 40296-46-6154012-15-4[4][5]
Molecular Formula C₈H₇Cl₂NO₂C₈H₆Cl₂N₂O₄[4][5]
Molecular Weight 220.05 g/mol 265.05 g/mol [4][5]
Appearance White to light brown solid or liquidYellowish Solid[4][6]
Melting Point 31-35 °CNot widely reported[4]
Boiling Point 85 °C at 0.01 mmHgNot widely reported[4]

Section 2: Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The primary advantage of this compound lies in its profoundly enhanced reactivity, which allows for substitutions to occur under much milder conditions than its non-nitrated counterpart.

The SNAr Mechanism and the Nitro-Advantage

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic "Meisenheimer" complex.[3] The stability of this intermediate is the key to the reaction's facility. The C5-nitro group provides powerful resonance stabilization for the negative charge developed in the ring during the nucleophilic attack, particularly for attack at the C4 position (para to the nitro group).

SNAr_Mechanism cluster_0 SₙAr Pathway cluster_1 NO₂ Group Stabilization Start Dichloronicotinate + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by NO₂ Group) Start->Intermediate Attack at C4/C6 Product Monosubstituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group (Cl⁻) Resonance Resonance delocalization of negative charge onto the nitro group Intermediate->Resonance Stabilizing Effect

Caption: SNAr mechanism highlighting the stabilization of the Meisenheimer intermediate by the C5-nitro group.

Comparative Reactivity: A Data-Driven Perspective

While direct side-by-side kinetic studies are sparse in the literature, the principles of physical organic chemistry predict a dramatic rate enhancement for the nitro-substituted compound. A representative experiment reacting both substrates with a common nucleophile like benzylamine under identical conditions would highlight this difference.

Table 2: Predicted Comparative Reactivity with Benzylamine

SubstrateTypical ConditionsPredicted Reaction TimeKey Advantage
Ethyl 4,6-dichloronicotinate K₂CO₃, DMF, 80-120 °C8 - 24 hoursCost-effective, well-established
This compound K₂CO₃, DMF, 25-50 °C1 - 4 hoursHigh reactivity, mild conditions, suitable for sensitive nucleophiles

This enhanced reactivity is not merely a matter of convenience; it unlocks synthetic pathways that may be inaccessible with the less reactive substrate, particularly when employing thermally sensitive or functionally complex nucleophiles.

Regioselectivity

In dichloropyridine systems, achieving regioselective mono-substitution is a common challenge.[2]

  • For Ethyl 4,6-dichloronicotinate , substitution can occur at both C4 and C6, with selectivity often being influenced by the solvent and base system. Non-polar, aprotic solvents may favor C2 (in 2,6-dichloro systems) or C4 substitution.[2]

  • For This compound , the C4 position is para to the strongly activating nitro group, while the C6 position is meta. Nucleophilic attack is overwhelmingly directed to the C4 position due to superior resonance stabilization of the intermediate. This provides a high degree of predictability and regiochemical control, a significant advantage in multi-step synthesis.

Section 3: Experimental Protocols

To provide a practical context, we present a synthesis of the parent compound and a comparative protocol for nucleophilic substitution.

Protocol 1: Synthesis of Ethyl 4,6-dichloronicotinate[4][7]

This procedure details the conversion of Ethyl 4,6-dihydroxynicotinate to the target dichlorinated compound using phosphorus oxychloride.

Materials:

  • Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol)

  • Phosphorus oxychloride (POCl₃, 500 mL)

  • Ice water, Ethyl acetate (EtOAc), Saturated brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, slowly add ethyl 4,6-dihydroxynicotinate to phosphorus oxychloride in a suitable reaction flask with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material.[7]

  • Work-up: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure. Very cautiously, pour the residue into ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous MgSO₄. Concentrate the solution under vacuum to yield the crude product, which can be further purified if necessary.

Synthesis_Workflow Start Add Ethyl 4,6-dihydroxynicotinate to POCl₃ Reflux Reflux for 2 hours Start->Reflux Distill Remove excess POCl₃ (distillation) Reflux->Distill Quench Quench with ice water Distill->Quench Extract Extract with EtOAc (3x) Quench->Extract Wash Combine organic layers, wash with brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate under vacuum Dry->Concentrate End Ethyl 4,6-dichloronicotinate Concentrate->End

Caption: Step-by-step workflow for the synthesis of ethyl 4,6-dichloronicotinate.[8]

Protocol 2: Comparative Nucleophilic Aromatic Substitution with an Amine

This protocol provides a framework for directly comparing the reactivity of the two substrates.

Reagents & Equipment:

  • Substrate A: Ethyl 4,6-dichloronicotinate (1.0 eq)

  • Substrate B: this compound (1.0 eq)

  • Amine Nucleophile (e.g., Benzylamine, 1.1 eq)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Anhydrous DMF

  • Two parallel reaction setups with magnetic stirring, heating, and inert atmosphere (Nitrogen/Argon).

  • TLC setup for monitoring.

Procedure:

  • Setup: To two separate dry flasks under an inert atmosphere, add the base and anhydrous DMF.

  • Addition: To Flask A, add Ethyl 4,6-dichloronicotinate. To Flask B, add this compound.

  • Nucleophile: Add the amine nucleophile to each flask at room temperature.

  • Reaction:

    • Flask A: Heat the reaction to 80 °C.

    • Flask B: Stir the reaction at room temperature (25 °C).

  • Monitoring: Monitor the progress of both reactions every 30 minutes by TLC, observing the consumption of the starting material.

  • Work-up & Purification: Once a reaction is complete, cool to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Section 4: Applications in Medicinal Chemistry

Ethyl 4,6-dichloronicotinate is a well-established precursor for a variety of therapeutic agents, most notably kinase inhibitors.[9] It serves as a crucial starting material for constructing the pyrido[2,3-d]pyrimidine scaffold, a core component of inhibitors targeting kinases like EGFR and Pim-1.[9]

The enhanced reactivity of This compound expands this utility. It enables:

  • Access to Novel Analogs: The milder conditions required for its reaction allow for the incorporation of delicate or complex nucleophiles that would not survive the harsher conditions needed for the standard substrate.

  • Improved Efficiency: Faster reaction times and potentially higher yields can streamline synthetic routes, accelerating the drug discovery process.

  • Late-Stage Functionalization: Its high, predictable reactivity makes it a candidate for late-stage modifications where preserving the integrity of a complex molecule is paramount.

Drug_Discovery_Pathway Start Ethyl 4,6-dichloro- (5-nitro)nicotinate Step1 Regioselective SₙAr (e.g., with Amine) Start->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 Cyclization/ Further Functionalization Intermediate->Step2 Scaffold Pyrido[2,3-d]pyrimidine Scaffold Step2->Scaffold End Potent Kinase Inhibitors (e.g., EGFR, Pim-1) Scaffold->End

Caption: General synthetic pathway from dichloronicotinates to kinase inhibitor scaffolds.[9]

Conclusion

While both Ethyl 4,6-dichloronicotinate and this compound are valuable reagents, they serve distinct roles in the synthetic chemist's toolbox.

  • Ethyl 4,6-dichloronicotinate remains the cost-effective, reliable choice for routine syntheses where its reactivity is sufficient and the required reaction conditions are tolerated by the nucleophile.

  • This compound is a specialized, highly activated building block. Its advantages—dramatically increased reaction rates, milder conditions, and excellent regiochemical control—make it the superior choice when working with sensitive substrates, developing novel analogues, or when synthetic efficiency is the highest priority. The strategic addition of the nitro group transforms it from a standard intermediate into a powerful tool for accelerating and enabling challenging chemical syntheses in drug discovery.

References

  • BenchChem. Nucleophilic Substitution of Dichloronicotinates. Technical Support Center.
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A Comparative Guide to the Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate: Established Precursor Synthesis and a Proposed Nitration Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of synthetic methodologies relevant to Ethyl 4,6-dichloro-5-nitronicotinate, a valuable substituted pyridine derivative in medicinal and agrochemical research. Due to the limited availability of direct published synthesis routes for this compound, this document presents a comprehensive analysis of the well-established synthesis of its immediate precursor, Ethyl 4,6-dichloronicotinate, and proposes a scientifically grounded strategy for its subsequent nitration. This guide will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a comparative analysis of their respective advantages and disadvantages.

Introduction: The Synthetic Challenge of Polysubstituted Pyridines

Polysubstituted pyridine rings are core scaffolds in a multitude of pharmaceuticals and agrochemicals.[1] The precise installation of various functional groups onto the pyridine nucleus is a key challenge in synthetic organic chemistry. This compound presents a particularly interesting synthetic target, featuring an electron-deficient pyridine ring with three distinct substituents. The electron-withdrawing nature of the two chlorine atoms and the nitro group makes this molecule a versatile intermediate for further functionalization, likely through nucleophilic aromatic substitution.

This guide will first detail the robust and widely-used method for synthesizing the key precursor, Ethyl 4,6-dichloronicotinate. Subsequently, we will propose a viable synthetic route for the nitration of this precursor to yield the target molecule, this compound. The proposed method is based on established principles of pyridine chemistry and offers a logical pathway for researchers seeking to access this compound.

Method 1: Synthesis of the Precursor, Ethyl 4,6-dichloronicotinate

The most common and efficient synthesis of Ethyl 4,6-dichloronicotinate starts from the readily available Ethyl 4,6-dihydroxynicotinate.[2][3] This method involves a dehydration and chlorination reaction using phosphorus oxychloride (POCl₃).

Reaction Scheme

Synthesis_of_Ethyl_4_6_dichloronicotinate start Ethyl 4,6-dihydroxynicotinate reagent + POCl₃ start->reagent product Ethyl 4,6-dichloronicotinate reagent->product

Caption: Synthesis of Ethyl 4,6-dichloronicotinate.

Mechanistic Insights

The reaction proceeds through the conversion of the hydroxyl groups into better leaving groups by phosphorylation with POCl₃. Subsequent nucleophilic attack by chloride ions, present in excess from the POCl₃, displaces the phosphate esters, leading to the formation of the desired dichlorinated product. The driving force for this reaction is the formation of stable phosphorus-oxygen bonds.

Experimental Protocol[3][4]
  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with phosphorus oxychloride (POCl₃, 500 mL).

  • Addition of Starting Material: Slowly and carefully add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirred POCl₃. The addition may be exothermic, and cooling might be necessary to control the reaction rate.

  • Reaction: Heat the reaction mixture to reflux and maintain for a minimum of 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Slowly and cautiously pour the cooled residue into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Performance and Pitfalls

This method is generally high-yielding, with reported yields around 90%.[3][4] However, there are several critical parameters to control for optimal results:

  • Moisture: The reaction is sensitive to moisture, which can decompose the POCl₃ and lead to incomplete reaction. Anhydrous conditions are recommended.[2]

  • Excess POCl₃: A sufficient excess of POCl₃ is crucial to drive the reaction to completion and act as the solvent.[2]

  • Work-up: The quenching of POCl₃ is hazardous and must be performed with caution. Incomplete removal of POCl₃ can lead to the formation of acidic byproducts during work-up.

Data Summary
ParameterValueReference
Starting MaterialEthyl 4,6-dihydroxynicotinate[3]
ReagentPhosphorus oxychloride (POCl₃)[3]
Reaction Time2 hours[3]
Reaction TemperatureReflux[3]
Product Yield~90%[3][4]

Method 2 (Proposed): Nitration of Ethyl 4,6-dichloronicotinate

The direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution.[5] The presence of two electron-withdrawing chlorine atoms and an ethyl ester group in Ethyl 4,6-dichloronicotinate further deactivates the ring, making nitration even more challenging. However, potent nitrating systems have been developed for such deactivated systems.

Proposed Reaction Scheme

Nitration_of_Ethyl_4_6_dichloronicotinate start Ethyl 4,6-dichloronicotinate reagent + HNO₃ / (CF₃CO)₂O start->reagent product This compound reagent->product

Caption: Proposed synthesis of this compound.

Rationale for the Proposed Method

A mixture of nitric acid and trifluoroacetic anhydride is a powerful nitrating agent capable of nitrating deactivated aromatic and heteroaromatic compounds.[6][7] This system generates the highly reactive trifluoroacetyl nitrate in situ, which is a more potent electrophile than the nitronium ion generated in traditional mixed acid (HNO₃/H₂SO₄) nitration.

The directing effects of the substituents on the pyridine ring need to be considered. The two chlorine atoms at positions 4 and 6, and the ethyl ester at position 3, are all meta-directing. This electronic preference strongly favors the introduction of the nitro group at the C5 position, which is the only available position meta to all three substituents.

Proposed Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Ethyl 4,6-dichloronicotinate in a suitable solvent such as dichloromethane or trifluoroacetic acid.

  • Preparation of Nitrating Agent: In a separate flask, carefully add fuming nitric acid to trifluoroacetic anhydride at a low temperature (e.g., 0 °C).

  • Nitration Reaction: Slowly add the prepared nitrating agent to the solution of Ethyl 4,6-dichloronicotinate while maintaining a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a reducing agent (e.g., sodium sulfite solution) to destroy any excess nitrating agent.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Anticipated Performance and Challenges

While this method is expected to be effective, several challenges can be anticipated:

  • Harsh Conditions: The nitrating agent is highly corrosive and reactive, requiring careful handling and inert reaction conditions.

  • Side Reactions: Over-nitration or degradation of the starting material is possible under such forcing conditions. Careful control of temperature and stoichiometry will be critical.

  • Yield: The yield of the reaction is difficult to predict without experimental data but is expected to be moderate, given the deactivated nature of the substrate.

Comparative Analysis

FeatureMethod 1: Synthesis of PrecursorMethod 2 (Proposed): Nitration
Starting Material Ethyl 4,6-dihydroxynicotinate (readily available)Ethyl 4,6-dichloronicotinate
Reagents Phosphorus oxychloride (corrosive, water-sensitive)Fuming nitric acid, trifluoroacetic anhydride (highly corrosive, strong oxidizers)
Reaction Conditions Reflux (elevated temperature)Low to moderate temperature (anticipated)
Safety Concerns Violent reaction of POCl₃ with waterHighly corrosive and reactive nitrating agent
Yield High (reported ~90%)Moderate (anticipated, based on similar reactions)
Scalability Established and scalablePotentially challenging to scale due to safety concerns

Conclusion

The synthesis of Ethyl 4,6-dichloronicotinate from Ethyl 4,6-dihydroxynicotinate is a well-established, high-yielding, and robust method. While it involves the use of hazardous reagents, the protocol is straightforward and widely adopted.

The synthesis of the target molecule, this compound, remains a synthetic challenge with no readily available published procedures. The proposed nitration of Ethyl 4,6-dichloronicotinate using a potent nitrating system like nitric acid in trifluoroacetic anhydride presents a logical and scientifically sound approach. The regioselectivity is expected to be high, favoring the desired C5-nitrated product. However, this proposed method involves highly reactive and hazardous materials, and the reaction conditions would require careful optimization to achieve a satisfactory yield.

For researchers in drug development and agrochemical synthesis, the two-step approach of first synthesizing the dichlorinated precursor followed by a carefully controlled nitration appears to be the most viable strategy to obtain this compound. Further experimental investigation is necessary to validate and optimize the proposed nitration protocol.

References

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A Comparative Guide to the Biological Activity of Ethyl 4,6-dichloro-5-nitronicotinate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Substituted Nicotinate Scaffold

Ethyl 4,6-dichloro-5-nitronicotinate is a highly functionalized pyridine derivative that serves as a versatile scaffold in medicinal chemistry. The electron-deficient nature of the pyridine ring, enhanced by the presence of two chlorine atoms and a nitro group, makes it a prime candidate for nucleophilic substitution, allowing for the generation of a diverse library of analogs. The strategic placement of these reactive sites—the chloro groups at positions 4 and 6—offers the potential for developing compounds with a wide range of biological activities. The nitro group, in particular, is a well-known pharmacophore in various therapeutic agents, contributing to activities ranging from antimicrobial to anticancer.[1]

This guide provides a comparative analysis of the potential biological activities of various analogs of this compound. We will explore the structure-activity relationships (SAR) that govern their efficacy, present illustrative experimental data, and provide detailed protocols for assessing their biological potential.

Synthetic Strategy: A Gateway to Diverse Analogs

The core of this compound allows for selective functionalization primarily at the C4 and C6 positions. The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the 6-position. This regioselectivity enables a controlled, stepwise introduction of various functional groups.

A general synthetic workflow for generating a library of analogs would involve:

  • Monosubstitution at C4: Reaction of the parent compound with one equivalent of a nucleophile (e.g., an amine, alcohol, or thiol) to replace the C4 chlorine.

  • Disubstitution at C4 and C6: Subsequent reaction with a second, different nucleophile to replace the C6 chlorine, leading to dissymmetric analogs. Alternatively, using an excess of a single nucleophile can lead to symmetric disubstitution.

This synthetic flexibility is key to exploring a wide chemical space and optimizing biological activity.

G parent This compound mono_sub C4-Monosubstituted Analog parent->mono_sub 1 eq. NuH di_sub_sym C4,C6-Symmetric Disubstituted Analog parent->di_sub_sym >2 eq. NuH di_sub_asym C4,C6-Asymmetric Disubstituted Analog mono_sub->di_sub_asym 1 eq. Nu'H

Caption: General synthetic routes to analogs.

Comparative Biological Activity: An Illustrative Analysis

The following data is illustrative and designed to guide experimental work.

Anticancer Activity (Cytotoxicity)

Many pyridine-based compounds have demonstrated potent anticancer activity.[4] The cytotoxicity of our hypothetical analogs was assessed against the A549 human lung carcinoma cell line using the MTT assay.

Table 1: Illustrative Cytotoxicity Data for this compound Analogs against A549 Cells

Compound IDR1 (C4-substituent)R2 (C6-substituent)IC50 (µM)
Parent -Cl-Cl> 50
Analog 1 -NH(CH₂CH₃)-Cl25.3
Analog 2 -OCH₃-Cl38.1
Analog 3 -NH(CH₂CH₃)-NH(CH₂CH₃)10.8
Analog 4 -NH(CH₂CH₃)-OCH₃15.5

Interpretation of Structure-Activity Relationship (SAR):

  • Effect of Amination: The introduction of an amino group at the C4 position (Analog 1) appears to confer moderate cytotoxic activity compared to the parent compound. This is a common observation in many classes of anticancer agents, where amine functionalities can engage in hydrogen bonding with biological targets.

  • Symmetric vs. Asymmetric Substitution: The symmetrically disubstituted diamino analog (Analog 3) shows the highest potency in this series. This suggests that interactions at both the C4 and C6 positions may be crucial for its mechanism of action.

  • Influence of Alkoxy Groups: The methoxy-substituted analogs (Analog 2 and 4) display lower activity than their amino-substituted counterparts, indicating that the nature of the heteroatom at these positions significantly influences cytotoxicity.

Antimicrobial Activity

The pyridine nucleus is a core component of many antimicrobial agents.[5] The minimum inhibitory concentration (MIC) of the analogs was determined against a Gram-positive bacterium, Staphylococcus aureus.

Table 2: Illustrative Antimicrobial Activity of this compound Analogs against S. aureus

Compound IDR1 (C4-substituent)R2 (C6-substituent)MIC (µg/mL)
Parent -Cl-Cl128
Analog 1 -NH(CH₂CH₃)-Cl64
Analog 2 -OCH₃-Cl128
Analog 3 -NH(CH₂CH₃)-NH(CH₂CH₃)32
Analog 4 -NH(CH₂CH₃)-OCH₃64

Interpretation of Structure-Activity Relationship (SAR):

  • A similar trend to the anticancer activity is observed, with the amino-substituted analogs showing greater antimicrobial potency. The diamino analog (Analog 3) is the most effective in this illustrative series.

  • The presence of the nitro group is likely a key contributor to the baseline antimicrobial activity, a feature seen in many nitroaromatic antibiotics.[1]

Potential Mechanism of Action: A Hypothesis

Given the structural features of these analogs, a plausible mechanism of action, particularly for their anticancer effects, could be the inhibition of critical cellular kinases. Many kinase inhibitors feature a substituted heterocyclic core that binds within the ATP-binding pocket of the enzyme. The amino groups of the more active analogs could act as hydrogen bond donors and acceptors, interacting with key residues in the hinge region of a kinase.

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region H-Bond Donors/Acceptors gatekeeper Gatekeeper Residue d_loop DFG Motif analog Analog 3 C4-NH Pyridine Ring C6-NH analog:n0->hinge:f0 H-Bond analog:n1->gatekeeper Hydrophobic Interaction analog:n2->d_loop Interaction

Caption: Hypothetical binding mode in a kinase pocket.

Experimental Protocols

To ensure the reproducibility and validity of biological comparisons, standardized protocols are essential. Below are detailed methodologies for the assays discussed.

Protocol 1: Cytotoxicity Assessment via MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[9]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium.[10] The MIC is the lowest concentration at which no visible growth occurs.[9]

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of S. aureus in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Compound Dilution: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a total volume of 100 µL. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate.[12]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final testing values.

  • Controls: Include a positive control well (inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[12]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

G start Prepare Standardized Bacterial Inoculum dilute_compounds Perform 2-fold Serial Dilutions of Compounds in 96-well Plate start->dilute_compounds inoculate Inoculate Wells with Bacterial Suspension dilute_compounds->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Turbidity and Determine MIC incubate->read_mic

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound represents a promising and highly adaptable scaffold for the development of novel therapeutic agents. The illustrative data presented in this guide, based on established structure-activity relationships, suggests that modifications at the C4 and C6 positions, particularly with amino functionalities, can lead to compounds with significant anticancer and antimicrobial activities. The provided protocols offer a robust framework for the systematic evaluation of a library of such analogs.

Future work should focus on the synthesis and empirical testing of a diverse range of analogs to validate these hypotheses. Further investigation into the precise mechanism of action, including kinase profiling and target identification, will be crucial for optimizing the therapeutic potential of this versatile chemical class.

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  • National Center for Biotechnology Information. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med Chem, 14(8), 1436-1455. [Link]

  • Wikipedia. Menthyl nicotinate. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • ResearchGate. (2011). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. J Enzyme Inhib Med Chem, 36(1), 1145-1152. [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [Link]

  • RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

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  • MDPI. (2021). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. [Link]

  • National Center for Biotechnology Information. (2020). E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells. Toxics, 8(2), 24. [Link]

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Introduction: Why Spectroscopic Analysis of Nicotinates is Crucial

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Comparison of Substituted Nicotinates

This guide provides a comprehensive spectroscopic comparison of substituted nicotinates, essential compounds in pharmaceutical and materials science. We move beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. The methodologies described are designed to be self-validating, ensuring researchers can confidently apply these principles to their own work.

Nicotinic acid and its ester derivatives (nicotinates) are a cornerstone of medicinal chemistry and drug development.[1][2] The pyridine ring and the ester functionality offer numerous sites for substitution, allowing for the fine-tuning of a molecule's electronic, steric, and pharmacokinetic properties. Understanding the precise structural impact of these substitutions is paramount. Spectroscopic techniques provide a non-destructive, detailed view into the molecular architecture, making them indispensable tools for confirming synthesis, elucidating structure, and predicting reactivity. This guide will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be synergistically employed to characterize these important molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR).

The Causality Behind Chemical Shifts in Substituted Nicotinates

The chemical shift (δ) of a nucleus is exquisitely sensitive to the local electronic environment. In a nicotinate ring, two primary factors are at play:

  • Inductive Effects : These are transmitted through sigma (σ) bonds. Electronegative substituents withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to higher ppm values).[3]

  • Resonance (Mesomeric) Effects : These occur via the pi (π) system. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ increase electron density, particularly at the ortho and para positions, "shielding" these nuclei and shifting their signals upfield (to lower ppm). Conversely, electron-withdrawing groups (EWGs) like -NO₂ decrease electron density at these positions, causing significant downfield shifts.[4][5]

The pyridine nitrogen itself acts as an electron-withdrawing group, making the protons on the nicotinate ring generally appear at higher chemical shifts than those on a simple benzene ring.[6] The proton at the C-2 position is typically the most downfield due to its proximity to both the ring nitrogen and the ester group.[7][8]

NMR_Substituent_Effects subst Substituent on Nicotinate Ring edg Electron Donating Group (EDG) (e.g., -NH₂, -OCH₃) subst->edg Nature ewg Electron Withdrawing Group (EWG) (e.g., -NO₂, -Cl) subst->ewg Nature inc_density ↑ Electron Density (Shielding) edg->inc_density Effect dec_density ↓ Electron Density (Deshielding) ewg->dec_density Effect upfield Upfield Shift (↓ ppm) at ortho/para positions inc_density->upfield Result downfield Downfield Shift (↑ ppm) at ortho/para positions dec_density->downfield Result UV_Vis_Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) dilute 2. Create Dilute Solution (for Abs ~ 0.1-1.0) prep->dilute blank 3. Run Solvent Blank (Set baseline to zero) dilute->blank measure 4. Measure Sample (Scan from 400-200 nm) blank->measure analyze 5. Analyze Spectrum (Identify λ_max) measure->analyze

Caption: Standard experimental workflow for UV-Vis analysis.

  • Solvent Selection : Choose a UV-transparent solvent (e.g., ethanol, methanol, hexane) that completely dissolves the sample.

  • Sample Preparation : Prepare a dilute solution of the nicotinate derivative in the chosen solvent in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.

  • Measurement : Use a double-beam spectrophotometer. Place the sample cuvette in the sample beam and a cuvette with the pure solvent in the reference beam.

  • Analysis : Scan the appropriate wavelength range (e.g., 200-400 nm) and identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS): Determining Mass and Fragmentation

MS is a destructive technique that provides the molecular weight of a compound and, crucially, structural information based on its fragmentation pattern.

Fragmentation Pathways of Substituted Nicotinates

In Electron Ionization (EI) MS, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. For nicotinate esters, several key fragmentation pathways are predictable: [9][10]1. α-Cleavage : The bond alpha to the carbonyl group can break, leading to the loss of the ·OR group (from the ester) to form a stable, resonance-stabilized acylium ion. This is often a prominent peak. [9][11]2. McLafferty Rearrangement : If the ester alkyl chain has a γ-hydrogen, a rearrangement can occur, leading to the loss of a neutral alkene and the formation of a radical cation. This is a characteristic fragmentation for many esters. [10][12]3. Pyridine Ring Fragmentation : The substituted pyridine ring itself can fragment, often by losing substituents or undergoing ring cleavage. The stability of the aromatic ring means the molecular ion peak is typically prominent in aromatic esters. [9] The nature and position of substituents will direct these fragmentations. For example, a labile substituent may be lost easily, leading to a strong M-substituent peak.

MS_Fragmentation node_M Substituted Nicotinate Molecular Ion [M]⁺˙ node_acylium Acylium Ion [M - OR]⁺ node_M->node_acylium α-Cleavage node_mclafferty McLafferty Product [M - Alkene]⁺˙ node_M->node_mclafferty McLafferty Rearrangement node_ringfrag Pyridine Ring Fragment node_M->node_ringfrag Ring Fission

Sources

The Chromatographic Workhorses: HPLC and GC for Quantitative Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Analysis of Ethyl 4,6-dichloro-5-nitronicotinate

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a quality metric; it is the foundation upon which the efficacy, safety, and reproducibility of a final active pharmaceutical ingredient (API) are built. This compound, a substituted pyridine derivative, serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its molecular structure, featuring two chlorine atoms and a nitro group, presents unique analytical challenges and necessitates a robust, multi-faceted approach to purity assessment.

This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound. We will move beyond simple procedural lists to explore the underlying scientific rationale for methodological choices, ensuring that each protocol is a self-validating system. The insights provided are grounded in established analytical principles, drawing parallels from the closely-related compound Ethyl 4,6-dichloronicotinate where direct data is scarce, to provide a comprehensive and practical framework.[1]

Chromatographic methods are indispensable for separating the principal compound from its impurities, allowing for accurate quantification.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as orthogonal techniques, providing a more complete picture of the sample's purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the analysis of non-volatile and thermally stable compounds like this compound.[1][2]

Expertise & Causality: The choice of a reversed-phase (RP) HPLC method is dictated by the molecule's moderate polarity. A C18 column, with its non-polar stationary phase, effectively retains the analyte, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used for elution. A Photodiode Array (PDA) or Diode Array Detector (DAD) is selected for its ability to monitor absorbance across a wide range of UV wavelengths, which is ideal for aromatic compounds and allows for peak purity assessment.[3][4] Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure the reliability of the data.[5][6]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting p1 Accurately weigh sample and dissolve in diluent (e.g., Acetonitrile) p2 Prepare and degas mobile phase A (e.g., 0.1% H3PO4 in H2O) and B (Acetonitrile) a1 Equilibrate HPLC system with initial mobile phase conditions p2->a1 a2 Perform System Suitability Test (SST) (Inject standard, check resolution, tailing, etc.) a1->a2 a3 Inject sample solution a2->a3 a4 Run gradient elution to separate impurities a3->a4 d1 Integrate peaks in the chromatogram a4->d1 d2 Calculate purity by area percent method: % Purity = (Area_Main / Area_Total) * 100 d1->d2 d3 Generate report with chromatogram and results d2->d3

Caption: High-level workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Solution Preparation:

    • System Suitability Solution: Prepare a solution containing the this compound reference standard and a known, closely eluting impurity to verify resolution.

    • Sample Solution: Accurately weigh and dissolve approximately 25 mg of the sample in a 25 mL volumetric flask with acetonitrile to achieve a 1 mg/mL concentration.

  • Instrumentation Setup (Typical Parameters):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: PDA/DAD at an appropriate wavelength (e.g., 254 nm).

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

  • Analysis & Data Processing:

    • First, inject the system suitability solution to confirm the system is performing correctly.

    • Inject the sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Gas Chromatography (GC)

GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities that might not be detected by HPLC, such as residual synthesis solvents.[2][7]

Expertise & Causality: The presence of both nitrogen and chlorine atoms in the analyte makes detector selection a key decision point for enhancing selectivity and sensitivity.

  • Nitrogen-Phosphorus Detector (NPD): Highly selective for nitrogen-containing compounds. This is advantageous as it provides a strong signal for the analyte and any nitrogen-containing impurities while minimizing response from other matrix components.[8]

  • Electron Capture Detector (ECD): Extremely sensitive to halogenated compounds. Given the two chlorine atoms on the pyridine ring, the ECD will provide a very strong response, enabling the detection of trace-level halogenated impurities.[9][10] A Flame Ionization Detector (FID) can also be used as a general-purpose detector for carbon-containing compounds.[11]

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Accurately weigh sample p2 Dissolve in a volatile solvent (e.g., Ethyl Acetate or Dichloromethane) p1->p2 a2 Inject sample into the GC inlet p2->a2 a1 Set GC parameters: Injector temp, Oven program, Detector temp a1->a2 a3 Volatile components are separated in the capillary column a2->a3 d1 Integrate peaks a3->d1 d2 Calculate purity by area percent method d1->d2

Caption: General workflow for Gas Chromatography purity analysis.

Experimental Protocol: GC Purity Determination

  • Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with a suitable volatile solvent like ethyl acetate.[1]

  • Instrumentation Setup (Typical Parameters):

    • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C (for NPD or ECD).

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • Analysis & Data Processing:

    • Inject the prepared sample solution.

    • Calculate purity based on the area percentage of the main peak, similar to the HPLC method.

Spectroscopic Techniques for Structural Confirmation

While chromatography quantifies purity, spectroscopy confirms identity. For a self-validating system, one must prove that the main peak in the chromatogram is indeed the correct compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[12] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expertise & Causality: ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR helps in determining the carbon framework. For complex spectra where signals may overlap, 2D NMR techniques like COSY and HMBC are employed to establish correlations between atoms.[12] Furthermore, quantitative NMR (qNMR) can be used as a primary method for purity determination without needing a specific reference standard of the compound itself, by comparing the integral of an analyte's signal to that of a certified internal standard.[13]

NMR_Workflow p1 Dissolve 5-10 mg of sample in deuterated solvent (e.g., CDCl3, DMSO-d6) a1 Place sample in NMR spectrometer p1->a1 a2 Acquire 1D spectra (¹H, ¹³C) a1->a2 a3 Acquire 2D spectra (COSY, HMBC) if structure is unknown or complex a2->a3 d1 Process data (Fourier transform, phasing) a2->d1 a3->d1 d2 Assign signals to molecular structure d1->d2 d3 Identify signals from impurities d2->d3 Impurity_Pathway SM Starting Material (Dihydroxy precursor) INT Mono-chloro Intermediate SM->INT Incomplete Chlorination PROD Final Product (Ethyl 4,6-dichloro- 5-nitronicotinate) INT->PROD Chlorination HYD Hydrolysis Impurity (Carboxylic Acid) PROD->HYD Ester Hydrolysis

Sources

A Technical Guide to the Structural Confirmation of Ethyl 4,6-dichloro-5-nitronicotinate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of synthetic intermediates is paramount. Ethyl 4,6-dichloro-5-nitronicotinate (CAS No. 154012-15-4), a highly functionalized pyridine derivative, serves as a critical building block for a variety of complex molecular architectures. Its utility in the synthesis of targeted therapeutics, including potent Hsp90 inhibitors, underscores the necessity for unambiguous structural confirmation.[1] This guide provides an in-depth analysis of the analytical methodologies required to verify the structure of this compound, offers a comparative perspective on key structural alternatives, and presents detailed experimental protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties and Structural Identity

This compound is a solid with the molecular formula C₈H₆Cl₂N₂O₄ and a molecular weight of approximately 265.05 g/mol .[2][3] The core of its structure is a pyridine ring, substituted with two chlorine atoms at the 4 and 6 positions, a nitro group at the 5 position, and an ethyl carboxylate group at the 3 position. This specific arrangement of electron-withdrawing groups makes the pyridine ring highly electron-deficient and activates the chlorine atoms as leaving groups for nucleophilic substitution reactions, a key feature of its synthetic utility.

PropertyValue
CAS Number 154012-15-4
Molecular Formula C₈H₆Cl₂N₂O₄
Molecular Weight 265.05 g/mol
IUPAC Name ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Purity Typically ≥ 95%

Spectroscopic Validation of the Molecular Structure

Predicted ¹H NMR Spectroscopy

Proton NMR spectroscopy is a primary tool for confirming the arrangement of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to be relatively simple, showing signals corresponding to the ethyl ester group and the single proton on the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.9 Singlet 1H H-2 (Pyridine) The sole proton on the highly electron-deficient pyridine ring is expected to be significantly deshielded, appearing at a very downfield position.
~4.4 Quartet 2H -OCH₂ CH₃ The methylene protons of the ethyl group are adjacent to an oxygen atom and will appear as a quartet due to coupling with the methyl protons.

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group will appear as a triplet, coupling with the adjacent methylene protons. |

This prediction is supported by the reported ¹H NMR spectrum of the closely related compound, Ethyl 4,6-dichloronicotinate, which shows the pyridine protons at 8.80 and 7.95 ppm and the ethyl group signals at 4.34 (quartet) and 1.31 (triplet) ppm in DMSO-d₆.[4] The presence of the additional electron-withdrawing nitro group in the target molecule is expected to shift the H-2 proton further downfield.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The predicted spectrum for this compound will reflect the electron-deficient nature of the pyridine ring.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~162 C =O The carbonyl carbon of the ester group.
~155 C -4 (Pyridine) Carbon bearing a chlorine atom, significantly deshielded.
~152 C -6 (Pyridine) Carbon bearing a chlorine atom, also highly deshielded.
~148 C -2 (Pyridine) The carbon adjacent to the ring nitrogen, deshielded.
~140 C -5 (Pyridine) Carbon attached to the nitro group.
~125 C -3 (Pyridine) Carbon attached to the ethyl carboxylate group.
~63 -OCH₂ CH₃ The methylene carbon of the ethyl group.

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer, allowing for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data and reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Interpretation Rationale
264/266/268 [M]⁺ Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms (approximate 9:6:1 ratio).
218/220/222 [M - NO₂]⁺ Loss of the nitro group.
219/221 [M - OCH₂CH₃]⁺ Loss of the ethoxy group from the ester.
191/193 [M - CO₂CH₂CH₃]⁺ Loss of the entire ethyl carboxylate group.

| 156/158 | [M - CO₂CH₂CH₃ - Cl]⁺ | Subsequent loss of a chlorine atom from the pyridine ring. |

The presence of the dichloro isotopic pattern is a definitive marker for this class of compounds.[5]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate.

  • Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column to ensure separation from any impurities.

  • Mass Spectrometry (MS): The eluent from the GC is introduced into a mass spectrometer with an electron ionization (EI) source. Acquire the mass spectrum, scanning a suitable mass range (e.g., m/z 40-350).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Comparison synthesis Synthesize Crude Product purification Purify via Chromatography/Recrystallization synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry (GC-MS) purification->ms predict Compare with Predicted Spectra nmr->predict ms->predict analog Compare with Analog Data (e.g., Ethyl 4,6-dichloronicotinate) predict->analog confirm Structure Confirmed analog->confirm

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Comparison with Structural Alternatives

In the design of synthetic routes for drug discovery, the choice of building blocks is critical. This compound is one of several substituted nicotinates available to researchers. Below is a comparison with two key alternatives.

FeatureThis compoundEthyl 4-amino-6-chloro-5-nitronicotinateEthyl 4-chloro-6-methoxy-5-nitronicotinate
CAS Number 154012-15-4690635-35-91210835-76-9
Key Reactive Sites Two reactive chloro groups at C4 and C6.One reactive chloro group at C6; the amino group can also be functionalized.One reactive chloro group at C4.
Synthetic Utility Excellent for sequential, regioselective nucleophilic aromatic substitutions at two positions.[6]A useful reagent for preparing biologically active small molecules where an amino group is desired in the final structure.[7]Allows for selective functionalization at the C4 position, with the methoxy group at C6 being less reactive.
Potential Applications Precursor for complex heterocyclic systems, such as Hsp90 inhibitors and agrochemicals.[6]Intermediate for pharmaceuticals where the amino group can act as a key pharmacophore or be further elaborated.Used in syntheses where a methoxy group is a desired final feature or a placeholder for later demethylation.

The primary advantage of this compound lies in its dual reactivity, offering a platform for creating diverse molecular libraries by sequential substitution at the C4 and C6 positions. The alternatives are more specialized, providing a more direct route to compounds containing amino or methoxy groups, respectively.

Conclusion

The structural confirmation of this compound is a critical quality control step in its application for pharmaceutical and agrochemical synthesis. Through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry, its structure can be unequivocally verified. The predicted spectroscopic data presented in this guide, in conjunction with the detailed experimental protocols, provides a robust framework for researchers to ensure the identity and purity of this versatile synthetic intermediate. Its advantageous reactivity profile, when compared to other substituted nicotinates, solidifies its role as a valuable building block in the development of novel, biologically active compounds.

References

  • Benchchem. "Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison." Accessed January 9, 2026.
  • ChemicalBook. "ethyl 4-amino-6-chloronicotinate | 380626-81-3." Accessed January 9, 2026.
  • PubMed. "Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry." Accessed January 9, 2026.
  • Zibo Hangyu Biotechnology Development Co., Ltd.
  • MedchemExpress. "Ethyl 4,6-dichloronicotinate | Biochemical Reagent." Accessed January 9, 2026.
  • Benchchem.
  • Spectroscopy Europe. "The prediction of 1H NMR chemical shifts in organic compounds." Accessed January 9, 2026.
  • NMRDB.org. "Predict 13C carbon NMR spectra." Accessed January 9, 2026.
  • ChemicalBook. "Ethyl 4,6-dichloronicotinate | 40296-46-6." Accessed January 9, 2026.
  • Biotuva Life Sciences. "Ethyl 4?
  • EvitaChem. "Buy Ethyl 4-amino-6-chloro-5-methylnicotinate (EVT-11896180)." Accessed January 9, 2026.
  • CymitQuimica.
  • Thermo Fisher Scientific. "this compound, 95%, Thermo Scientific 1 g | Buy Online." Accessed January 9, 2026.

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Benchmarking Ethyl 4,6-dichloro-5-nitronicotinate: A Comparative Guide for a Novel Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. Ethyl 4,6-dichloro-5-nitronicotinate, a halogenated and nitrated pyridine derivative, represents one such molecule of interest. While its direct biological activity is not yet extensively documented in publicly available literature, its structural similarity to known kinase inhibitor precursors, such as Ethyl 4,6-dichloronicotinate, suggests a potential role as an inhibitor of key signaling pathways implicated in oncology.

This guide provides a comprehensive framework for benchmarking this compound against established inhibitors of clinically relevant targets. As a Senior Application Scientist, the following sections will detail the scientific rationale behind the proposed experimental design, provide step-by-step protocols for robust in vitro and cell-based assays, and present a clear structure for data analysis and comparison.

Inferred Targets and Rationale for Benchmarking

The core structure of this compound is reminiscent of scaffolds used to synthesize inhibitors of several critical protein families. The non-nitrated analog, Ethyl 4,6-dichloronicotinate, is a known precursor for compounds targeting Heat Shock Protein 90 (Hsp90), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase.[1][2] The introduction of a nitro group can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for these or other related targets.

Therefore, a logical starting point for characterizing this compound is to benchmark it against known inhibitors of these pathways. This guide will focus on a comparative analysis against well-established inhibitors for Hsp90 and EGFR.

Experimental Workflow for Comparative Analysis

The following diagram outlines a comprehensive workflow for the systematic evaluation of a novel compound against known inhibitors.

G cluster_0 Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP Hsp90_open->Hsp90_ATP ATP Binding Hsp90_closed Hsp90 (Closed) Hsp90_ATP->Hsp90_closed Conformational Change Hsp90_ADP Hsp90-ADP Hsp90_closed->Hsp90_ADP ATP Hydrolysis Client_folded Folded Client Protein Hsp90_closed->Client_folded Client Folding & Release Proteasome Proteasome Hsp90_closed->Proteasome Degradation Hsp90_ADP->Hsp90_open ADP Release Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_open Binding Inhibitor 17-AAG / Novel Inhibitor Inhibitor->Hsp90_ATP Inhibition

Caption: The Hsp90 chaperone cycle and the inhibitory action of 17-AAG.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR_dimer->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Gefitinib / Novel Inhibitor Inhibitor->EGFR_dimer Inhibition of Kinase Activity

Sources

A Comparative Guide to the Efficacy of Nicotinate Derivatives in Preclinical Cancer Research: A Focus on the Synthetic Utility of Dichlorinated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug development, the strategic selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic systems, the pyridine ring, a fundamental component of nicotinic acid (niacin), has proven to be a privileged scaffold in medicinal chemistry. This guide provides an in-depth, objective comparison of the preclinical efficacy of various anticancer agents derived from nicotinate precursors, with a particular focus on the synthetic versatility of intermediates like Ethyl 4,6-dichloro-5-nitronicotinate and its close analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed protocols to illustrate the path from synthesis to biological evaluation.

The inherent value of scaffolds such as Ethyl 4,6-dichloronicotinate lies in the differential reactivity of their substituents. The two chlorine atoms on the pyridine ring serve as excellent leaving groups for nucleophilic substitution reactions, enabling chemists to selectively introduce a diverse array of functional groups at either the C4 or C6 position.[1][2] This regioselectivity is a significant advantage over less functionalized precursors, allowing for the systematic and predictable construction of compound libraries to probe structure-activity relationships.[2]

Comparative Efficacy of Nicotinate-Based Anticancer Agents

The true measure of a scaffold's utility is the biological activity of the molecules derived from it. Numerous studies have leveraged dichloronicotinate intermediates to synthesize novel compounds with potent anticancer activity. The following data, synthesized from multiple research efforts, compares the in vitro cytotoxicity of various nicotinate derivatives against common human cancer cell lines.

Compound ID/ClassTarget/MechanismCancer Cell LineIC50 (µM)Source(s)
Series A: Ureido-Nicotinates CytotoxicHePG2 (Liver)34.31[3]
Caco-2 (Colon)24.79[3]
Series B: VEGFR-2 Inhibitors VEGFR-2 KinaseHCT-15 (Colon)0.068[4][5]
HCT-116 (Colon)5.4[6]
HepG2 (Liver)7.1[6]
Sorafenib (Reference) Multi-kinase (inc. VEGFR-2)HCT-116 (Colon)9.30[6]
HepG2 (Liver)7.40[6]
Doxorubicin (Reference) Topoisomerase IIHCT-15, PC-3(Qualitatively compared)[4]

Analysis of Efficacy:

The data clearly demonstrates the potential of the nicotinate scaffold in generating potent anticancer compounds.

  • Ureido-Nicotinate Derivatives (Series A): These compounds exhibit significant cytotoxic activity against both liver and colon cancer cell lines. The authors of the study suggest that the presence of an electron-acceptor substituent at the C6 position, such as a ureido group (NHCONH), enhances the cytotoxic activity by increasing positive charges on the pyridine ring.[3]

  • VEGFR-2 Inhibitors (Series B): A particularly promising strategy has been the design of nicotinate derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[4][6] One standout compound, referred to as 5c in its parent study, demonstrated an exceptionally low IC50 of 0.068 µM for VEGFR-2 inhibition, surpassing the activity of the established drug Sorafenib in specific assays.[4][5] This compound not only inhibited VEGFR-2 phosphorylation but also induced apoptosis, as evidenced by a significant increase in caspase-3 levels.[4][5]

Structure-Activity Relationship (SAR) Insights

The development of potent drug candidates is an iterative process of optimizing a molecule's structure to improve its interaction with a biological target.[7][8] The studies on nicotinate derivatives provide valuable SAR insights:

  • Substitution at C6: The C6 position, activated by the adjacent nitrogen, is a prime location for modification. Introducing groups capable of hydrogen bonding or containing lone electron pairs, such as ureido or amido moieties, has been shown to enhance cytotoxicity.[3]

  • Pharmacophore for Kinase Inhibition: For VEGFR-2 inhibitors, specific structural features are required to fit into the ATP-binding pocket of the enzyme. The nicotinate core acts as a scaffold to correctly orient the pharmacophoric elements that interact with key residues in the kinase domain.[4][5] Compound 5c , for instance, was shown via molecular docking to adopt a binding mode similar to that of Sorafenib.[4][5]

  • Dual Activity: Interestingly, some of the most potent anticancer derivatives also exhibited significant antioxidant properties, suggesting a multi-faceted mechanism of action that could be beneficial in a complex disease like cancer.[4][5]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate efficacy data must be robust and well-defined. Below are representative experimental workflows for the synthesis and evaluation of nicotinate derivatives.

Protocol 1: Generalized Synthesis of a Nicotinate Derivative

This protocol outlines a general procedure for a nucleophilic aromatic substitution reaction using a dichloronicotinate precursor.

Causality: The choice of a strong base (like NaH) is to deprotonate the incoming nucleophile, making it more reactive towards the electron-deficient pyridine ring. The chloro-substituents are excellent leaving groups, facilitating the substitution.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Precursor Ethyl 4,6-dichloronicotinate in anhydrous DMF Stir Stir at specified temperature (e.g., 0°C to 80°C) Precursor->Stir Nucleophile Nucleophile (e.g., an amine or phenol) Nucleophile->Stir Base Base (e.g., NaH or K2CO3) Base->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Quench Quench with water Monitor->Quench Upon completion Extract Extract with organic solvent (e.g., EtOAc) Quench->Extract Dry Dry organic layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General workflow for the synthesis of nicotinate derivatives.

Step-by-Step Procedure:

  • Preparation: To a solution of the chosen nucleophile in an anhydrous solvent (e.g., DMF), add a suitable base (e.g., NaH) portion-wise at 0°C.

  • Reaction: After stirring for 30 minutes, add a solution of Ethyl 4,6-dichloronicotinate in the same solvent.

  • Heating & Monitoring: Allow the reaction to warm to the desired temperature (e.g., 80°C) and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the mixture and carefully quench the reaction by adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the final compound.

  • Characterization: Confirm the structure of the purified compound using techniques such as NMR (¹H, ¹³C) and mass spectrometry.[3][6]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to measure the reduction of cell viability after exposure to a test compound.

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

G Seed Seed cancer cells in a 96-well plate and incubate 24h Treat Treat cells with serial dilutions of test compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours (Formazan crystal formation) Add_MTT->Incubate_MTT Solubilize Add DMSO to solubilize crystals Incubate_MTT->Solubilize Read Read absorbance at ~570nm on a plate reader Solubilize->Read Calculate Calculate % viability and IC50 Read->Calculate

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This compound and related dichlorinated pyridines are not merely chemical intermediates; they are powerful starting points for the discovery of novel therapeutic agents. The ability to perform selective modifications at key positions has enabled the development of highly potent and specific anticancer compounds, including sub-micromolar inhibitors of critical oncology targets like VEGFR-2.[5][6] The comparative data clearly indicates that derivatives of this scaffold can outperform established drugs in preclinical models.

Future research should continue to explore the vast chemical space accessible from these versatile building blocks. A deeper understanding of the structure-activity relationships, aided by computational modeling and advanced in vitro screening, will undoubtedly lead to the identification of next-generation drug candidates with improved efficacy and safety profiles.

References

  • Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed.
  • Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. Benchchem.
  • The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists. Benchchem.
  • Structure Activity Rel
  • On Exploring Structure Activity Rel

Sources

A Comparative Guide to the Reproducible Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of drug discovery and agrochemical development, the reliable synthesis of key chemical intermediates is paramount. Ethyl 4,6-dichloro-5-nitronicotinate stands as a critical building block for a variety of bioactive molecules, including potent Hsp90 inhibitors. However, the reproducibility of its synthesis can be a significant hurdle, impacting project timelines and research outcomes. This comprehensive guide provides a detailed comparison of the primary synthetic routes to this compound, offering in-depth technical insights, experimental protocols, and an analysis of potential reproducibility challenges to empower researchers in their synthetic endeavors.

The Strategic Importance of this compound

This compound is a highly functionalized pyridine derivative. The presence of two chlorine atoms at the 4 and 6 positions provides reactive handles for subsequent nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functionalities. The nitro group at the 5-position, along with the ethyl ester at the 3-position, further modulates the electronic properties of the pyridine ring and offers additional points for chemical modification. This unique combination of functional groups makes it an invaluable precursor in the synthesis of complex heterocyclic scaffolds with a wide range of biological activities.

The Standard Synthetic Pathway: A Two-Step Approach

The most commonly cited route to this compound is a two-step process commencing with the chlorination of a dihydroxynicotinate precursor, followed by a regioselective nitration.

Step 1: Synthesis of the Precursor, Ethyl 4,6-dichloronicotinate

The initial step involves the conversion of Ethyl 4,6-dihydroxynicotinate to Ethyl 4,6-dichloronicotinate. Two primary methods for this transformation are prevalent in the literature.

Method 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This is the most widely employed method due to its efficiency and relatively high yields.

Ethyl 4,6-dihydroxynicotinate Ethyl 4,6-dihydroxynicotinate Ethyl 4,6-dichloronicotinate Ethyl 4,6-dichloronicotinate Ethyl 4,6-dihydroxynicotinate->Ethyl 4,6-dichloronicotinate POCl₃, Reflux 4,6-dichloronicotinic acid 4,6-dichloronicotinic acid Ethyl 4,6-dichloronicotinate Ethyl 4,6-dichloronicotinate 4,6-dichloronicotinic acid->Ethyl 4,6-dichloronicotinate Ethanol, Acid catalyst Ethyl 4,6-dichloronicotinate Ethyl 4,6-dichloronicotinate This compound This compound Ethyl 4,6-dichloronicotinate->this compound HNO₃, H₂SO₄ Acyclic Nitrocarbonyl Precursors Acyclic Nitrocarbonyl Precursors This compound This compound Acyclic Nitrocarbonyl Precursors->this compound Cyclocondensation

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and agrochemical synthesis, the starting materials' quality is not merely a parameter—it is the bedrock upon which successful discovery and development are built. Ethyl 4,6-dichloro-5-nitronicotinate (CAS No. 154012-15-4) is a highly functionalized pyridine derivative, a specialized building block whose utility is dictated by the precise arrangement of its chloro, nitro, and ester functional groups.[1] The nitro group, in particular, acts as a powerful electron-withdrawing group, profoundly influencing the regioselectivity and reactivity of the chlorine atoms, making it a distinct and valuable synthon compared to its non-nitrated precursor, Ethyl 4,6-dichloronicotinate.

This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for this compound. We will dissect the critical analytical tests required to validate its identity, purity, and quality. Furthermore, we will present a comparative analysis against its common precursor, Ethyl 4,6-dichloronicotinate, to illuminate how the introduction of the nitro group alters its chemical properties and analytical profile, thereby offering a more profound understanding of its application in complex synthetic pathways.

Deconstructing the Certificate of Analysis: A Multi-Technique Approach

A CoA is a document of assurance, a quantitative and qualitative guarantee that the material in the container meets the stringent requirements for its intended use. For a complex intermediate like this compound, a robust CoA is built upon the convergence of multiple analytical techniques, each providing a unique piece of the quality puzzle.

Identity and Structural Confirmation

Verifying the correct chemical structure is the first and most critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular scaffold. The ¹H NMR spectrum provides information on the number and environment of protons. For this compound, we expect to see a single aromatic proton (a singlet), and the characteristic quartet and triplet of the ethyl ester group. The powerful electron-withdrawing effect of the nitro group and the two chlorine atoms will shift the aromatic proton significantly downfield compared to a standard pyridine ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis should reveal the protonated molecular ion [M+H]⁺.[2] The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) provides a definitive signature that confirms their presence.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. The spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretch of the ester (~1730 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[3][4]

Purity and Impurity Profiling

Purity is not simply the absence of other components; it is the confirmed presence of the desired molecule at a specified high level.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis of non-volatile organic compounds.[5] A reverse-phase HPLC method is typically employed to separate this compound from any starting materials, by-products, or degradation products. The purity is reported as a percentage based on the area of the main peak relative to the total area of all peaks detected.

  • Gas Chromatography (GC): For volatile impurities, particularly residual solvents from the synthesis and purification process, GC is the method of choice.[5] The CoA should confirm that residual solvents are below the limits defined by regulatory guidelines (e.g., ICH Q3C).

Typical Physicochemical Properties on a CoA:

Property Typical Specification Significance
Appearance White to light yellow solid/powder A visual check for gross contamination or degradation.[6]
Purity (HPLC/GC) ≥95% (Typical) Quantifies the amount of the active reagent.[7][8]
Molecular Formula C₈H₆Cl₂N₂O₄ Confirms the elemental composition.[1]

| Molecular Weight | 265.05 g/mol | A fundamental physical property derived from the formula.[1] |

Comparative Analysis: The Impact of the Nitro Group

To fully appreciate the characteristics of this compound, it is instructive to compare it with its widely used precursor, Ethyl 4,6-dichloronicotinate (CAS No. 40296-46-6).[9][10][11]

FeatureThis compound Ethyl 4,6-dichloronicotinate Scientific Rationale & Implications
Chemical Reactivity The C4 and C6 positions are highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nitro group.The C4 position is generally more reactive than the C6 position in SNAr reactions.[9]The nitro group enhances the electrophilicity of the pyridine ring, potentially allowing for milder reaction conditions or enabling reactions with weaker nucleophiles. This difference is critical for synthetic planning.
¹H NMR Signature The single aromatic proton (H-2) is significantly downfield (expected > 8.8 ppm).Two aromatic protons (H-2 and H-5) are observed as singlets, typically around 8.80 ppm and 7.95 ppm.[2][12]The deshielding effect of the adjacent nitro group provides a clear diagnostic signal in the NMR spectrum, making structural confirmation straightforward.
IR Spectrum Strong, characteristic NO₂ stretching bands are present (~1530 cm⁻¹ and ~1350 cm⁻¹).No significant absorption in the 1600-1500 cm⁻¹ and 1400-1300 cm⁻¹ regions, other than aromatic C=C/C=N bands.The presence or absence of the nitro group bands is a rapid and reliable method for distinguishing between the two compounds and for monitoring the progress of a nitration reaction.
Potential Impurities Unreacted starting material (Ethyl 4,6-dichloronicotinate), regioisomers of nitration, and dinitrated by-products.Incomplete chlorination products (e.g., ethyl 4-chloro-6-hydroxynicotinate), and residual chlorinating agents (e.g., POCl₃).[13]The impurity profile on a CoA is a direct reflection of the synthetic route. Understanding these potential impurities is crucial for designing appropriate purification strategies and for avoiding downstream reaction failures.

Experimental Protocols: The Foundation of a Validated CoA

The data presented on a CoA is only as reliable as the methods used to generate it. Below are representative protocols for the key analytical techniques.

Protocol: Purity Determination by HPLC
  • Objective: To quantify the purity of this compound and separate it from potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of Acetonitrile.

    • Analysis: Inject 10 µL of the sample solution. Calculate purity based on the area percentage of the main peak.[5]

Protocol: Structural Confirmation by ¹H NMR
  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Method:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

    • Acquisition: Acquire the spectrum using standard parameters.

    • Data Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

    • Interpretation: Confirm the presence of the expected signals: a singlet for the aromatic proton, and a quartet and triplet for the ethyl group, with appropriate chemical shifts and integration values.

Protocol: Representative Synthesis of this compound
  • Objective: To synthesize the title compound from its non-nitrated precursor. Disclaimer: This is a representative protocol and should be performed with appropriate safety precautions in a laboratory setting.

  • Materials: Ethyl 4,6-dichloronicotinate, Fuming Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • In a flask cooled in an ice bath, slowly add Ethyl 4,6-dichloronicotinate (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 10 °C during the addition.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizing Workflows and Structures

Diagrams provide an intuitive understanding of complex processes and relationships.

Figure 2: Analytical Workflow for CoA Generation Sample Raw Material Sample QC_Tests Perform QC Tests (NMR, HPLC, GC, MS, IR) Sample->QC_Tests Data_Review Data Review & Analysis QC_Tests->Data_Review CoA_Draft Draft Certificate of Analysis Data_Review->CoA_Draft Approval Quality Assurance Approval CoA_Draft->Approval Final_CoA Final CoA Issued Approval->Final_CoA

Caption: A typical workflow for generating a Certificate of Analysis.

Figure 3: Comparative Reactivity in SNAr cluster_A Route A: With Nitro Group cluster_B Route B: Without Nitro Group A1 This compound A3 Substituted Product (High Reactivity) A1->A3 Milder Conditions A2 Nucleophile (e.g., R-NH2) A2->A3 Milder Conditions B1 Ethyl 4,6-dichloronicotinate B3 Substituted Product (Moderate Reactivity) B1->B3 Harsher Conditions B2 Nucleophile (e.g., R-NH2) B2->B3 Harsher Conditions

Sources

A Senior Scientist's Comparative Guide to Analytical Standards for Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of a chemical intermediate is paramount. Ethyl 4,6-dichloro-5-nitronicotinate (CAS No. 154012-15-4) serves as a critical building block in the synthesis of complex pharmaceutical and agrochemical compounds. The purity and characterization of this reagent directly influence reaction yields, impurity profiles, and the safety and efficacy of the final product. Consequently, the establishment of a reliable analytical standard is not merely a procedural step but the foundation of robust and reproducible science.

This guide provides an in-depth comparison of analytical standards for this compound. It moves beyond a simple listing of suppliers to explore the causality behind the analytical techniques required to qualify a standard, offering field-proven insights into creating a self-validating system for quality assessment.

Understanding the Landscape: Commercial vs. In-House Standards

An analytical standard is a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analysis. For a specialized intermediate like this compound, researchers often face a choice between purchasing a commercially available standard or qualifying a batch of the material in-house.

Comparison of Commercially Available Standards

Several chemical suppliers offer this compound, typically with a stated purity. However, the level of characterization and documentation can vary significantly. A "research grade" or percentage purity-based standard is useful for exploratory work, but for rigorous process development or regulatory submissions, a more thoroughly characterized reference standard is necessary.

SupplierProduct NameStated PurityCAS NumberNotes
Thermo Scientific This compound, 95%95%154012-15-4Provided under the Maybridge portfolio; suitable for early-stage research.[1]
Biotuva Life Sciences This compound97%154012-15-4Research chemical supplier.[2]
Apollo Scientific This compound95%154012-15-4Provides basic physical and safety data.
Synthonix This compound97+%154012-15-4Marketed for chemical synthesis.[3]

Expert Insight: The stated purity on a supplier's label is a starting point. For critical applications, it is imperative to understand how that purity was determined. Was it by a single technique like Gas Chromatography (GC) area percent, or a comprehensive mass balance approach? For this reason, many laboratories opt to procure a high-quality batch and perform their own rigorous qualification to establish it as an in-house or secondary reference standard.

The Pillars of Qualification: A Multi-Technique Approach

Qualifying a reference standard is a multi-faceted process designed to confirm its identity, purity, and potency. This follows principles outlined in guidelines like the International Council for Harmonisation (ICH) Q7 for Active Pharmaceutical Ingredients and the United States Pharmacopeia (USP) General Chapter <11> on Reference Standards.[4][5][6][7][8][9][10] The goal is to create a holistic and self-validating analytical package.

Caption: Workflow for qualifying an in-house reference standard.

Identity Confirmation: Is It What It Says It Is?

Before assessing purity, one must unequivocally confirm the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.[11] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Confirms the presence and connectivity of protons. For this compound, one would expect to see a singlet for the lone aromatic proton on the pyridine ring, and a quartet and triplet characteristic of the ethyl ester group.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

While specific, verified spectral data for the nitrated compound is not widely published, data for the closely related Ethyl 4,6-dichloronicotinate shows the aromatic protons at ~8.80 and ~7.95 ppm and the ethyl group at ~4.34 (quartet) and ~1.31 (triplet) ppm in DMSO-d₆.[12] One would anticipate shifts for the nitrated analog to be in similar regions.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check of its identity.[13] High-resolution mass spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.

  • Expected Molecular Ion: For C₈H₆Cl₂N₂O₄, the monoisotopic mass is approximately 263.97 g/mol .

  • Isotopic Pattern: The presence of two chlorine atoms will create a characteristic M, M+2, M+4 isotopic pattern with a ratio of approximately 9:6:1, providing definitive evidence of two chlorine atoms in the structure.

Infrared (IR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[14]

  • Expected Key Bands:

    • ~1730 cm⁻¹: Strong absorbance from the C=O stretch of the ethyl ester.

    • ~1550-1500 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretches of the nitro group (NO₂).

    • C-Cl stretches: Typically found in the fingerprint region (< 800 cm⁻¹).

Purity and Impurity Profiling: What Else Is In There?

Chromatographic techniques are the gold standard for separating the main compound from any impurities.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile compounds.[16] For this compound, a reversed-phase method is the logical starting point.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is chosen for its hydrophobic nature, which will effectively retain the relatively non-polar dichlorinated pyridine ring.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid), is used. The acid helps to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column.

  • Detector: A UV detector is ideal, as the aromatic and nitro-substituted ring is a strong chromophore. Detection at around 254 nm is a good starting point.[17] A photodiode array (PDA) detector is even more powerful, as it can assess peak purity by analyzing the spectrum across the entire peak.

Protocol: HPLC Purity Determination

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the standard in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL solution.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Gradient:

      Time (min) %A %B
      0.0 70 30
      20.0 10 90
      25.0 10 90
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks. Impurities should be reported at levels ≥ 0.05%.

Gas Chromatography (GC)

GC is an excellent orthogonal technique to HPLC, particularly for identifying volatile impurities and residual solvents.[18] Given the compound's structure (chlorinated and nitrated), an electron capture detector (ECD) would offer high sensitivity.[19] However, a more universal Flame Ionization Detector (FID) or Mass Spectrometer (MS) is often preferred for impurity profiling.[20]

Protocol: GC Purity Determination

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like ethyl acetate.

  • Instrumentation & Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector: FID at 300 °C or MS (scan range 40-400 amu).

  • Data Analysis: As with HPLC, purity is determined by area percent. GC-MS is invaluable for tentatively identifying unknown impurity peaks based on their mass spectra.[13]

Caption: Decision logic for selecting analytical techniques.

Quantitative Analysis and Further Characterization
Assay by Mass Balance

For the highest quality reference standard, a mass balance approach is used to assign a potency value. This is the most trustworthy method as it accounts for all components, not just those that respond to a single detector.

Potency = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue)

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by Headspace GC.

  • Non-combustible Residue: Determined by sulfated ash testing.

This assigned potency value, rather than a simple purity percentage, should be used in all subsequent quantitative calculations to ensure the highest accuracy.

Conclusion

Establishing a robust analytical standard for this compound is a foundational requirement for any research or development program that relies on it. While commercially available materials provide a convenient starting point, a comprehensive in-house qualification is the most trustworthy path for critical applications. By employing an orthogonal set of analytical techniques—combining spectroscopy for identity and chromatography for purity—and explaining the scientific rationale behind these choices, a laboratory can create a well-characterized, reliable reference standard. This self-validating system ensures data integrity, regulatory compliance, and ultimately, the success of the scientific endeavor.

References
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. BenchChem Technical Support Center.
  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. USP-BPEP. [Link]

  • U.S. Pharmacopeial Convention. (2025). <11> USP Reference Standards.
  • U.S. Pharmacopeial Convention. (n.d.). Use and Storage of USP Reference Standards.
  • U.S. Pharmacopeial Convention. (n.d.). <11> USP REFERENCE STANDARDS.
  • GMP Compliance. (2024). USP: <11> Reference Standards - Draft published for Comment. [Link]

  • Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
  • BenchChem. (2025).
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  • TSI Journals. (2015). A LFER study of substituent influence on the FTIR and UV spectral data of 2- and 6-substituted nicotinic acids. ChemXpress, 8(3), 194-200. [Link]

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

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  • Agrawal, S., & Singh, V. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Synthonix. (n.d.). This compound - [E47908]. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • BP Amoco Chemicals Ltd. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • Rajalakshmi, R., & Rajan, S. (2019). GC-MS analysis of secondary metabolite extract of Dicranopteris linearis. Journal of Pharmacognosy and Phytochemistry, 8(5), 1-4.
  • Journal of Drug Delivery and Therapeutics. (2023). View of GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. [Link]

  • Al-Obaidi, A. H. A., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences, 6(S5), 8448–8465.
  • Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

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  • Sarker, S. D., et al. (2008). GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran. Records of Natural Products, 2(3), 94-99. [Link]

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A Guide to Inter-Laboratory Comparison of Ethyl 4,6-dichloro-5-nitronicotinate Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding and conducting an inter-laboratory comparison for the purity analysis of Ethyl 4,6-dichloro-5-nitronicotinate, a critical intermediate in the pharmaceutical and agrochemical industries.[1] Ensuring the purity of this compound is paramount, as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially harmful components into final products.[1] This document is intended for researchers, analytical scientists, and quality control professionals involved in drug development and manufacturing.

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[2] A key component of this validation, particularly for methods intended for widespread use, is the inter-laboratory comparison, also known as a round-robin test.[3] Such studies are essential for establishing the reproducibility of a method—the precision between different laboratories—and ensuring that results are consistent and reliable regardless of where the analysis is performed.[4]

The Analytical Landscape: Choosing the Right Technique

A multi-faceted approach is often recommended for a comprehensive purity profile of this compound, typically involving both chromatographic and spectroscopic methods.[1]

  • High-Performance Liquid Chromatography (HPLC): As the gold standard in the pharmaceutical industry, HPLC is ideal for separating and quantifying non-volatile or thermally unstable compounds.[5][6][7] Reverse-phase HPLC is generally the method of choice for this analyte, capable of resolving the main component from process-related impurities and degradation products.[1]

  • Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds and is often used to assess the purity of this compound.[1] It is particularly effective for detecting residual solvents.[7]

  • Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation of the primary compound and for identifying unknown impurities.[1]

For quantitative purity determination and inter-laboratory comparison, a robust and validated HPLC method is typically preferred due to its high precision, sensitivity, and applicability to a wide range of potential impurities.[6][8]

Designing an Inter-Laboratory Study

The primary objective of an inter-laboratory study is to determine the performance characteristics of an analytical method when used by multiple laboratories.[3] The process involves a coordinating laboratory sending a homogenous batch of the test material to all participating laboratories, which then analyze the sample using the same prescribed analytical method.

The following diagram illustrates the typical workflow of such a study.

G cluster_organizer Coordinating Laboratory cluster_participants Participating Laboratories (Lab 1, 2, ...n) cluster_analysis Data Analysis & Reporting A Prepare & Homogenize Single Batch of Sample B Package & Code Samples for Blinding A->B C Develop & Distribute Standardized Analytical Protocol B->C D Distribute Samples & Protocol to Participating Labs C->D E Receive Sample & Protocol D->E F Perform Analysis as per Protocol E->F G Report Results to Coordinating Lab F->G H Collect & Tabulate All Data G->H I Perform Statistical Analysis (ISO 5725) H->I J Evaluate Method Performance (Repeatability, Reproducibility) I->J K Assess Laboratory Performance (Z-Scores) I->K L Issue Final Report J->L K->L

Caption: Workflow of an inter-laboratory comparison study.

Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical results from an inter-laboratory study on the purity of a single batch of this compound. Ten laboratories participated, each performing three replicate analyses (% Purity by HPLC Area).

LaboratoryReplicate 1Replicate 2Replicate 3Mean Purity (%)Std. Dev. (sᵢ)
Lab 199.5299.5599.5099.520.025
Lab 299.6199.5899.6399.610.025
Lab 399.4599.4199.4399.430.020
Lab 499.7599.5599.6599.650.100
Lab 599.5099.4899.5199.500.015
Lab 699.2199.2599.2399.230.020
Lab 799.5999.6199.5799.590.020
Lab 899.4899.5199.5399.510.025
Lab 999.6599.6899.6699.660.015
Lab 1099.5399.5099.4999.510.021

Statistical Analysis and Interpretation

The data is analyzed according to the principles outlined in ISO 5725 to determine the method's precision.[9]

Overall Mean and Standard Deviations:

  • Overall Mean (x̄): 99.52%

  • Repeatability Standard Deviation (sᵣ): 0.034%

    • This value represents the variability of results within a single laboratory under the same conditions.

  • Reproducibility Standard Deviation (s_R): 0.135%

    • This value represents the variability between different laboratories, including both within-lab and between-lab sources of error.

Laboratory Performance Assessment (Z-Scores): To evaluate each laboratory's performance, a Z-score is calculated. It compares a laboratory's mean result to the consensus mean from all labs.[10] A common interpretation is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

LaboratoryMean Purity (%)Z-ScorePerformance
Lab 199.520.00Satisfactory
Lab 299.610.67Satisfactory
Lab 399.43-0.67Satisfactory
Lab 499.650.96Satisfactory
Lab 599.50-0.15Satisfactory
Lab 699.23-2.15Questionable
Lab 799.590.52Satisfactory
Lab 899.51-0.07Satisfactory
Lab 999.661.04Satisfactory
Lab 1099.51-0.07Satisfactory

Interpretation: The reproducibility standard deviation (0.135%) is significantly larger than the repeatability standard deviation (0.034%), which is expected as it includes additional sources of variation such as different equipment, analysts, and environments. The method demonstrates good precision overall. Lab 6 shows a "Questionable" Z-score, indicating a slight systematic deviation from the consensus mean that warrants investigation. This highlights the power of inter-laboratory studies to identify labs that may need to review their procedures or instrument calibration.

Detailed Experimental Protocol: HPLC Purity Determination

This protocol describes a validated HPLC method suitable for the purity determination of this compound. The validation of such a method should adhere to ICH Q2(R1) guidelines, assessing parameters like accuracy, precision, specificity, linearity, and range.[1][11][12]

1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: The acidic modifier improves peak shape and suppresses the ionization of any residual silanol groups on the HPLC column packing.

  • Mobile Phase B: Acetonitrile.

    • Rationale: Acetonitrile is a common organic solvent in reverse-phase HPLC with good UV transparency and low viscosity.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.

2. Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
15
20
21
25

3. System Suitability Test (SST)

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

    • Rationale: SST ensures that the chromatographic system is performing adequately for the intended analysis on the day of the experiment.[11]

4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described above.

  • Inject the diluent once as a blank to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • After all sample injections, inject the Standard Solution once to confirm system stability.

5. Calculation of Purity The purity is calculated using the area percentage method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following diagram outlines the HPLC experimental workflow.

G A Solution Preparation (Mobile Phase, Diluent, Standard, Sample) B HPLC System Setup & Equilibration A->B C System Suitability Test (SST) (5 Replicate Injections of Standard) B->C D Check SST Criteria (RSD ≤ 2.0%, Tailing ≤ 2.0) C->D D->B Fail E Inject Blank (Diluent) D->E Pass F Inject Sample Solutions (in duplicate) E->F G Data Acquisition (Chromatogram) F->G H Peak Integration & Area Calculation G->H I Calculate Purity (% Area) H->I

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The reliability of analytical data for pharmaceutical intermediates like this compound is non-negotiable. An inter-laboratory comparison study is a powerful tool to validate an analytical method's robustness and ensure consistency across different testing sites. By employing a well-defined protocol and rigorous statistical analysis, organizations can build confidence in their quality control data, leading to safer and more effective final products. This guide provides a foundational framework for designing and interpreting such studies, promoting a higher standard of analytical excellence in the pharmaceutical industry.

References

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  • Key ICH Method Validation Parameters to Know. (2025, August 25). Altabrisa Group. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4,6-dichloro-5-nitronicotinate is a critical chemical intermediate whose purity and stability are paramount to the quality of downstream active pharmaceutical ingredients (APIs). Consequently, robust and validated analytical methods are indispensable for its characterization. This guide provides an in-depth comparison of the principal analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind experimental choices, present detailed, self-validating protocols grounded in ICH guidelines, and offer data-driven recommendations for method selection.

This guide prioritizes a practical, field-proven perspective, explaining not just how to perform the analysis, but why specific parameters and validation steps are chosen. We will demonstrate that for routine purity assessment and quantitative analysis, a reverse-phase HPLC method offers superior versatility and is generally the method of choice. For orthogonal validation and the analysis of volatile impurities, GC provides a powerful alternative. Both chromatographic methods are supplemented by spectroscopic techniques (NMR, MS) for definitive structural confirmation.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring two chlorine atoms and a nitro group, makes it a versatile but potentially reactive intermediate. The purity of this starting material directly impacts the impurity profile, yield, and safety of the final product. Therefore, a multi-pronged analytical approach is essential for comprehensive quality control.[1]

The core analytical challenges involve:

  • Quantifying the main component with high accuracy and precision.

  • Detecting and quantifying process-related impurities , such as unreacted starting materials or by-products from incomplete chlorination.[1]

  • Identifying potential degradation products that may form during storage or under stress conditions.[3]

  • Ensuring the chosen analytical method is "stability-indicating," meaning it can distinguish the intact molecule from its degradants.[3][4]

This guide is structured to navigate these challenges, providing the technical detail and scientific rationale necessary for researchers to implement and validate these methods in their own laboratories. All validation discussions are framed within the context of the internationally recognized ICH Q2(R2) guidelines.[5][6][7]

Core Analytical Techniques: A Comparative Overview

The two workhorse techniques for the purity and assay analysis of this compound are HPLC and GC.[1][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for separating and quantifying components in a mixture.[1] For a molecule like this compound, a reverse-phase (RP-HPLC) method is the standard approach.

  • Principle of the Method: In RP-HPLC, the sample is dissolved in a liquid mobile phase and passed through a column packed with a non-polar stationary phase (typically C18).[9] this compound, being a moderately polar compound, will have an affinity for both the mobile and stationary phases. By carefully controlling the composition of the mobile phase (a mixture of water and an organic solvent like acetonitrile), we can finely tune the retention time of the analyte and achieve separation from impurities with different polarities.[9]

  • Strengths:

    • Versatility: Easily handles non-volatile and thermally labile compounds, making it ideal for both the parent compound and a wide range of potential impurities and degradants.[1]

    • High Resolution: Provides excellent separation efficiency for complex mixtures.

    • Robust Quantification: With UV detection, it offers a wide linear range and excellent reproducibility.

  • Limitations:

    • Solvent Consumption: Can use significant volumes of organic solvents.

    • Not Ideal for Volatiles: Less suitable for highly volatile impurities, which are better analyzed by GC.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[1]

  • Principle of the Method: The sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase, e.g., helium) through a capillary column. The column contains a stationary phase, and separation occurs based on the differential partitioning of analytes between the two phases, which is primarily driven by their boiling points and polarity.

  • Strengths:

    • Exceptional for Volatiles: The ideal method for identifying and quantifying residual solvents or volatile by-products.

    • High Sensitivity with Specific Detectors: The presence of two chlorine atoms makes this compound highly amenable to detection by an Electron Capture Detector (ECD), which can offer superior sensitivity for halogenated compounds compared to a standard Flame Ionization Detector (FID).[10]

  • Limitations:

    • Thermal Lability: Not suitable for compounds that degrade at the high temperatures required for vaporization.

    • Limited Scope: Ineffective for non-volatile impurities, such as salts or highly polar degradation products.

In-Depth Protocol Analysis and Validation

A validated analytical method is one that has been proven to be fit for its intended purpose.[6] The following sections provide detailed protocols and explain the rationale behind the methodological choices, framed by the validation characteristics required by the ICH.[5][7][11]

Workflow for Method Selection and Validation

The following diagram illustrates the logical flow from understanding the analytical need to deploying a fully validated method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application Analyte Define Analytical Target (this compound) Select Select Technique (e.g., HPLC vs. GC) Analyte->Select Based on physicochemical properties Optimize Optimize Parameters (Column, Mobile Phase, Temperature, etc.) Select->Optimize Specificity Specificity / Selectivity (Peak Purity, Resolution) Optimize->Specificity To Validation Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate Precision) Limits LOD & LOQ Robustness Robustness (Small Variations) Routine Routine QC Testing (Batch Release) Robustness->Routine Deployment Stability Stability Studies (Forced Degradation) Routine->Stability G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare Stock Solution of This compound (in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stock->Base Expose to stress Oxidative Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidative Expose to stress Thermal Thermal (Solution at 60°C) Stock->Thermal Expose to stress Photo Photolytic (ICH Q1B Light Exposure) Stock->Photo Expose to stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize After defined time points Base->Neutralize After defined time points Oxidative->Neutralize After defined time points Thermal->Neutralize After defined time points Photo->Neutralize After defined time points Analyze Analyze All Samples by Proposed HPLC Method Neutralize->Analyze Evaluate Evaluate Peak Purity, Resolution, and % Degradation Analyze->Evaluate

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 4,6-dichloro-5-nitronicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe management and disposal of these compounds. Ethyl 4,6-dichloro-5-nitronicotinate, a halogenated and nitrated pyridine derivative, represents a class of compounds that, while synthetically useful, requires meticulous handling and disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this writing. The following guidance is based on the known hazards of analogous compounds, specifically chlorinated and nitroaromatic compounds, and general principles of hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations.

Core Directive: Understanding the Hazard Profile

This compound's structure suggests a high likelihood of it being classified as a hazardous substance. Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants[1]. Aromatic nitro compounds can be toxic and may have explosive tendencies, particularly in the presence of a base[2]. The presence of chlorine atoms further classifies it as a halogenated organic compound, which is subject to specific disposal regulations under the Environmental Protection Agency (EPA)[3][4].

Due to these characteristics, this compound should be treated as a hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Spill Response

Accidents can happen, and preparedness is key. In the event of a spill, immediate and correct action can mitigate the risks.

Personal Protective Equipment (PPE): Before handling this compound, either in routine use or during a spill cleanup, the following PPE is mandatory[5][6][7]:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Eye Protection Safety goggles and a face shieldTo protect against splashes and airborne particles.
Lab Coat Chemical-resistant lab coat or apronTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. For spills outside a hood, a respirator may be necessary.To prevent inhalation of dust or vapors.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space[8][9].

  • Containment: For liquid spills, use a non-reactive absorbent material like sand or vermiculite to create a dike and prevent spreading[9][10][11]. Do not use combustible materials like paper towels as the primary absorbent for larger spills of nitro-compounds[2].

  • Cleanup:

    • For solid spills, gently sweep the material into a designated hazardous waste container. Avoid creating dust.

    • For contained liquid spills, use an absorbent pad or material to collect the liquid and place it in the hazardous waste container[11].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible), followed by soap and water[12]. All cleaning materials must also be disposed of as hazardous waste.

  • Disposal: Seal and label the waste container appropriately.

Systematic Disposal Protocol for this compound

The disposal of this compound must follow a "cradle-to-grave" approach as mandated by the EPA's Resource Conservation and Recovery Act (RCRA)[13].

Step 1: Waste Identification and Segregation

  • Classification: Based on its chemical structure, this compound waste should be classified as a halogenated organic waste[14].

  • Segregation: Do not mix this waste with non-hazardous waste or other types of chemical waste. It should be collected in a dedicated, properly labeled container.

Step 2: Waste Collection and Storage

  • Container: Use a chemically resistant, leak-proof container with a secure lid. The container must be compatible with the waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials such as strong bases or oxidizing agents[13].

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for a designated period (as per institutional policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Documentation: Your EHS department will handle the necessary documentation for transport and disposal by a licensed hazardous waste facility.

Step 4: Decontamination of Empty Containers

  • Any container that held this compound must be decontaminated before being discarded or reused.

  • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Visualizing the Disposal Workflow

To clarify the decision-making and procedural flow for the disposal of this compound, the following diagram illustrates the key steps.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Waste Generation & Collection cluster_storage Interim Storage cluster_final Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Handling Handle in a Fume Hood PPE->Handling WasteGen Generation of Waste (e.g., unused product, contaminated materials) Handling->WasteGen Segregate Segregate as Halogenated Organic Waste WasteGen->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store in Satellite Accumulation Area Collect->Store Secure Ensure Container is Sealed and Stored Securely Store->Secure ContactEHS Contact EHS for Pickup Secure->ContactEHS Documentation EHS Manages Manifest and Transport ContactEHS->Documentation LicensedDisposal Disposal at a Licensed Hazardous Waste Facility Documentation->LicensedDisposal Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Contain Contain Spill Evacuate->Contain Cleanup Clean Up with Absorbent Materials Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate SpillWaste Collect Spill Debris as Hazardous Waste Decontaminate->SpillWaste SpillWaste->Collect Add to waste container

Caption: A flowchart outlining the proper disposal procedure for this compound.

Conclusion

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds like this compound, where specific data is limited, a cautious and informed approach based on its chemical class is essential. By adhering to the principles of proper hazardous waste management, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always prioritize consultation with your local EHS professionals to ensure full compliance with all applicable regulations.

References

  • Franklin Associates, Ltd. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Kar, S., et al. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2012). Degradation of chlorinated nitroaromatic compounds. PubMed. Retrieved from [Link]

  • Active AgriScience. (n.d.). Emergency Response Plan. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • University of Texas at Dallas. (2021). General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

  • Trinity Safety Group. (2024). Emergency Response To Chemical Spills. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

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Mastering Safety: A Guide to Personal Protective Equipment for Ethyl 4,6-dichloro-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel halogenated nitropyridine derivative, Ethyl 4,6-dichloro-5-nitronicotinate (CAS No. 154012-15-4) presents a unique set of handling challenges.[1] While this compound is a valuable intermediate in pharmaceutical and agrochemical research, its combination of a dichlorinated pyridine ring and a nitro functional group necessitates a stringent and well-understood personal protective equipment (PPE) protocol. This guide provides an in-depth, procedural framework for researchers, ensuring that every interaction with this compound is grounded in a culture of safety and scientific rigor.

The safety recommendations herein are synthesized from a structural hazard assessment, drawing upon data from close chemical analogs due to the absence of a comprehensive public safety data sheet for this specific molecule. The core principle is to respect the potential hazards of both the chlorinated aromatic and nitroaromatic functionalities, which are known to include significant irritation, potential toxicity, and risks of absorption through the skin.

The Foundational Layer: Engineering and Administrative Controls

Before any personal protective equipment is even selected, the primary defense lies in robust engineering and administrative controls. PPE should always be considered the final barrier between the researcher and the chemical hazard.

  • Primary Engineering Control : All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of any dusts, aerosols, or vapors, which may cause respiratory irritation.[2][3]

  • Emergency Preparedness : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2] All personnel handling the compound must be aware of their locations and trained in their use.

  • Restricted Access : Areas where this compound is being handled should be clearly marked, and access should be restricted to trained and authorized personnel only.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldUse indirectly vented, impact-resistant chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. The dichlorinated and nitro- functionalities suggest the compound is a potent eye irritant.[2][3][4][5] For any procedure with a heightened splash risk (e.g., transfers, solution preparations), a full-face shield must be worn over the safety goggles for comprehensive protection.[6]
Hand Protection Double-Gloving with Chemical-Resistant GlovesNitrile gloves are a common starting point, but chlorinated aromatic compounds can exhibit variable breakthrough times.[7] A double-gloving strategy is mandated: an inner nitrile glove provides dexterity and a baseline of protection, while a heavier-duty outer glove (e.g., neoprene or Viton™) offers superior resistance to chlorinated solvents and reagents.[6][7] Always inspect gloves for any signs of degradation or puncture before use and change them immediately upon suspected contact.
Body Protection Flame-Resistant (FR) Laboratory CoatA flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. This protects against minor splashes and skin contact. For larger-scale operations or situations with significant splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat.[6]
Respiratory Protection Chemical Fume Hood (Primary) / Respirator (Secondary)As stated, all work must be done in a fume hood. In the rare event of engineering control failure or a large-scale spill, respiratory protection is critical. A full-face respirator with a combination organic vapor/acid gas/particulate cartridge (e.g., P100) would be required.[2][3] Use of a respirator necessitates inclusion in a formal respiratory protection program with fit-testing and training.
Foot Protection Closed-toe ShoesNever work in a laboratory with open-toed shoes. Substantial, non-permeable leather or chemical-resistant shoes are required to protect feet from spills.

Procedural Workflow for Safe Handling

The following protocol outlines the critical steps from preparation to disposal, ensuring safety is integrated into every phase of the workflow.

Step 1: Pre-Handling Safety Verification

  • Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Verify the immediate availability of an eyewash station, safety shower, and appropriate spill kit.

  • Don all required PPE as detailed in the table above. Pay meticulous attention to glove inspection and proper fit of eye protection.

Step 2: Aliquoting and Transfer

  • Conduct all weighing and transfers of the solid compound within the fume hood.

  • Use tools (spatulas, weigh boats) dedicated to this chemical to prevent cross-contamination.

  • If preparing a solution, add the solid slowly to the solvent to avoid splashing. Be mindful of any potential exothermic reactions.

Step 3: Post-Handling Decontamination

  • Wipe down all surfaces within the fume hood where the compound was handled using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Carefully remove outer gloves first, followed by inner gloves, avoiding contact with skin.

  • Wash hands thoroughly with soap and water after exiting the laboratory.[4][8]

Step 4: Spill Management

  • In the event of a small spill inside the fume hood, cover it with a compatible absorbent material (e.g., vermiculite or sand).

  • Wearing full PPE, carefully scoop the absorbed material into a labeled, sealed waste container.

  • For a large spill or any spill outside of a fume hood, evacuate the area immediately and alert emergency personnel.

Step 5: Waste Disposal

  • All waste, including contaminated gloves, weigh boats, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][3] Do not pour any waste down the drain.

Visualizing the Safety Workflow

This diagram illustrates the decision-making process and procedural flow for safely handling this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_conclusion Phase 3: Conclusion & Disposal cluster_emergency Contingency Plan prep Verify Engineering Controls (Fume Hood, Eyewash) ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep->ppe Controls OK weigh Weigh & Transfer Compound ppe->weigh react Prepare Solution / Run Reaction weigh->react decon Decontaminate Workspace & Doff PPE react->decon spill Spill Occurs react->spill waste Segregate & Label Hazardous Waste decon->waste dispose Dispose via EHS Office waste->dispose spill_small Small Spill in Hood: Use Spill Kit spill->spill_small Contained spill_large Large Spill / Outside Hood: Evacuate & Alert EHS spill->spill_large Uncontained

Caption: Workflow for Safe Handling of this compound.

First Aid: Immediate Response Protocol

In the event of an exposure, immediate and correct first aid is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Ethyl 4,6-dichloro-5-fluoronicotinate. Cenmed Enterprises.[Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.[Link]

  • Chemical Safety | Personal Protective Equipment (PPE). Eurofins Scientific.[Link]

  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal.[Link]

  • Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services.[Link]

  • Choosing the Right Spill Cleanup PPE. TRADESAFE.[Link]

Sources

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